tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Description
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Properties
IUPAC Name |
tert-butyl N-(piperidin-3-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBCIACSFRCABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662436 | |
| Record name | tert-Butyl [(piperidin-3-yl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-67-1 | |
| Record name | tert-Butyl [(piperidin-3-yl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-N-Boc-aminomethyl piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (Piperidin-3-ylmethyl)carbamate Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl (piperidin-3-ylmethyl)carbamate and its hydrochloride salt, a critical building block for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document is structured to deliver not just protocols and data, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of this versatile molecule.
Chemical Identity and Properties: A Tale of Two Enantiomers
tert-Butyl (piperidin-3-ylmethyl)carbamate is a chiral molecule, and its biological activity and utility as a synthetic intermediate are often dependent on its stereochemistry. The two most common forms available to researchers are the (R)-enantiomer, typically as a hydrochloride salt, and the (S)-enantiomer, usually as a free base. While a racemic mixture is synthetically accessible, the enantiomerically pure forms are of greater interest in the synthesis of stereospecific pharmaceuticals.
The core structure consists of a piperidine ring substituted at the 3-position with a methylamine group. The amine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The hydrochloride salt enhances the compound's stability and solubility in aqueous media.
Below is a summary of the key chemical identifiers for the most common forms of this compound:
| Property | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 250.77 g/mol [1][2] | 214.30 g/mol |
| CAS Number | 1217778-64-7[1][2] | 1016167-99-9[3] |
| Appearance | White to off-white solid | White to off-white solid or crystalline powder |
| Chirality | (R)-enantiomer | (S)-enantiomer |
The chemical structure of tert-butyl (piperidin-3-ylmethyl)carbamate is depicted below:
Caption: A generalized synthetic workflow for the preparation of the title compound.
Experimental Protocol:
-
Boc Protection of (S)-Nipecotic Acid: To a solution of (S)-nipecotic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the product with an organic solvent.
-
Amide Formation: The resulting N-Boc-(S)-nipecotic acid is then converted to its amide. This can be achieved by activating the carboxylic acid with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt), followed by the addition of ammonium chloride and a base like triethylamine.
-
Reduction of the Amide: The N-Boc-(S)-piperidine-3-carboxamide is then reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF) is typically used. The reaction is performed in an anhydrous ether solvent under an inert atmosphere.
-
Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure (S)-tert-butyl (piperidin-3-ylmethyl)carbamate.
Preparation of the Hydrochloride Salt
The hydrochloride salt can be readily prepared from the free base.
Experimental Protocol:
-
Dissolve the purified tert-butyl (piperidin-3-ylmethyl)carbamate free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for the (S)-enantiomer free base.
| Analytical Technique | Expected Data for (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate |
| ¹H NMR (CDCl₃, 300 MHz) | δ: 1.01-1.21 (m, 2H), 1.39 (s, 9H), 1.57-1.72 (m, 3H), 2.20-2.31 (m, 1H), 2.49-2.56 (m, 1H), 2.90-3.03 (m, 4H), 4.77 (br s, 1H). [3] |
| ¹³C NMR (CDCl₃, 300 MHz) | δ: 26.56, 29.03, 29.58, 38.44, 44.99, 47.46, 51.16, 79.73, 156.72. [3] |
| Mass Spectrometry (FAB) | m/z: 215 (M+1). [3] |
| Infrared (IR, pure) | ν (cm⁻¹): 3360, 2972, 1703, 1519, 1455, 1365, 1255, 1172. [3] |
| Optical Rotation | [α]D: +11.03 (c=0.10, methanol). [3] |
For the hydrochloride salt, shifts in the NMR signals, particularly for the protons and carbons near the protonated piperidine nitrogen, are expected. The IR spectrum may also show changes in the N-H stretching region.
Applications in Drug Discovery: A Versatile Scaffold
The Boc-protected piperidin-3-ylmethylamine scaffold is a valuable building block in medicinal chemistry. [4]The piperidine ring is a common motif in many biologically active molecules, and the protected primary amine allows for selective functionalization.
One notable application of this building block is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). [5]IRAK4 is a key protein kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play crucial roles in the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.
The following diagram illustrates the role of tert-butyl (piperidin-3-ylmethyl)carbamate as a key intermediate in the synthesis of an IRAK4 inhibitor.
Caption: Synthetic route to an IRAK4 inhibitor utilizing the title compound.
In this synthetic scheme, the free secondary amine of the piperidine ring in tert-butyl (piperidin-3-ylmethyl)carbamate is coupled with a suitable electrophilic partner, often a heterocyclic core like a pyrazolopyrimidine. Following this key bond-forming reaction, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the primary amine. This newly deprotected amine can then undergo further modifications, such as acylation or alkylation, to complete the synthesis of the final IRAK4 inhibitor.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its utility is underscored by its incorporation into a variety of complex molecular architectures, including potent enzyme inhibitors such as those targeting IRAK4. This guide has provided a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with the aim of empowering researchers to effectively utilize this important synthetic intermediate in their drug discovery efforts.
References
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(S)-tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride. Chemsrc. Retrieved January 5, 2026, from [Link]
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Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Retrieved January 5, 2026, from [Link]
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(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2. PubChem. Retrieved January 5, 2026, from [Link]
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(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2. PubChem. Retrieved January 5, 2026, from [Link]
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tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2. PubChem. Retrieved January 5, 2026, from [Link]
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tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2. PubChem. Retrieved January 5, 2026, from [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. UCHEM. Retrieved January 5, 2026, from [Link]
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An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company. Retrieved January 5, 2026, from [Link]
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tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride molecular weight
An In-Depth Technical Guide to tert-Butyl (piperidin-3-ylmethyl)carbamate Hydrochloride: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. We will delve into its fundamental chemical properties, the critical role of the tert-butyloxycarbonyl (Boc) protecting group, its synthesis, and its significant applications as a versatile building block in medicinal chemistry.
Core Compound Profile
This compound is a heterocyclic compound featuring a piperidine ring, a foundational structure in many biologically active molecules. The key feature of this molecule is the primary amine on the methyl substituent at the 3-position of the piperidine ring, which is protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection makes it a valuable intermediate, allowing for selective chemical modifications at other positions of the piperidine ring before revealing the primary amine for subsequent reactions. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Physicochemical and Structural Data
A precise understanding of the molecule's properties is paramount for its effective use in synthesis and research. The data presented below pertains to the (R)-enantiomer, a commonly utilized chiral form.
| Property | Value | Source |
| Molecular Weight | 250.76 g/mol | [1] |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |
| CAS Number | 1217778-64-7 ((R)-isomer) | [1] |
| IUPAC Name | tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC[C@@H]1CCCNC1.Cl | [1] |
The Central Role of the Boc-Protecting Group
The utility of this compound is intrinsically linked to the properties of the Boc protecting group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under specific, mild acidic conditions.[2][3]
Mechanism of Amine Protection
The introduction of the Boc group, or Boc-protection, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[2][4] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O. A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often used to neutralize the protonated amine intermediate.[4][5]
Mechanism of Deprotection
The key advantage of the Boc group is its lability under acidic conditions.[3] Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol or dioxane, efficiently cleaves the carbamate.[3][5] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[4]
Orthogonal Protection Strategies
In multi-step syntheses, particularly in peptide chemistry, the ability to selectively remove one protecting group while others remain intact is crucial. This concept is known as an orthogonal protection strategy.[2] The acid-labile Boc group is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, providing chemists with precise control over complex synthetic pathways.[2][6]
Synthesis and Handling
The synthesis of enantiomerically pure compounds like (R)- or (S)-tert-butyl (piperidin-3-ylmethyl)carbamate often begins from chiral starting materials or involves a resolution step.
-
From Chiral Precursors: A common strategy involves starting from readily available chiral molecules such as amino acids. For instance, L-glutamic acid can be converted through a multi-step sequence into chiral 3-amino substituted piperidines.
-
Optical Resolution: Racemic mixtures of piperidine derivatives can be separated into their constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as R-mandelic acid, followed by separation through crystallization.[7]
A general synthesis for the free base (S)-enantiomer involves the resolution of 3-Boc-aminomethylpiperidine using (-)-O,O'-di-p-toluoyl-L-tartaric acid, followed by basification to yield the free amine.[8] The resulting compound can then be treated with HCl to form the hydrochloride salt.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is critical for binding to biological targets.
-
Synthetic Intermediate: tert-Butyl (piperidin-3-ylmethyl)carbamate and its derivatives are crucial intermediates in the synthesis of complex pharmaceutical agents.[9][10] For example, the related compound tert-butyl N-[(3R)-piperidin-3-yl]carbamate is a key intermediate in the production of Linagliptin, a DPP-4 inhibitor used to treat type 2 diabetes.[11]
-
Pharmacophore Element: The carbamate group itself is a key structural motif in many drugs. It can act as a bioisostere for amide bonds, offering improved stability against enzymatic degradation while maintaining the ability to participate in crucial hydrogen bonding interactions with target proteins.[12][13]
-
Neurological and Metabolic Disease Targets: Piperidine-containing compounds are widely explored for their potential in treating neurological disorders and other conditions.[9] This specific building block is valuable for creating libraries of compounds to screen for activity against various enzymes and receptors.[10]
Analytical Characterization
Confirming the identity and purity of this compound is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For the free base of the (S)-enantiomer, characteristic signals include a singlet around 1.39 ppm for the nine protons of the tert-butyl group and various multiplets for the piperidine and methylene protons.[8]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the free base, a common observation is the protonated molecule [M+H]⁺ at m/z 215.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Expected peaks include N-H stretching around 3360 cm⁻¹ and a strong C=O stretch for the carbamate at approximately 1703 cm⁻¹.[8]
Experimental Protocol: Boc-Deprotection
This protocol details a standard procedure for the removal of the Boc group to yield 3-(aminomethyl)piperidine dihydrochloride.
Objective: To cleave the Boc protecting group from this compound.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of methanol inside a round-bottom flask.
-
To the stirring solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
To the resulting residue, add diethyl ether to precipitate the product as a solid salt.
-
Stir the suspension for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the product, 3-(aminomethyl)piperidine dihydrochloride, under vacuum to obtain a white or off-white solid.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for synthetic and medicinal chemists. Its value lies in the combination of a privileged piperidine scaffold and the robust, yet readily cleavable, Boc protecting group. This design allows for the efficient and controlled synthesis of complex molecules, making it an indispensable building block in the quest for novel therapeutics. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in drug discovery and development.
References
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]
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J&K Scientific LLC. BOC Protection and Deprotection. [Link]
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Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]
-
PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. [Link]
-
UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]
-
ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
- Google Patents. Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
-
CSIR-NIScPR Open Research. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
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A Comprehensive Guide to the Structural Elucidation of tert-Butyl (piperidin-3-ylmethyl)carbamate Hydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a pivotal building block in contemporary pharmaceutical synthesis. Its precise chemical structure is fundamental to the successful development of active pharmaceutical ingredients (APIs), directly impacting the safety, efficacy, and regulatory approval of new therapeutics. This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of this compound. By integrating insights from Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (IR) Spectroscopy, we present a self-validating workflow. This document is designed not merely as a list of procedures, but as a technical narrative explaining the causality behind each analytical choice, empowering researchers to apply these principles with confidence.
Introduction: The Analytical Imperative
Chemical Identity and Significance
This compound is a substituted piperidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group. Its structural integrity is paramount as it is frequently used as a key intermediate in the synthesis of complex molecules.[1][2]
-
Molecular Formula: C₁₁H₂₃ClN₂O₂[3]
-
Molecular Weight: 250.76 g/mol [3]
-
IUPAC Name: tert-butyl N-[(piperidin-3-yl)methyl]carbamate;hydrochloride[3]
-
CAS Registry Number: 1159826-67-1 (for the racemate)
The presence of a chiral center at the C3 position of the piperidine ring means the compound can exist as (R) or (S) enantiomers, a critical consideration in pharmaceutical development. While the techniques discussed herein confirm the molecular constitution, supplementary methods like chiral chromatography or polarimetry are required to determine enantiomeric purity.
The Principle of Orthogonal Verification
In a regulated environment, reliance on a single analytical technique is insufficient for definitive structure confirmation. A robust elucidation strategy employs multiple, orthogonal (or complementary) techniques. Each method interrogates different molecular properties, and their collective agreement provides a high degree of confidence in the final assignment. This guide is structured around this core principle, using MS to confirm mass, IR to identify functional groups, and NMR to map the precise atomic connectivity.
Foundational Mass Confirmation: Mass Spectrometry (MS)
Mass spectrometry serves as the initial checkpoint, confirming that the compound possesses the correct molecular weight and formula. For a polar, pre-salted molecule like this, Electrospray Ionization (ESI) is the ideal technique as it gently transfers ions from solution into the gas phase for analysis.
Rationale for High-Resolution ESI-MS
We select High-Resolution Mass Spectrometry (HRMS) to obtain a highly accurate mass measurement. This allows for the confident determination of the elemental composition, distinguishing the target compound from other potential impurities with the same nominal mass. The analysis is performed in positive ion mode to detect the protonated molecular ion of the organic base, [M+H]⁺.
Expected Molecular Ion
The hydrochloride salt will dissociate in the ESI source, and the free base, tert-butyl (piperidin-3-ylmethyl)carbamate (C₁₁H₂₂N₂O₂), will be protonated.
| Parameter | Theoretical Value | Observed Value |
| Formula (Free Base) | C₁₁H₂₂N₂O₂ | N/A |
| Exact Mass (Free Base) | 214.16813 Da | N/A |
| Formula ([M+H]⁺) | C₁₁H₂₃N₂O₂⁺ | C₁₁H₂₃N₂O₂⁺ |
| m/z of [M+H]⁺ | 215.17595 | Typically within 5 ppm |
Table 1: Theoretical vs. Expected HRMS Data.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) containing 0.1% formic acid to ensure protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Source Parameters (Typical):
-
Ionization Mode: Positive
-
Capillary Voltage: +3.5 to +4.5 kV
-
Drying Gas (N₂): 8-12 L/min
-
Gas Temperature: 300-350 °C
-
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. The observation of a high-intensity ion at m/z ≈ 215.176 provides strong evidence for the compound's identity.
Data Interpretation Workflow
The workflow for MS analysis is a logical progression from sample introduction to final confirmation of the elemental composition.
Caption: Logic diagram for NMR-based structural validation.
Experimental Protocols: NMR
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR Acquisition: Acquire standard gradient-selected COSY and HSQC spectra.
Functional Group Fingerprinting: Infrared (IR) Spectroscopy
FTIR spectroscopy provides rapid confirmation of the key functional groups present in the molecule by probing their characteristic vibrational frequencies.
Rationale and Expected Absorptions
The IR spectrum is a molecular fingerprint. The presence of the hydrochloride salt significantly impacts the N-H stretching region.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 3400 | Medium, Sharp | N-H stretch (from the carbamate, -NHBoc) [4] |
| 2700 - 3100 | Strong, Broad | N⁺-H stretch (from the piperidinium ion, -N⁺H₂-) and C-H stretch (aliphatic) |
| ~1700 | Strong, Sharp | C=O stretch (from the carbamate carbonyl) [4] |
| ~1520 | Medium | N-H bend (amide II band from the carbamate) [4] |
| ~1170 | Strong | C-O stretch (from the tert-butyl ester group) [4] |
Table 4: Key IR absorption bands for this compound.
The most telling features are the strong carbonyl (C=O) stretch around 1700 cm⁻¹ confirming the carbamate, and the very broad absorption below 3000 cm⁻¹ which is characteristic of an amine salt. [5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Perform a background scan with a clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
Synthesis of Evidence: A Consolidated Structural Proof
The definitive structure of this compound is confirmed by the synergistic agreement of all analytical data:
-
Mass Spectrometry confirms the elemental composition is C₁₁H₂₂N₂O₂ for the organic base via an accurate mass measurement of the [M+H]⁺ ion at m/z ≈ 215.176.
-
Infrared Spectroscopy confirms the presence of key functional groups: a secondary amine salt (broad N⁺-H), a carbamate (C=O and N-H), and aliphatic C-H bonds.
-
¹³C NMR Spectroscopy confirms the presence of 9 unique carbon environments, consistent with the proposed structure, including the characteristic carbonyl and Boc-group carbons.
-
¹H NMR Spectroscopy shows the correct number of protons in distinct chemical environments, with integrations matching the number of protons in each group.
-
2D NMR Spectroscopy (COSY and HSQC) provides the final, unambiguous proof by mapping the H-H connectivities and linking every proton directly to its corresponding carbon, leaving no doubt as to the atomic arrangement.
Together, these orthogonal techniques provide a robust and self-validating data package that unequivocally proves the identity and structure of this compound, meeting the rigorous standards required for pharmaceutical research and development.
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Synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
An In-depth Technical Guide to the Synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal building block in modern medicinal chemistry. The piperidine scaffold is a highly significant structural unit in numerous bioactive natural products and pharmaceutical agents, while the tert-butoxycarbonyl (Boc) protecting group offers stability and facilitates selective modifications.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways, mechanistic underpinnings, experimental protocols, and characterization of this key intermediate. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: Significance in Drug Discovery
The carbamate group is a crucial structural motif in a multitude of approved drugs and prodrugs, often designed specifically to interact with biological targets.[3][4] When incorporated into a piperidine ring system—a privileged scaffold in drug design—the resulting molecule becomes a versatile intermediate for constructing more complex pharmaceutical candidates.[2] Tert-Butyl (piperidin-3-ylmethyl)carbamate, in particular, serves as a precursor for compounds used in the development of treatments for neurological disorders and as inhibitors for enzymes like IRAK4.[1][2]
The synthesis of its hydrochloride salt is of paramount importance as it enhances the compound's stability, crystallinity, and handling properties, making it ideal for storage and subsequent synthetic transformations. This guide will focus on the most practical and efficient methods for its preparation, emphasizing chemical strategy and procedural integrity.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic approach to this compound (I) reveals a straightforward pathway involving two key transformations: formation of the hydrochloride salt and selective N-Boc protection.
Caption: Retrosynthetic analysis of the target compound.
The primary disconnection simplifies the target hydrochloride salt (I) to its free base (II) . The subsequent disconnection of the carbamate bond points to (piperidin-3-yl)methanamine (III) as the logical starting material. The core challenge lies in the selective protection of the primary exocyclic amine in the presence of the secondary amine within the piperidine ring. Mono-Boc-protected diamines are valuable building blocks, but their synthesis can be challenging as the protecting reagent may not differentiate between two similar amino groups.[5]
Primary Synthetic Pathway: Selective Boc Protection
The most direct route involves the reaction of commercially available (piperidin-3-yl)methanamine with di-tert-butyl dicarbonate ((Boc)₂O). The selectivity for the more nucleophilic and less sterically hindered primary amine over the secondary ring amine can be achieved under carefully controlled reaction conditions.
Mechanistic Principle
The reaction proceeds via nucleophilic attack of the primary amino group on one of the carbonyl carbons of (Boc)₂O. The greater accessibility and basicity of the primary amine favor its reaction over the secondary amine. The reaction is typically performed in a polar aprotic solvent in the presence of a mild base to neutralize the liberated acid.
Caption: General workflow for the synthesis.
Detailed Experimental Protocol
Materials and Reagents:
-
(Piperidin-3-yl)methanamine (dihydrochloride salt is often the commercial form)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (4M solution in 1,4-dioxane)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Preparation of Starting Material: If starting from the dihydrochloride salt of (piperidin-3-yl)methanamine[6], it must first be neutralized. Suspend the salt (1.0 eq) in DCM. Add triethylamine (2.2 eq) and stir at room temperature for 30 minutes to generate the free diamine in situ.
-
Boc Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.0 - 1.1 eq) in DCM dropwise over 30 minutes. The slight excess of (Boc)₂O ensures complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 10% aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield tert-Butyl (piperidin-3-ylmethyl)carbamate as a pure free base, often a white to off-white solid.[7]
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether. While stirring, add a 4M solution of HCl in 1,4-dioxane (1.1 eq) dropwise.[8][9] A precipitate will form immediately.
-
Isolation: Stir the resulting slurry for 1-2 hours. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.
Characterization and Data
The final product and its free base intermediate should be thoroughly characterized to confirm their identity and purity.
| Property | tert-Butyl (piperidin-3-ylmethyl)carbamate (Free Base) | tert-Butyl (piperidin-3-ylmethyl)carbamate HCl |
| Molecular Formula | C₁₁H₂₂N₂O₂[7] | C₁₁H₂₃ClN₂O₂[10] |
| Molecular Weight | 214.30 g/mol [7] | 250.77 g/mol [10] |
| Appearance | White to off-white solid[7] | White crystalline powder |
| Melting Point | 64-66°C[11] | Not specified (typically >150°C) |
| ¹H NMR (CDCl₃) | δ: 1.01-1.21 (m, 2H), 1.39 (s, 9H), 1.57-1.72 (m, 3H), 2.20-2.31 (m, 1H), 2.49-2.56 (m, 1H), 2.90-3.03 (m, 4H), 4.77 (brs, 1H).[11] | Data will shift due to protonation. |
| ¹³C NMR (CDCl₃) | δ: 26.56, 29.03, 29.58, 38.44, 44.99, 47.46, 51.16, 79.73, 156.72.[11] | Data will shift due to protonation. |
| Mass Spec (FAB MS) | m/z: 215 (M+1).[11] | Consistent with fragmentation of the free base. |
Trustworthiness and Validation: A Self-Validating System
The integrity of this synthesis relies on systematic in-process controls and final product validation.
-
TLC Analysis: A crucial tool for monitoring reaction completion and assessing the purity of column fractions. A well-defined spot for the product, distinct from the starting material and any byproducts (like the di-Boc protected species), validates the reaction's progress.
-
NMR Spectroscopy: ¹H and ¹³C NMR are non-negotiable for structural confirmation. The characteristic tert-butyl singlet at ~1.4 ppm and the disappearance of the primary amine protons confirm successful Boc protection. For the final salt, protonation of the piperidine nitrogen will cause a downfield shift of adjacent protons, confirming salt formation.
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.[11]
-
Yield and Purity: A successful synthesis should yield the final product in high purity (>98% by NMR or HPLC) with a reasonable overall yield (typically 60-80%).
Safety and Handling
-
Di-tert-butyl dicarbonate ((Boc)₂O): A flammable solid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted within a fume hood.
-
Hydrochloric Acid (in Dioxane): Highly corrosive and toxic. Dioxane is a suspected carcinogen. Handle with extreme care, using appropriate PPE. Avoid inhalation of vapors.[8]
-
General Precautions: Standard laboratory safety protocols should be followed, including the use of engineering controls and PPE.[5][12]
Conclusion
The synthesis of this compound is a robust and reproducible process that provides access to a highly valuable intermediate for pharmaceutical research and development. The presented pathway, centered on the selective Boc protection of (piperidin-3-yl)methanamine, is efficient and scalable. By understanding the mechanistic principles and adhering to the detailed protocols for reaction, purification, and characterization, researchers can confidently produce this key building block with high purity and yield, accelerating the discovery of new therapeutic agents.
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ResearchGate. (2022). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
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ChemBK. (2024). 3-N-Boc-Aminomethylpiperidine. Retrieved from [Link]
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UCHEM. (n.d.). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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An In-Depth Technical Guide to (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
Introduction
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride (CAS No. 1217778-64-7) is a pivotal chiral building block in the landscape of modern pharmaceutical synthesis.[1] As a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry, this compound provides a stereochemically defined framework that is essential for the development of highly specific and potent therapeutic agents. The presence of a tert-butoxycarbonyl (Boc) protecting group on the primary amine, coupled with the piperidine ring's secondary amine being presented as a hydrochloride salt, makes this molecule a versatile and strategically designed intermediate for multi-step organic synthesis.[2][3] This guide offers an in-depth exploration of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
A comprehensive understanding of the fundamental properties of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is crucial for its effective use in synthesis and process development. The key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1217778-64-7 | [1][4] |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |
| Molecular Weight | 250.77 g/mol | [1][5] |
| IUPAC Name | tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride | [1] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in alcohol-based organic solvents | [7] |
The Strategic Role of the Boc Protecting Group
The utility of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride in complex syntheses is largely attributable to the strategic presence of the tert-butoxycarbonyl (Boc) protecting group. Amines are nucleophilic and basic functional groups that can interfere with a wide range of chemical transformations. The Boc group temporarily masks the reactivity of the primary amine, converting it into a carbamate, which is significantly less reactive and stable under various conditions, including basic and nucleophilic environments.[8]
This protection strategy is fundamental to achieving high yields and purity in multi-step syntheses. The Boc group can be selectively removed under mild acidic conditions, which regenerates the free amine for subsequent reactions. This acid-lability makes it orthogonal to other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group, allowing for precise and sequential modifications of complex molecules.[8]
Caption: General workflow for Boc protection and deprotection of a primary amine.
Synthesis and Manufacturing
The synthesis of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a multi-step process that requires careful control of stereochemistry. A common and efficient route starts from the commercially available chiral precursor, (R)-3-(aminomethyl)piperidine.
Synthetic Workflow Overview
The overall synthetic strategy involves two key transformations: the selective protection of the primary exocyclic amine with a Boc group, followed by the formation of the hydrochloride salt of the secondary cyclic amine.
Caption: Synthetic workflow for the preparation of the title compound.
Detailed Experimental Protocol
This protocol provides a representative procedure for the laboratory-scale synthesis of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride.
Step 1: Synthesis of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate (Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-(aminomethyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The choice of an aprotic solvent is crucial to prevent side reactions with the Boc anhydride.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is important to control the exothermicity of the reaction and minimize the formation of byproducts.
-
Reagent Addition: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equivalents) in the same solvent dropwise over 30 minutes. The slight excess of (Boc)₂O ensures complete conversion of the starting material.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue contains the crude (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate.
-
Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield the pure free base as a colorless oil or a low-melting solid.[2][6]
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate (1 equivalent) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: To this solution, add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (1.1 equivalents) dropwise with stirring at room temperature.[9] The use of a pre-made solution of HCl in an organic solvent allows for controlled addition and prevents the introduction of water.
-
Precipitation: Upon addition of the HCl solution, the hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Stir the resulting suspension for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether to remove any residual impurities and unreacted starting materials. Dry the product under vacuum to afford (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride in high purity.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. The following table summarizes the expected analytical data.
| Technique | Expected Data |
| ¹H NMR | The spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the carbamate, and the nine equivalent protons of the tert-butyl group as a sharp singlet around 1.4 ppm. In the hydrochloride salt, the N-H protons of the piperidine ring will be deshielded and may appear as broad signals.[3][6] |
| ¹³C NMR | The spectrum should display signals corresponding to all 11 carbon atoms. Key signals include the carbonyl carbon of the carbamate group (around 156 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).[3][6] |
| Mass Spec (ESI-MS) | Expected m/z for the free base [M+H]⁺: ~215.18 |
| Infrared (IR) | Characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and C-H stretching of the alkyl groups.[6] |
Application in Drug Discovery: Synthesis of Linagliptin
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A prominent example is its use in the preparation of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[10][11]
In the synthesis of Linagliptin, the Boc-protected piperidine derivative is coupled with a substituted xanthine core. The stereochemistry at the 3-position of the piperidine ring is critical for the drug's efficacy.
Caption: Simplified reaction scheme for the synthesis of Linagliptin utilizing a Boc-protected aminopiperidine intermediate.[12]
The use of the hydrochloride salt of the Boc-protected amine is advantageous in this process. The salt is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the free base, which can be an oil or a low-melting solid. In the reaction, a base is added to neutralize the hydrochloride, generating the reactive free amine in situ for the coupling reaction.
Safety and Handling
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[4]
Conclusion
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a high-value, strategically designed chiral intermediate that plays a critical role in the efficient synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and the orthogonal nature of the Boc protecting group provide medicinal chemists with a reliable tool for constructing intricate molecular architectures with high precision. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in the advancement of drug discovery and development.
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- 13. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-tert-Butyl (piperidin-3-ylmethyl)carbamate synthesis
An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate
Introduction: The Significance of a Chiral Scaffold
(S)-tert-Butyl (piperidin-3-ylmethyl)carbamate is a valuable chiral building block in the landscape of modern medicinal chemistry. Its structural motif, featuring a piperidine ring with a stereocenter at the C3 position, is prevalent in a multitude of biologically active molecules and approved pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group on the exocyclic primary amine enhances its stability and allows for selective chemical manipulations, making it an indispensable intermediate for the synthesis of complex drug candidates.[1][2] This guide offers a comprehensive exploration of the primary synthetic routes to this key intermediate, providing both the theoretical underpinnings and practical, field-proven protocols for its preparation.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to synthesizing (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate involves considering several strategic disconnections. The primary challenge lies in establishing the S-stereochemistry at the C3 position. The following retrosynthetic analysis outlines the main strategies that will be discussed in this guide.
Caption: Retrosynthetic pathways to the target molecule.
Part 1: The Classical Approach: Synthesis and Chiral Resolution
The most direct and frequently employed industrial method involves the synthesis of the racemic compound followed by separation of the desired (S)-enantiomer. This pathway is valued for its reliability and scalability, leveraging well-established chemical transformations.
Synthesis of Racemic tert-Butyl (piperidin-3-ylmethyl)carbamate
The synthesis begins with a commercially available starting material, nipecotamide (piperidine-3-carboxamide). The core of this step is the reduction of the amide functionality to a primary amine, followed by protection of this newly formed amine.
Workflow: Racemic Synthesis
Caption: Workflow for the synthesis of the racemic intermediate.
-
Causality of Experimental Choices:
-
Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting primary amides directly to primary amines without affecting the cyclic secondary amine of the piperidine ring.[3] Tetrahydrofuran (THF) is the preferred solvent due to its ability to dissolve LiAlH₄ and its stability under the reaction conditions.
-
Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for introducing the Boc protecting group.[4] The reaction is typically run under basic conditions (e.g., using sodium hydroxide) to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction with (Boc)₂O. The exocyclic primary amine is significantly more reactive than the endocyclic secondary amine, allowing for selective protection under controlled conditions.
-
Chiral Resolution via Diastereomeric Salt Formation
With the racemic carbamate in hand, the next critical step is the separation of the enantiomers. This is achieved by reacting the racemic base with a chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5]
Principle of Chiral Resolution
Caption: The principle of separating enantiomers via diastereomeric salts.
-
Causality of Experimental Choices:
-
Resolving Agent: For the resolution of racemic tert-butyl (piperidin-3-ylmethyl)carbamate, (-)-O,O'-di-p-toluoyl-L-tartaric acid is an effective chiral resolving agent.[6] The choice of resolving agent is critical and often determined empirically, but tartaric acid derivatives are widely successful for resolving basic compounds.
-
Solvent System: A solvent like methanol is chosen to exploit the solubility difference between the two diastereomeric salts. The (S)-enantiomer's salt preferentially crystallizes from the solution upon cooling, allowing for its isolation by simple filtration.
-
Liberation of the Free Base: After isolating the desired diastereomeric salt, the pure (S)-enantiomer is liberated by treatment with a mild base, such as sodium carbonate solution. This neutralizes the chiral acid, which remains in the aqueous phase, while the desired product can be extracted into an organic solvent.
-
Part 2: The Chiral Pool Approach: Synthesis from L-Glutamic Acid
An alternative and elegant strategy is to begin with a naturally occurring, enantiomerically pure starting material—a "chiral pool" molecule. L-Glutamic acid is an excellent precursor for this purpose.
Synthetic Pathway from L-Glutamic Acid
This multi-step synthesis transforms L-glutamic acid into the target piperidine scaffold while preserving the initial stereochemistry.
Workflow: Chiral Pool Synthesis
Caption: Multi-step synthesis from the L-glutamic acid chiral pool.
-
Causality of Experimental Choices:
-
Initial Transformations: The carboxylic acids of L-glutamic acid are first protected as methyl esters, and the amine is protected with a Boc group to prevent unwanted side reactions in subsequent steps.
-
Reduction: Sodium borohydride (NaBH₄) is a milder reducing agent than LiAlH₄, suitable for reducing the esters to primary alcohols to form the key diol intermediate.
-
Cyclization: The diol is converted into a ditosylate. The tosyl groups are excellent leaving groups for an intramolecular SN2 reaction. In the original literature, cyclization is performed with a primary amine like benzylamine, which acts as a nucleophile to displace both tosylates, forming the N-substituted piperidine ring. A final deprotection step (hydrogenolysis to remove the benzyl group) would yield the N-H piperidine. This route provides excellent stereochemical control, as the chiral center from L-glutamic acid is carried through the entire sequence.
-
Part 3: Data Summary & Experimental Protocols
Data Summary
The following table summarizes typical results for the chiral resolution pathway.
| Step | Key Reagents | Solvent | Typical Yield | Purity/ee% | Reference |
| Racemate Synthesis | LiAlH₄, (Boc)₂O | THF, Ethanol | ~55-65% | >98% (racemic) | [3] |
| Chiral Resolution | (-)-O,O'-di-p-toluoyl-L-tartaric acid | Methanol | ~65% | >99% ee | [6] |
Detailed Experimental Protocol: Chiral Resolution Pathway
Protocol Warning: These procedures involve hazardous materials, including lithium aluminum hydride, which is highly reactive with water. All steps should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
Step A: Synthesis of Racemic 3-(Aminomethyl)piperidine [3]
-
Setup: Equip a dry 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reaction: Suspend lithium aluminum hydride (14.8 g, 0.39 mol) in dry THF (600 mL) under a nitrogen atmosphere.
-
Addition: Add nipecotamide (25 g, 0.195 mol) portion-wise to the stirred suspension. Control the addition rate to manage the initial effervescence.
-
Reflux: Once the addition is complete, heat the mixture to reflux and maintain for 24 hours.
-
Quench: Cool the reaction to 0 °C in an ice bath. Cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfate until gas evolution ceases.
-
Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF (2 x 200 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield crude racemic 3-(aminomethyl)piperidine as an oil. The product can be purified by distillation. (Typical Yield: ~12.4 g, 55%).
Step B: Boc-Protection of Racemic 3-(Aminomethyl)piperidine [4]
-
Setup: In a 250 mL flask, dissolve racemic 3-(aminomethyl)piperidine (11.4 g, 0.1 mol) in ethanol (100 mL).
-
Cooling: Cool the solution to 10-15 °C.
-
Addition: Slowly and simultaneously add di-tert-butyl dicarbonate ((Boc)₂O) (21.8 g, 0.1 mol) and a 25% aqueous solution of sodium hydroxide (~17.6 g, 0.11 mol), maintaining the pH between 10 and 11.
-
Reaction: Stir the mixture at room temperature for 2-4 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give racemic tert-butyl (piperidin-3-ylmethyl)carbamate.
Step C: Chiral Resolution [6]
-
Salt Formation: Dissolve racemic tert-butyl (piperidin-3-ylmethyl)carbamate (10 g, 47 mmol) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (18.2 g, 47 mmol) in dry methanol (100 mL) by gently heating to reflux until a clear solution is formed.
-
Crystallization: Allow the solution to cool slowly to room temperature and stir for 5-6 hours. The diastereomeric salt of the (S)-enantiomer will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash it with a minimal amount of cold, anhydrous methanol. The solid can be recrystallized from methanol to improve diastereomeric purity.
-
Liberation of Free Base: Suspend the purified salt in distilled water (25 mL) and cool to 0 °C.
-
Basification: Add 10% aqueous sodium carbonate solution dropwise until the pH of the mixture is basic (~pH 10-11). Stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (5 x 50 mL).
-
Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate as a white solid. (Typical Yield from resolution: ~3.28 g, 65%).
-
Characterization Data: [α]D: +11.03 (c=0.10, methanol); Melting point: 64-66°C.[6]
-
References
-
Gautam, L. N., Su, Y., Akhmedov, N. G., Petersen, J. L., & Shi, X. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12(26), 4679-4685. [Link]
-
Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 4, 643-650. [Link]
-
Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16078–16085. [Link]
-
Gautam, L. N., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry. [Link]
-
Beak, P., & Lee, W. K. (1990). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 55(9), 2578–2580. [Link]
-
Pabel, J., et al. (2021). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Chemical Neuroscience, 12(15), 2843–2856. [Link]
-
Pabel, J., et al. (2021). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]
-
Sarva, M. R., et al. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 2046-2061. [Link]
-
Wang, J. (2021). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Hans Journal of Medicinal Chemistry. [Link]
-
Zhang, T., et al. (2022). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect, 7(31). [Link]
- CN106831540B - A kind of preparation method of (S)-nipecotic acid.
-
UCHEM. (2023). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]
-
Kumar, A., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 54B(1), 126-132. [Link]
-
Ramapanicker, R., & Ching, F. Y. (2013). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Organic Letters, 15(19), 5092-5095. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]
-
Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Wikipedia. Chiral resolution. [Link]
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A Senior Application Scientist's Guide to tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: From Sourcing to Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride, a critical building block in modern medicinal chemistry. We will explore its commercial availability, key quality attributes to consider during procurement, and detailed, field-proven protocols for its application in synthetic workflows. This document is designed to bridge the gap between sourcing and successful experimental execution, empowering researchers to leverage this versatile reagent with confidence.
Introduction: The Strategic Importance of Substituted Piperidines
The piperidine moiety is a privileged scaffold in drug discovery, appearing in a vast array of approved therapeutics. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal template for targeting a wide range of biological receptors. This compound, and its chiral variants, serve as invaluable starting materials for the synthesis of more complex piperidine-containing molecules. The Boc (tert-butyloxycarbonyl) protecting group provides a robust yet readily cleavable handle, allowing for selective manipulation of the piperidine nitrogen while the primary amine on the methyl substituent is masked. This strategic protection is paramount in multi-step syntheses, preventing unwanted side reactions and ensuring high yields of the desired product.[1]
One of the most notable applications of this class of compounds is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Linagliptin, which are used in the management of type 2 diabetes.[2] The chirality of the piperidine ring is often crucial for biological activity, making the availability of enantiomerically pure forms of this reagent, such as the (R)- and (S)-enantiomers, essential for the development of stereospecific drugs.
Commercial Sourcing and Supplier Comparison
Procuring high-quality starting materials is the foundation of reproducible and successful research. A variety of chemical suppliers offer this compound and its enantiomers. Key considerations when selecting a supplier include purity, availability of different stereoisomers, lot-to-lot consistency, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Below is a comparative table of representative commercial suppliers. Please note that pricing and availability are subject to change and should be verified directly with the suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| AChemBlock | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | 1217778-64-7 | 95% | Gram to multi-gram scale |
| ChemicalBook | (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 | ≥98% | Gram to kilogram scale |
| Amerigo Scientific | (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | Not specified | High quality | Inquiry-based |
| CymitQuimica | (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride | Not specified | 97% | Gram scale |
| CymitQuimica | (S)-tert-Butyl piperidin-3-ylcarbamate hydrochloride | 1416450-55-9 | 95.0% | Gram to 100g scale |
| Sigma-Aldrich | tert-Butyl methyl(piperidin-3-yl)carbamate | 172478-01-2 | 97% | Milligram to gram scale |
| BLD Pharm | (R)-tert-Butyl piperidin-3-ylcarbamate | 309956-78-3 | Not specified | Inquiry-based |
| Parchem | (R)-tert-butyl piperidin-3-ylcarbaMate | 309956-78-3 | Not specified | Inquiry-based |
Note: The hydrochloride salt form is generally preferred for its improved stability and handling characteristics as a solid, compared to the freebase which may be an oil.
Quality Control and Analytical Characterization: A Self-Validating System
To ensure the integrity of your experimental results, it is crucial to verify the identity and purity of the starting material. A supplier's Certificate of Analysis should provide key analytical data. For a self-validating approach, in-house characterization is recommended.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The characteristic signals for the tert-butyl group (a singlet around 1.4 ppm in ¹H NMR) and the piperidine ring protons are key identifiers.[3] ChemicalBook provides access to NMR spectra for (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A high-quality sample should exhibit a single major peak.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[3]
-
Chiral HPLC: For enantiomerically pure starting materials, chiral HPLC is essential to determine the enantiomeric excess (ee).
Experimental Protocol: Boc Deprotection of this compound
The removal of the Boc protecting group is a fundamental step to unmask the primary amine, allowing for subsequent functionalization. Acid-mediated deprotection is the most common and effective method.
Rationale Behind Experimental Choices
-
Choice of Acid: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used.[5] HCl is often preferred as it is more economical and results in the formation of the corresponding hydrochloride salt, which is often a stable, crystalline solid that can be easily isolated.
-
Solvent System: Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves the starting material. For the generation of HCl in situ, ethereal or methanolic solutions of HCl are also frequently employed.[6]
-
Reaction Temperature: The deprotection is typically carried out at room temperature, although gentle heating can be used to accelerate the reaction if necessary.[6]
-
Work-up Procedure: The work-up is designed to remove the excess acid and by-products. A basic wash (e.g., with sodium bicarbonate solution) is used to neutralize the excess acid and generate the free amine. Subsequent extraction and solvent evaporation yield the deprotected product.
Step-by-Step Methodology
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of dichloromethane.
-
Add 4 M HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
To isolate the free amine, dissolve the residue in water and basify to pH > 10 with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidin-3-ylmethanamine.
Experimental Workflow Diagram
Caption: Workflow for the Boc deprotection of this compound.
Application in a Synthetic Pathway: Amide Coupling
Once deprotected, the resulting primary amine is a versatile nucleophile for a variety of coupling reactions. A common application is the formation of an amide bond with a carboxylic acid.
Rationale Behind Experimental Choices
-
Coupling Reagents: A wide range of coupling reagents are available to facilitate amide bond formation. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the hydrochloride salt of the amine and any acidic by-products formed during the reaction.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.
Synthetic Pathway Diagram
Caption: General schematic for an amide coupling reaction using the deprotected piperidine.
Conclusion
This compound is a cornerstone building block for the synthesis of complex molecules in drug discovery and development. A thorough understanding of its commercial landscape, coupled with robust analytical verification and well-designed experimental protocols, is essential for its successful application. This guide provides a framework for researchers to confidently source and utilize this valuable reagent, accelerating their research and development efforts.
References
-
Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). The Chemistry of Synthesis: Leveraging Tert-Butyl N-(3S)-3-piperidinyl-carbamate for API Production. Retrieved from [Link]
-
(2025, September 8). Exploring tert-Butyl N-[(3R)-Piperidin-3-yl]carbamate: A Key Pharmaceutical Intermediate. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
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Introduction: The Cornerstone of Amine Protection
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The Piperidine Scaffold: A Privileged Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquity and Significance of a Six-Membered Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of successful therapeutic agents. These are termed "privileged structures" for their proven ability to interact with a wide range of biological targets, leading to favorable pharmacological outcomes. Among these, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands out as a cornerstone of modern drug design.[1][2] Its prevalence is not a matter of chance but a direct consequence of a unique combination of structural, physicochemical, and biological properties that make it an exceptionally versatile and effective scaffold in the pursuit of novel therapeutics.[1][3] This guide provides a comprehensive exploration of the piperidine moiety's critical role in drug discovery, delving into its fundamental characteristics, synthetic accessibility, and profound impact across diverse therapeutic areas.
The Physicochemical & Structural Advantages of the Piperidine Ring
The enduring success of the piperidine scaffold in drug development can be attributed to a confluence of advantageous physicochemical and structural features. These properties allow for the fine-tuning of a molecule's behavior in a biological system, influencing everything from target binding to metabolic stability.
Conformational Flexibility: A Key to Target Adaptation
The piperidine ring predominantly adopts a chair conformation, which minimizes angular and torsional strain.[4][5] However, it can also exist in boat and twist-boat conformations.[4][5] This conformational flexibility is a significant asset in drug design, as it allows the molecule to adapt its three-dimensional shape to the specific steric demands of a biological target's binding pocket.[1] The presence and orientation of substituents on the ring can further influence these conformational preferences, a principle that medicinal chemists exploit to optimize drug-receptor interactions.[6][7][8] For instance, the introduction of substituents can lock the ring into a specific conformation that presents the necessary pharmacophoric elements in the optimal orientation for high-affinity binding.[6][9]
Diagram: Conformational Isomers of the Piperidine Ring
Caption: The interconversion between chair, boat, and twist-boat conformations of the piperidine ring.
The Crucial Role of the Basic Nitrogen
The nitrogen atom within the piperidine ring is typically basic, with a pKa of its conjugate acid around 11.22.[10] This basicity is a critical feature that medicinal chemists leverage to modulate a drug's physicochemical properties. At physiological pH, this nitrogen is often protonated, forming a positively charged ammonium ion. This charge can be instrumental in forming strong ionic interactions or hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in the binding site of a target protein.[11][12] This ability to act as a hydrogen bond donor is a key contributor to the high binding affinities observed in many piperidine-containing drugs.[12][13]
Furthermore, the basicity of the piperidine nitrogen significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By fine-tuning the pKa through the introduction of electron-withdrawing or -donating groups, chemists can control the degree of ionization at different physiological pH values, thereby optimizing properties like aqueous solubility and membrane permeability.
A Privileged Scaffold Across Therapeutic Areas
The versatility of the piperidine ring is evident in its widespread presence in drugs targeting a vast array of diseases. From complex central nervous system (CNS) disorders to various forms of cancer, the piperidine moiety has proven to be an invaluable component in the medicinal chemist's toolkit.[3][14][15]
Central Nervous System (CNS) Disorders
The piperidine scaffold is particularly prominent in drugs that act on the central nervous system.[3][14] Its ability to be functionalized to achieve the requisite lipophilicity allows for penetration of the blood-brain barrier, a critical hurdle in the development of CNS-active drugs.[3] Many successful antipsychotics, antidepressants, and analgesics incorporate the piperidine ring as a key structural element.
Oncology
In the field of oncology, numerous piperidine derivatives have demonstrated potent anticancer activity through diverse mechanisms of action.[16][17][18] These include the inhibition of critical signaling pathways involved in cell proliferation and survival, the induction of apoptosis (programmed cell death), and direct interactions with DNA.[16][17][18] The structural modularity of the piperidine ring allows for the systematic exploration of structure-activity relationships, leading to the development of highly potent and selective anticancer agents.
Blockbuster Drugs Featuring the Piperidine Scaffold
The commercial success of numerous piperidine-containing drugs underscores the profound impact of this scaffold on modern medicine. The following table highlights some of the top-selling pharmaceuticals that incorporate the piperidine ring, demonstrating its versatility across a range of therapeutic indications.
| Drug Name | Structure | Therapeutic Indication |
| Eliquis (Apixaban) | Anticoagulant for the prevention of stroke and systemic embolism.[19] | |
| Januvia (Sitagliptin) | Treatment of type 2 diabetes. | |
| Xarelto (Rivaroxaban) | Anticoagulant for the treatment and prevention of deep vein thrombosis and pulmonary embolism. | |
| Invega (Paliperidone) | Antipsychotic for the treatment of schizophrenia and schizoaffective disorder. | |
| Concerta (Methylphenidate) | Treatment of attention deficit hyperactivity disorder (ADHD).[20] | |
| Fentanyl | Potent opioid analgesic for severe pain management. |
Comparative Analysis with Other Saturated Heterocycles
To fully appreciate the unique advantages of the piperidine ring, it is instructive to compare its physicochemical properties with those of other common saturated nitrogen-containing heterocycles, such as the five-membered pyrrolidine and the seven-membered azepane.
| Property | Piperidine | Pyrrolidine | Azepane |
| Ring Size | 6-membered | 5-membered | 7-membered |
| pKa of Conjugate Acid | ~11.22[10] | ~11.27 | ~11.1 |
| LogP (Octanol/Water) | 0.84 | 0.46 | 1.39 |
| Conformational Flexibility | Moderate (Chair preference) | High (Envelope/Twist) | High (Multiple low-energy conformers) |
While all three heterocycles possess a basic nitrogen, the subtle differences in their ring size lead to distinct conformational and lipophilicity profiles. The more rigid chair conformation of piperidine can be advantageous for pre-organizing substituents for optimal receptor binding, while its intermediate lipophilicity provides a good starting point for balancing solubility and permeability.[21]
Experimental Protocols for Characterizing Piperidine-Containing Compounds
The rational design of piperidine-based drugs relies on the accurate experimental determination of their key physicochemical and metabolic properties. The following protocols for pKa determination and microsomal stability assessment are fundamental to this process.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines a self-validating system for the precise measurement of a compound's acid dissociation constant (pKa).
Objective: To determine the pKa of a piperidine-containing compound by monitoring pH changes during titration with a strong acid or base.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Reaction vessel
-
Test compound (piperidine derivative)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[21]
-
Sample Preparation: Prepare a 1 mM solution of the test compound.[21] Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[21]
-
Inert Atmosphere: Purge the sample solution with nitrogen to displace dissolved gases.[21]
-
Titration Setup: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode in the solution.
-
Titration: Titrate the solution with 0.1 M NaOH, adding the titrant in small increments.[21]
-
Data Recording: Continuously monitor and record the pH after each addition of titrant, ensuring the reading stabilizes (signal drift < 0.01 pH units/minute).[21]
-
Endpoint: Continue the titration until the pH reaches 12-12.5 and stabilizes.[21]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[21]
-
Replication: Perform a minimum of three titrations for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[21]
Diagram: Workflow for pKa Determination by Potentiometric Titration
Caption: A stepwise workflow for determining the pKa of a compound using potentiometric titration.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a robust method for assessing the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Objective: To determine the in vitro metabolic stability of a piperidine-containing compound by measuring its disappearance over time in the presence of liver microsomes.
Materials:
-
Liver microsomes (human or other species)
-
Test compound
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[22]
-
100 mM Potassium Phosphate buffer (pH 7.4)[22]
-
NADPH regenerating system
-
Ice-cold acetonitrile or methanol
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Incubation:
-
In a microcentrifuge tube, combine the microsomal solution, the test compound solution, and the NADPH regenerating system.
-
Initiate the reaction by placing the mixture in a 37°C incubator with gentle agitation.[4]
-
-
Time Points and Termination:
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the amount of remaining parent compound in each sample using a validated LC-MS/MS method.[22]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the slope of the line.
-
Diagram: Workflow for Microsomal Stability Assay
Caption: A streamlined workflow for assessing the metabolic stability of a compound using liver microsomes.
Synthetic Strategies for Accessing Piperidine Scaffolds
The widespread utility of the piperidine ring in drug discovery is also a testament to the numerous and robust synthetic methods developed for its construction and functionalization.
Classical and Modern Synthetic Routes
Traditional methods for piperidine synthesis often involve the reduction of pyridine precursors or the cyclization of acyclic amines.[16] More contemporary approaches include transition-metal-catalyzed cross-coupling reactions, which allow for the efficient installation of aryl and other substituents onto the piperidine core.[5][24] The development of stereoselective synthetic methods has been particularly crucial, enabling the synthesis of chiral piperidines with precise control over their three-dimensional architecture, which is often critical for biological activity.[17][21][22][24]
Representative Synthetic Protocol: Synthesis of 4-Arylpiperidines via Negishi Coupling
This protocol describes a palladium/copper(I)-cocatalyzed Negishi coupling for the synthesis of 4-arylpiperidines.[5]
Objective: To synthesize a 4-arylpiperidine by coupling a 4-piperidylzinc iodide with an aryl halide.
Materials:
-
N-BOC-4-iodopiperidine
-
Zinc dust
-
1,2-Dibromoethane
-
Trimethylsilyl chloride (TMS-Cl)
-
N,N-Dimethylacetamide (DMA)
-
Aryl halide or triflate
-
Cl2Pd(dppf) (palladium catalyst)
-
Copper(I) iodide (CuI)
Procedure:
-
Zinc Activation: In a round-bottom flask under an inert atmosphere, charge dry DMA, zinc dust, and Celpure P65.[5] Add a 7:5 v/v mixture of TMS-Cl/1,2-dibromoethane dropwise, maintaining the temperature below 65°C.[5] Age the resulting slurry for 15 minutes.[5]
-
Formation of Organozinc Reagent: Slowly add a solution of N-BOC-4-iodopiperidine in DMA to the activated zinc slurry, again keeping the temperature below 65°C.[5]
-
Coupling Reaction: In a separate flask, combine the aryl halide, Cl2Pd(dppf), and CuI in DMA. Add the freshly prepared 4-piperidylzinc iodide solution to this mixture.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction and perform a standard aqueous workup followed by purification by column chromatography.
Conclusion: The Enduring Legacy and Future Potential of the Piperidine Ring
The piperidine scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry. Its unique combination of conformational flexibility, tunable basicity, and synthetic tractability has made it an indispensable tool for the development of a wide array of successful pharmaceuticals.[1][2] As our understanding of disease biology deepens and new therapeutic targets emerge, the inherent versatility of the piperidine ring will undoubtedly continue to inspire the design and synthesis of the next generation of innovative medicines. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this remarkable heterocyclic scaffold in their drug discovery endeavors.
References
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Arom. American Chemical Society. Available at: [Link]
-
Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. National Institutes of Health. Available at: [Link]
-
metabolic stability in liver microsomes. Mercell. Available at: [Link]
-
The Significance of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Institutes of Health. Available at: [Link]
-
Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. National Institutes of Health. Available at: [Link]
-
Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. National Institutes of Health. Available at: [Link]
-
The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]
-
Microsomal Stability Assay. Creative Bioarray. Available at: [Link]
-
Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. OSTI.GOV. Available at: [Link]
-
Elucidation of the Bioactive Conformation of the N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Class of μ-Opioid Receptor Antagonists. American Chemical Society. Available at: [Link]
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health. Available at: [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. National Institutes of Health. Available at: [Link]
-
Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Drugs containing piperidine or pyrrolidine structure. ResearchGate. Available at: [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available at: [Link]
-
Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. National Institutes of Health. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. Available at: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]
-
Piperidine Market Size, Share & Forecast Growth Report, 2032. Available at: [Link]
-
Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. Available at: [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health. Available at: [Link]
-
Role of hydrogen bonding in ligand interaction with the N-methyl-D-aspartate receptor ion channel. National Institutes of Health. Available at: [Link]
-
Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. National Institutes of Health. Available at: [Link]
-
NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. Available at: [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Available at: [Link]
-
The 200 Top-Selling Drugs in 2024. CCDC. Available at: [Link]
-
Pyrrole, pyrrolidine pyridine, piperidine, azepine and tropane alkaloids. RSC Publishing. Available at: [Link]
-
Functionalization of azetidine, pyrrolidine, piperidine, and azepane... ResearchGate. Available at: [Link]
-
Top 200 Posters – Njardarson Laboratory. Arizona Faculty Sites. Available at: [Link]
-
Piperidine | C5H11N | CID 8082. National Institutes of Health. Available at: [Link]
-
Pyrrolidine | C4H9N | CID 31268. National Institutes of Health. Available at: [Link]
-
Top 200 Medicines Report 2024: Clash of the titans. PharmaLive. Available at: [Link]
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Methodological & Application
Application Note: Strategic Incorporation of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride for Advanced Peptide Synthesis
<-3>
Abstract
The incorporation of non-natural amino acids and scaffolds into peptides is a cornerstone of modern drug discovery, enabling the enhancement of stability, potency, and novel functionalities.[1][2] Tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a versatile building block used to introduce a constrained piperidine moiety into a peptide backbone. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this reagent. It details the underlying chemical principles, provides validated, step-by-step protocols for both solid-phase and solution-phase synthesis, and offers expert insights into overcoming common challenges.
Introduction: The Rationale for Piperidine Scaffolds
Peptide therapeutics often suffer from poor metabolic stability due to enzymatic degradation. Incorporating rigid, non-natural structures like the piperidine ring can protect the peptide backbone from proteolysis and lock the conformation into a bioactive state. This compound serves as a key reagent for this purpose. It provides a piperidine ring functionalized with a primary amine, which is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[3] This structure allows it to be seamlessly integrated into standard peptide synthesis workflows.
The hydrochloride salt form enhances the compound's stability and solubility in polar aprotic solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF). The core utility of this reagent lies in the orthogonality of the Boc protecting group, which can be selectively removed under acidic conditions that typically do not affect the common side-chain protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS).[3][4]
Reagent Profile and Handling
A thorough understanding of the reagent's properties is critical for successful and reproducible synthesis.
| Property | Value | Source |
| Chemical Name | tert-butyl N-[(piperidin-3-yl)methyl]carbamate;hydrochloride | PubChem[5] |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | PubChem[5] |
| Molecular Weight | 250.76 g/mol | PubChem[5] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in DMF, DCM (with base), and water | --- |
| Storage | Store at 2-8°C, desiccated. Protect from moisture. | --- |
Handling Advisory: The hydrochloride salt is acidic. Before the coupling step, it must be neutralized to the free amine. This is typically achieved in situ using a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the reagent and all associated chemicals like Trifluoroacetic acid (TFA) and coupling agents.
Mechanism of Action in Peptide Synthesis
The incorporation of this compound into a growing peptide chain involves two key chemical transformations: Boc deprotection and peptide bond formation (coupling) . While this reagent is used in Fmoc-SPPS, its amine is protected by a Boc group, which requires a specific, orthogonal deprotection step.
Boc Deprotection Chemistry
The Boc group is a classic acid-labile protecting group.[6] Its removal is achieved with a moderately strong acid, most commonly Trifluoroacetic acid (TFA).[7]
The mechanism proceeds in three stages:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[6][8]
-
C-O Bond Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This forms a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[6][8]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and the free primary amine, which is protonated by the excess acid to form a trifluoroacetate salt.[6][8]
It is critical that this step is performed efficiently without prematurely cleaving other acid-labile side-chain protecting groups (e.g., Trityl, t-Butyl ethers) or the peptide from the resin. This is achieved by using a controlled concentration of TFA in a solvent like Dichloromethane (DCM).
Coupling Chemistry
Once the amine is deprotected and neutralized, it acts as a nucleophile, attacking an activated carboxylic acid of the next amino acid to be added to the sequence. The efficiency of this step is paramount to avoid deletion sequences.[2] Uronium-based coupling reagents such as HATU or HBTU are highly recommended, especially given the potential for steric hindrance from the piperidine scaffold.[2][9]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU forms a highly reactive OAt-active ester with the carboxylic acid.[9] The nitrogen atom at the 7-position of the azabenzotriazole moiety makes the active ester more susceptible to nucleophilic attack, leading to faster and more complete coupling reactions. This is particularly advantageous for sterically hindered couplings.[9]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU functions similarly but forms a slightly less reactive HOBt-active ester.[10] While still very effective, it may require longer reaction times or double coupling for challenging sequences compared to HATU.[9]
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.
Protocol 1: Incorporation via Boc-Based SPPS
This protocol outlines the standard cycle for Boc-SPPS, where tert-Butyl (piperidin-3-ylmethyl)carbamate can be used as one of the building blocks after its amine is Boc-protected and the piperidine nitrogen is suitably protected (e.g., with Fmoc or Cbz). However, the more common and versatile application is its incorporation into an Fmoc-based synthesis, as described in Protocol 4.2.
The general Boc-SPPS cycle involves:
-
Deprotection: Removal of the N-terminal Boc group using ~50% TFA in DCM.[7]
-
Neutralization: Washing with a base like 5% DIEA in DCM to free the amine.[7]
-
Coupling: Activation of the incoming Boc-protected amino acid and coupling to the resin-bound free amine.
-
Washing: Thorough washing with DMF and DCM to remove excess reagents.
Protocol 2: Incorporation into an Fmoc-SPPS Workflow
This is the most common application. The peptide is synthesized using standard Fmoc chemistry. When the piperidine building block is required, it is coupled, and then its unique Boc protecting group is removed in an orthogonal step.
Workflow Visualization:
Caption: Workflow for incorporating the Boc-protected piperidine building block into a standard Fmoc-SPPS protocol.
Step-by-Step Method:
-
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
HATU or HBTU
-
DIEA (N,N-diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
Solvents: DMF (Peptide Synthesis Grade), DCM (Dichloromethane)
-
Ninhydrin test kit
-
-
Procedure:
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Perform the final Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
Piperidine Coupling: a. In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq. - Note: extra base is for neutralization of HCl salt and activation) in 2 mL of DMF. b. Pre-activate for 2 minutes. The solution should turn yellow. c. Add the activated solution to the resin. Agitate for 2 hours at room temperature. d. Take a small sample of resin beads and perform a ninhydrin test to confirm coupling completion (beads should remain yellow).[2] If the test is positive (blue beads), recouple for another 1-2 hours. e. Wash the resin with DMF (5x) and DCM (3x).
-
Orthogonal Boc Deprotection: a. Prepare a solution of 30% TFA in DCM. Caution: Handle TFA in a fume hood. b. Add the TFA solution to the resin and agitate for 30 minutes. c. Drain the solution and wash the resin thoroughly with DCM (5x) to remove all traces of TFA.
-
Neutralization: a. Wash the resin with a solution of 5% DIEA in DCM (2 x 5 min) to neutralize the newly formed amine trifluoroacetate salt. b. Wash thoroughly with DCM (3x) and DMF (3x). The resin is now ready for the next Fmoc-amino acid coupling.
-
Resumption of SPPS: Continue with standard Fmoc-SPPS cycles (deprotection, coupling, washing) until the peptide sequence is complete.
-
Final Cleavage: After completing the synthesis, cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2-4 hours.[1][6]
-
Troubleshooting and Expert Recommendations
| Issue | Probable Cause | Recommended Solution |
| Incomplete Coupling (Positive Ninhydrin Test) | Steric hindrance from the piperidine ring or peptide aggregation. | 1. Extend Reaction Time: Increase coupling time to 4 hours or overnight. 2. Use a Stronger Activator: Ensure HATU is used instead of HBTU.[9] 3. Double Couple: Repeat the coupling step with a fresh solution of activated building block.[2] |
| Incomplete Boc Deprotection | Insufficient TFA concentration or reaction time. | 1. Increase TFA Concentration: Use a 50% TFA in DCM solution. 2. Extend Deprotection Time: Increase the reaction time to 45-60 minutes. |
| Loss of Peptide during Boc Deprotection | The linker used is too acid-sensitive (e.g., 2-chlorotrityl chloride resin). | Use a more robust linker like Wang or Rink Amide resin if a Boc-protected building block is planned within the sequence. |
| Side Reactions during Final Cleavage | Reactive tert-butyl cations generated during deprotection are not adequately trapped. | Always use a scavenger cocktail for the final cleavage. Triisopropylsilane (TIS) is essential to scavenge the t-butyl cations generated from Boc and other t-butyl-based protecting groups.[6][11] |
Conclusion
This compound is a powerful and versatile building block for modifying peptide structures. Its successful incorporation hinges on a clear understanding of its orthogonal Boc-protection scheme within a standard Fmoc-SPPS workflow. By employing potent coupling agents like HATU and carefully controlling the selective deprotection of the Boc group, researchers can reliably introduce piperidine scaffolds to enhance the pharmacokinetic properties of novel peptide therapeutics. The protocols and insights provided herein serve as a validated starting point for the synthesis of these advanced, structurally complex peptides.
References
- BenchChem. (2025).
- BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.
- BenchChem. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- BenchChem. (n.d.). The Role of Boc-Protected Amino Acids: A Focus on (S)-1-Boc-piperidine-2-carboxylic Acid.
- PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)
- ACS Publications. (n.d.).
- SynOpen. (2019). Protecting Groups in Peptide Synthesis: A Detailed Guide.
Sources
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- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Coupling Reactions Involving tert-Butyl (piperidin-3-ylmethyl)carbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Medicinal Chemistry
tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a valuable and versatile building block in modern medicinal chemistry and drug discovery. Its structure combines a piperidine ring, a common motif in many biologically active compounds, with a Boc-protected primary amine. This strategic combination allows for selective functionalization at the piperidine nitrogen, making it a key intermediate in the synthesis of a diverse range of complex molecules, including potential therapeutics for neurological disorders.[1] The hydrochloride salt form enhances its stability and ease of handling in laboratory settings.
The presence of the tert-butoxycarbonyl (Boc) protecting group is crucial, as it allows for the piperidine nitrogen to selectively participate in coupling reactions while the primary amine remains masked. This chemoselectivity is fundamental to its utility in multi-step syntheses. Following the desired coupling reaction, the Boc group can be readily removed under acidic conditions to reveal the primary amine for further functionalization, providing a powerful tool for the construction of diverse molecular architectures.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in three key classes of coupling reactions: Buchwald-Hartwig amination, Suzuki coupling, and amide bond formation. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and success in your synthetic endeavors.
I. Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a ubiquitous linkage in pharmaceuticals.[2] This reaction allows for the coupling of the secondary amine of the piperidine ring in tert-butyl (piperidin-3-ylmethyl)carbamate with a variety of aryl and heteroaryl halides or triflates.
Causality Behind Experimental Choices in Buchwald-Hartwig Amination
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium catalyst, the phosphine ligand, the base, and the solvent.
-
Palladium Pre-catalyst: Palladium(0) is the active catalytic species. While Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be used directly, Pd(II) pre-catalysts such as Pd(OAc)₂ (palladium(II) acetate) are often more stable and are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For sterically hindered secondary amines like our substrate, bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos are often superior.[3] These ligands promote the formation of the active monoligated palladium species and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong bases. Weaker bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive aryl bromides or iodides.
-
Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and maintain a suitable reaction temperature are necessary. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.
Illustrative Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: N-Arylation with 2-Chloropyrimidine
This protocol describes a representative procedure for the N-arylation of this compound with 2-chloropyrimidine. This is a common transformation in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
2-Chloropyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv).
-
Add this compound (1.0 equiv) and 2-chloropyrimidine (1.2 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M with respect to the carbamate.
-
With vigorous stirring, add LiHMDS (2.5 equiv) dropwise at room temperature. The hydrochloride salt of the starting material will be neutralized by the base.
-
Seal the Schlenk tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl piperidine product.
Table 1: Representative Reaction Parameters for Buchwald-Hartwig Amination
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2-Chloropyrimidine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | 70-85 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 80-95 |
| 3-Bromopyridine | BrettPhos-precatalyst (2) | - | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 75-90 |
II. Suzuki-Miyaura Coupling: Constructing C-C Bonds
While less common for this specific substrate, the piperidine ring can potentially be functionalized via a Suzuki-Miyaura coupling if a suitable leaving group (e.g., a triflate) is present on the piperidine ring. More commonly, the aryl partner in a preceding Buchwald-Hartwig amination could contain a halide that allows for a subsequent Suzuki coupling. This section will focus on a representative protocol where an aryl halide, previously coupled to the piperidine nitrogen, undergoes a Suzuki reaction.
Key Considerations for Suzuki-Miyaura Coupling
-
Catalyst and Ligand: Palladium catalysts are also central to the Suzuki reaction.[4] Ligands such as SPhos and XPhos are often effective. For some substrates, nickel catalysts can also be employed.[5]
-
Boron Source: Arylboronic acids are the most common coupling partners, though boronate esters (e.g., pinacol esters) can also be used and may offer enhanced stability.
-
Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is typically used to activate the boronic acid.
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic and inorganic reagents.
Illustrative Workflow for Sequential Buchwald-Hartwig/Suzuki Coupling
Caption: Workflow for a two-step arylation sequence.
Representative Protocol: Suzuki Coupling of an N-(4-bromophenyl)piperidine Intermediate
This protocol outlines a general procedure for the Suzuki coupling of an N-(4-bromophenyl)piperidine intermediate, which would be synthesized via the Buchwald-Hartwig amination described previously.
Materials:
-
N-(4-bromophenyl)-piperidine intermediate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the N-(4-bromophenyl)-piperidine intermediate (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(OAc)₂ (0.03 equiv), and SPhos (0.06 equiv).
-
Add K₃PO₄ (3.0 equiv).
-
Add toluene and water in a 4:1 ratio to achieve a concentration of approximately 0.2 M with respect to the aryl bromide.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
III. Amide Bond Formation: The Cornerstone of Peptide and Medicinal Chemistry
Amide bond formation is one of the most fundamental and frequently performed reactions in organic synthesis. For tert-butyl (piperidin-3-ylmethyl)carbamate, this reaction typically involves the deprotection of the Boc group to reveal the primary amine, which is then coupled with a carboxylic acid.
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol are commonly used.
Representative Deprotection Protocol:
-
Dissolve this compound (1.0 equiv) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can often be used directly in the subsequent coupling reaction after neutralization.
Amide Coupling Strategies
Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are used to activate the carboxylic acid.
-
Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) are widely used to form an active ester intermediate, which then reacts with the amine.
-
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that often provide high yields and short reaction times.
Detailed Protocol: Amide Coupling with 4-Fluorobenzoic Acid
This protocol describes the coupling of the deprotected piperidin-3-ylmethylamine with 4-fluorobenzoic acid using HATU as the coupling reagent.
Materials:
-
Piperidin-3-ylmethylamine (from Boc deprotection)
-
4-Fluorobenzoic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) to the mixture and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected piperidin-3-ylmethylamine (1.2 equiv) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Table 2: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Reaction Time | Typical Yield Range (%) | Key Advantages |
| EDC | HOBt | DIPEA | DMF, DCM | 2-12 hours | 70-95% | Water-soluble byproducts, cost-effective. |
| HATU | None | DIPEA | DMF | 1-4 hours | 85-98% | High efficiency, low racemization. |
| HBTU | HOBt | DIPEA | DMF | 1-6 hours | 80-95% | Good for sterically hindered substrates. |
Conclusion
This compound is a cornerstone building block for the synthesis of complex nitrogen-containing molecules. Its utility lies in the strategic placement of a Boc-protected primary amine on a piperidine scaffold, allowing for selective and high-yielding coupling reactions. The protocols detailed in this guide for Buchwald-Hartwig amination, Suzuki coupling, and amide bond formation provide a robust starting point for researchers in drug discovery and development. By understanding the principles behind the choice of reagents and reaction conditions, scientists can effectively leverage this versatile intermediate to construct novel chemical entities with therapeutic potential.
References
-
PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. [Link]
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Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
- Google Patents. (2013). Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor (EP2471775B1).
-
Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720–16734. [Link]
-
Lou, S., & Fu, G. C. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Advanced Synthesis & Catalysis, 352(11-12), 2081–2084. [Link]
-
PubChem. tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate. National Center for Biotechnology Information. [Link]
- Google Patents. (2010). A process for the preparation of tert-butyl (r)
-
Garg, N. K. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Angewandte Chemie International Edition, 50(19), 4458-4462. [Link]
-
ResearchGate. (2016). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
Royal Society of Chemistry. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 4(8), 3245-3250. [Link]
-
UCHEM. (2023). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]
-
CSIR-NIScPR. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(5), 735-741. [Link]
-
MDPI. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 11(11), 1363. [Link]
-
PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]
-
SciSpace. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. [Link]
-
Amerigo Scientific. (R)-tert-Butyl methyl(piperidin-3-yl)carbamate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Chemistry of Synthesis: Leveraging Tert-Butyl N-(3S)-3-piperidinyl-carbamate for API Production. [Link]
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Synthesis of Orexin Receptor Antagonists: A Detailed Guide Utilizing a Boc-Protected Piperidine Strategy
Introduction: Targeting the Orexin System for Sleep-Wake Regulation
The discovery of the orexin neuropeptide system, comprising orexin-A and orexin-B and their receptors OX1R and OX2R, has revolutionized our understanding of sleep-wake regulation.[1][2] These neuropeptides, produced in the lateral hypothalamus, are central to promoting wakefulness.[1][3] Consequently, antagonism of orexin receptors presents a logical and effective therapeutic strategy for the treatment of insomnia.[4][5] Dual Orexin Receptor Antagonists (DORAs) block the binding of these wake-promoting neuropeptides, thereby facilitating the transition to and maintenance of sleep without the broad sedative effects of traditional hypnotics that act on GABA receptors.[1][2]
This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of orexin receptor antagonists, with a particular focus on a synthetic strategy analogous to the industrial synthesis of Suvorexant (Belsomra®), the first FDA-approved DORA.[6] While various heterocyclic cores can be employed, this guide will detail a convergent synthesis that utilizes a chiral Boc-protected diamine scaffold, a strategy that is conceptually similar to using intermediates like tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. The tert-butoxycarbonyl (Boc) protecting group is crucial in multi-step syntheses for temporarily masking the reactivity of one amine group while another is functionalized, ensuring regioselectivity and preventing unwanted side reactions.
Currently, there are three FDA-approved DORAs for the treatment of insomnia: Suvorexant, Lemborexant, and Daridorexant.[7]
The Orexin Signaling Pathway and Antagonist Mechanism
The orexin system is a key regulator of arousal. Orexin neurons in the hypothalamus project to various brain regions involved in wakefulness, and the binding of orexin peptides to their receptors promotes neuronal firing, leading to a state of alertness. DORAs competitively block both OX1 and OX2 receptors, thus inhibiting the wake-promoting signals and allowing sleep-promoting pathways to dominate.
Caption: Mechanism of Dual Orexin Receptor Antagonists (DORAs).
Core Reagents and Intermediates: Properties and Handling
A successful synthesis relies on the quality and proper handling of key reagents. The following table summarizes the properties of the main building blocks in a representative Suvorexant synthesis.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Key Handling Considerations |
| This compound | (Structure not directly used in Suvorexant, but analogous) | C₁₁H₂₃ClN₂O₂ | 250.77 | Chiral amine building block | Hygroscopic; store in a cool, dry place. |
| (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | (Structure available in search results) | C₁₃H₁₆ClN₃O | 265.74 | Chiral diazepane core | Store under inert atmosphere. |
| 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | (Structure available in search results) | C₁₀H₉N₃O₂ | 203.20 | Acylating agent | Store away from oxidizing agents. |
| Di-tert-butyl dicarbonate (Boc₂O) | (Structure available in search results) | C₁₀H₁₈O₅ | 218.25 | Amine protecting group | Irritant; handle in a fume hood. Melts near room temperature. |
Synthetic Protocol: Convergent Synthesis of Suvorexant
The synthesis of Suvorexant is a multi-step process that can be approached convergently, meaning the two main fragments—the chiral diazepane and the triazole benzoic acid—are prepared separately and then coupled in the final steps. This approach is efficient for optimizing the synthesis of each fragment and for maximizing the overall yield.
Caption: Convergent synthesis workflow for Suvorexant.
Part 1: Synthesis of the Chiral Diazepane Core
The synthesis of the chiral diazepane core is a critical part of the overall process, establishing the required stereochemistry of the final molecule.
Step 1.1: Formation of the Acyclic Ketone Precursor
-
Reaction: A Michael addition of mono-Boc-protected ethylenediamine to methyl vinyl ketone (MVK) is performed.
-
Rationale: This reaction constructs the carbon backbone of the diazepane ring. The Boc group ensures that only one of the amine nitrogens participates in the addition.
-
Procedure:
-
To a solution of N-Boc-ethylenediamine in a suitable solvent such as dichloromethane (DCM), add methyl vinyl ketone at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify the resulting ketone by column chromatography.
-
Step 1.2: Deprotection and Intramolecular Reductive Amination
-
Reaction: The Boc protecting group is removed under acidic conditions, and the resulting primary amine undergoes an intramolecular reductive amination to form the seven-membered diazepane ring.
-
Rationale: This is the key ring-forming step. The in-situ cyclization is an efficient way to construct the heterocyclic core.
-
Procedure:
-
Dissolve the ketone from the previous step in a solvent like methanol.
-
Add a strong acid, such as methanesulfonic acid, to remove the Boc group.
-
After deprotection is complete, add a reducing agent, for example, sodium cyanoborohydride, and a weak acid to facilitate the reductive amination.
-
Upon completion, quench the reaction and perform an acid-base workup to isolate the racemic diazepine.
-
Step 1.3: Chiral Resolution
-
Reaction: The racemic diazepine is resolved to isolate the desired (R)-enantiomer.
-
Rationale: The biological activity of Suvorexant is stereospecific, with the (R)-enantiomer being significantly more potent.
-
Procedure:
-
Dissolve the racemic diazepine in a suitable solvent system (e.g., isopropyl acetate and methanol).
-
Add a chiral resolving agent, such as (-)-O,O'-Di-p-toluoyl-L-tartaric acid.
-
Allow the diastereomeric salt of the desired enantiomer to crystallize.
-
Filter the salt and treat it with a base (e.g., sodium hydroxide) to liberate the free amine, yielding the enantiomerically pure (R)-diazepane.
-
Part 2: Synthesis of the Triazole Benzoic Acid Moiety
This fragment is prepared in a separate synthetic sequence.
Step 2.1: Copper-Catalyzed N-Arylation
-
Reaction: 2-Iodo-5-methylbenzoic acid is coupled with 1,2,3-triazole using a copper catalyst.
-
Rationale: This reaction forms the crucial aryl-triazole bond. Copper catalysis is a standard and effective method for this type of transformation.
-
Procedure:
-
In a reaction vessel, combine 2-iodo-5-methylbenzoic acid, 1,2,3-triazole, a copper(I) iodide catalyst, a ligand such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, and a base like cesium carbonate in a solvent like DMF.
-
Heat the mixture until the starting material is consumed.
-
After cooling, perform an aqueous workup, acidifying the aqueous layer to precipitate the product.
-
Filter and purify the solid to obtain 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.
-
Part 3: Final Amide Coupling to Yield Suvorexant
The two synthesized fragments are joined in the final step.
Step 3.1: Amide Bond Formation
-
Reaction: The enantiomerically pure (R)-diazepane is coupled with the triazole benzoic acid.
-
Rationale: This step forms the final amide bond, completing the synthesis of the Suvorexant molecule. The use of an activated carboxylic acid derivative, such as an acid chloride, is often necessary to overcome the steric hindrance of the coupling partners.
-
Procedure:
-
Convert the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid to its acid chloride by treating it with oxalyl chloride or thionyl chloride in an inert solvent like DCM with a catalytic amount of DMF.
-
In a separate flask, dissolve the (R)-diazepane free base in DCM and add a non-nucleophilic base like triethylamine.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to proceed to completion.
-
Perform an aqueous workup, dry the organic phase, and concentrate it.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/heptane) to yield Suvorexant as a crystalline solid.
-
Conclusion and Future Perspectives
The synthesis of orexin receptor antagonists like Suvorexant is a testament to the advances in modern synthetic organic chemistry. The use of protecting groups, such as the Boc group on piperidine or diazepane intermediates, is fundamental to achieving high yields and purity in these complex, multi-step syntheses. The convergent approach allows for flexibility and optimization in the preparation of key fragments. As research into the therapeutic potential of orexin antagonists continues to expand into other areas like addiction and anxiety, the development of robust and scalable synthetic routes will remain a critical endeavor for the pharmaceutical industry.
References
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Roecker, A. J., & Coleman, P. J. (2008). Orexin Receptor Antagonists: Medicinal Chemistry and Therapeutic Potential. Current Topics in Medicinal Chemistry, 8(11), 977–987. [Link]
-
Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305, Suvorexant) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. [Link]
-
Gotter, A. L., et al. (2012). International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin Receptor Function, Nomenclature and Pharmacology. Pharmacological Reviews, 64(3), 389–420. [Link]
-
Scammell, T. E., & Winrow, C. J. (2011). Orexin Receptors: Pharmacology and Therapeutic Opportunities. Annual Review of Pharmacology and Toxicology, 51, 243–266. [Link]
-
U.S. Food and Drug Administration. (2014). BELSOMRA (suvorexant) tablets, for oral use. [Link]
-
Strotman, N. A., et al. (2011). Reaction Development and Mechanistic Study of a Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant (MK-4305). Journal of the American Chemical Society, 133(21), 8362–8371. [Link]
-
U.S. Food and Drug Administration. (2019). DAYVIGO (lemborexant) tablets, for oral use. [Link]
-
Idorsia. (2022). Idorsia receives FDA approval of QUVIVIQ™ (daridorexant) for the treatment of adults with insomnia. [Link]
-
Baxter, C. A., et al. (2011). Process Development of Suvorexant. Part 3. Development of a Practical, Large-Scale Synthesis of the Diazepane Core. Organic Process Research & Development, 15(2), 367–375. [Link]
-
U.S. Food and Drug Administration. (2014). FDA approves Belsomra to treat insomnia. [Link]
-
Yoshida, Y., et al. (2015). Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. Journal of Medicinal Chemistry, 58(11), 4648–4664. [Link]
-
Boss, C., et al. (2020). The Quest for the Best Dual Orexin Receptor Antagonist (Daridorexant) for the Treatment of Insomnia Disorders. ChemMedChem, 15(24), 2286–2305. [Link]
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Protecting Group Strategies for Piperidine Derivatives: An Application Guide
Introduction: The Strategic Imperative of Amine Protection in Piperidine Synthesis
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Its secondary amine is a critical handle for synthetic elaboration, but its inherent nucleophilicity and basicity present a significant challenge, often leading to undesired side reactions and diminished yields in multi-step syntheses.[3] To orchestrate complex molecular construction with precision, the temporary masking of this reactive amine with a protecting group is an indispensable strategy.[2][3][4]
The selection of an appropriate protecting group is a pivotal decision that dictates the efficiency, robustness, and overall success of a synthetic route.[3] An ideal protecting group must be introduced in high yield, remain inert during subsequent transformations, and be selectively removed under mild conditions that do not compromise the integrity of other functional groups within the molecule.[3][4] This guide provides a detailed examination of the three most ubiquitously employed amine protecting groups for piperidine derivatives: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). We will delve into the mechanistic underpinnings of their chemistry, provide field-proven protocols for their application, and offer a comparative analysis to inform strategic synthetic planning.
Comparative Analysis of Common Piperidine Protecting Groups
The choice between Boc, Cbz, and Fmoc hinges on their respective stability profiles and the conditions required for their removal. This concept of "orthogonality," where one group can be removed selectively in the presence of others, is fundamental to modern synthetic chemistry, particularly in complex endeavors like peptide synthesis.[4][5][6]
| Protecting Group | Introduction Reagent | Cleavage Condition | Stability Profile | Key Advantages |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA, HCl)[7][8][9] | Stable to base, hydrogenolysis, and weak acids.[10] | High stability to a wide range of nucleophilic and basic conditions. Volatile byproducts upon cleavage. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C) or strong acids[11][12] | Stable to acidic and basic conditions.[11] | Robustness; orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[13][14] | Stable to acid and hydrogenolysis.[15][16] | Mild, base-mediated cleavage; UV-active byproduct allows for reaction monitoring.[15][17] |
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is a stalwart in organic synthesis, prized for its resilience to a broad spectrum of non-acidic reagents.[10] Its installation is straightforward, and its removal, typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), generates gaseous and volatile byproducts (isobutylene and CO₂), simplifying purification.[9]
Workflow for Boc Protection and Deprotection
Caption: General workflow for the protection and deprotection of piperidine with the Cbz group.
Experimental Protocols
Protocol 3: N-Cbz Protection of Piperidine
This protocol is based on standard Schotten-Baumann conditions for Cbz protection.
-
Materials:
-
Piperidine derivative (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1-1.2 eq)
-
Base: Aqueous Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Solvent: 1,4-Dioxane/Water or Ethyl Acetate/Water
-
-
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) in the solvent mixture (e.g., 1,4-dioxane and water).
-
Add the base (e.g., Na₂CO₃, 2.0 eq) and cool the mixture to 0 °C.
-
Slowly and simultaneously add benzyl chloroformate (1.1-1.2 eq) and an aqueous solution of the base, maintaining the temperature at 0 °C and a basic pH. [12] 4. Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-Cbz protected piperidine.
-
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenation [12][18] This protocol describes the standard method for Cbz group removal.
-
Materials:
-
N-Cbz protected piperidine derivative
-
Catalyst: 5-10% Palladium on carbon (Pd/C)
-
Hydrogen source: Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve the N-Cbz protected piperidine in a suitable solvent (e.g., MeOH).
-
Carefully add a catalytic amount of 5-10% Pd/C to the solution.
-
Securely attach a balloon filled with hydrogen gas to the reaction flask or place the reaction vessel in a Parr apparatus.
-
Evacuate the flask and backfill with hydrogen (repeat 3 times) to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically atmospheric pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Protection
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique base-lability. [15][17]It is stable to acidic conditions and hydrogenolysis, providing excellent orthogonality with Boc and Cbz groups. [16]Cleavage is typically achieved with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like DMF. [14][15]A key advantage of the Fmoc group is that its cleavage byproduct, a dibenzofulvene-piperidine adduct, has a strong UV absorbance, which can be used to monitor the reaction's progress quantitatively. [17]
Workflow for Fmoc Protection and Deprotection
Caption: General workflow for the protection and deprotection of piperidine with the Fmoc group.
Experimental Protocols
Protocol 5: N-Fmoc Protection of Piperidine [3][16] This protocol outlines a standard procedure for introducing the Fmoc group.
-
Materials:
-
Piperidine derivative (1.0 eq)
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)
-
Base: Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane/Water or THF/Saturated aqueous NaHCO₃ [16]
-
-
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) in a mixture of 1,4-dioxane and water. [3] 2. Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.
-
Stir the reaction mixture at room temperature for 16 hours. [16] 5. Monitor for completion by TLC or LC-MS.
-
Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
-
Protocol 6: N-Fmoc Deprotection using Piperidine [14][17] This protocol is the standard method for Fmoc removal, particularly in SPPS.
-
Materials:
-
N-Fmoc protected piperidine derivative (often resin-bound in SPPS)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
-
Procedure (for solution-phase):
-
Dissolve the N-Fmoc protected piperidine in the deprotection solution (20% piperidine in DMF).
-
Stir the mixture at room temperature. The reaction is typically very fast, often complete in 30-60 minutes. [19]The half-life of Fmoc in 20% piperidine/DMF is approximately 6 seconds. [15][16] 3. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the piperidine and the dibenzofulvene-piperidine adduct can be removed by repeated co-evaporation with a suitable solvent (e.g., acetonitrile) or by aqueous workup and extraction. [20]
-
-
Procedure (for solid-phase peptide synthesis): [14][17] 1. Treat the resin-bound peptide with the deprotection solution (20% piperidine in DMF, approx. 10 mL per gram of resin). 2. Agitate the slurry for 1-3 minutes. [17] 3. Drain the solution. 4. Repeat the treatment with fresh deprotection solution for an additional 5-10 minutes to ensure complete removal. 5. Drain the solution and wash the resin thoroughly with several portions of DMF to remove all traces of piperidine and the adduct. The resin is now ready for the next amino acid coupling step.
Conclusion: Strategic Synthesis through Judicious Protection
The effective application of protecting group strategies is fundamental to the successful synthesis of complex molecules featuring the piperidine motif. The Boc, Cbz, and Fmoc groups each offer a distinct set of advantages and operate under orthogonal cleavage conditions, providing the synthetic chemist with a versatile and powerful toolkit. The choice of protecting group must be made with careful consideration of the overall synthetic plan, including the stability of all functional groups present in the molecule to the required deprotection reagents. By understanding the causality behind these experimental choices and employing robust, validated protocols, researchers can navigate the challenges of multi-step synthesis with greater control and efficiency, ultimately accelerating the discovery and development of novel piperidine-based therapeutics.
References
-
The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
General Procedure for Boc Deprotection (General Procedure B). (n.d.). Bio-protocol. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 208-220. Retrieved from [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons. Retrieved from [Link]
-
Piperidine Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. Retrieved from [Link]
-
Barlos, K., Gatos, D., & Verli, A. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9878-9887. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Retrieved from [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). The Organic Chemistry Tutor. Retrieved from [Link]
-
4-Formyl-N-Cbz-Piperidine. (2024, April 9). ChemBK. Retrieved from [Link]
-
Dawson, P. E., & Kent, S. B. (1998). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 95(24), 14053-14058. Retrieved from [Link]
-
PIPERIDINE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. Retrieved from [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020, December 15). MDPI. Retrieved from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Fluorenylmethyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hlebowicz, K., & Wellings, D. A. (2003). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Organic Letters, 5(18), 3245-3246. Retrieved from [Link]
-
3-N-Boc-Aminomethylpiperidine. (2024, April 9). ChemBK. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved from [Link]
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]
-
Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Boc Protected Compounds. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]
-
Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952. Retrieved from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2026, January 2). ACS Publications. Retrieved from [Link]
-
Selective Cleavage of Cbz-Protected Amines. (2025, August 10). ResearchGate. Retrieved from [Link]
- Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
-
Cbz Protection - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. (2026, January 2). ACS Publications. Retrieved from [Link]
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- 20. reddit.com [reddit.com]
Application Notes & Protocols: Chemoenzymatic Synthesis of Chiral Piperidines
Foreword: The Piperidine Scaffold - A Privileged Structure in Modern Medicine
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, ranging from antipsychotics and antidepressants to analgesics and anticancer agents.[1][2][3][4] The biological activity of these molecules is profoundly influenced by their three-dimensional structure; the specific stereochemical configuration of substituents on the piperidine ring can mean the difference between a potent therapeutic and an inactive or even toxic compound.[2] Consequently, the development of efficient, sustainable, and highly selective methods for synthesizing enantiomerically pure piperidines is a paramount objective in drug discovery and development.[5]
Chemoenzymatic synthesis has emerged as a powerful strategy, marrying the versatility of traditional organic chemistry with the unparalleled selectivity of biocatalysis.[6] Enzymes, operating under mild, aqueous conditions, offer a green and efficient alternative to conventional methods that often require harsh reagents, protecting groups, or costly chiral catalysts.[5][6] This guide provides an in-depth exploration of key chemoenzymatic workflows, complete with detailed protocols and expert insights, to empower researchers in the synthesis of high-value chiral piperidines.
Section 1: Strategic Overview of Enzymatic Approaches
The synthesis of chiral piperidines can be approached from several distinct starting points using a toolkit of versatile enzyme classes. The choice of strategy is dictated by the availability of starting materials and the desired final stereochemistry and substitution pattern.
Caption: Key chemoenzymatic routes to chiral piperidines.
Data Summary: Comparison of Core Enzymatic Strategies
| Strategy | Enzyme Class | Typical Substrate | Key Advantages | Key Considerations |
| Asymmetric Reductive Amination | Imine Reductase (IRED) | Prochiral cyclic imines (often formed in situ from ketones) | High stereoselectivity; broad substrate scope for secondary amines. | Requires a stoichiometric nicotinamide cofactor (NAD(P)H) and a regeneration system. |
| Asymmetric Amination | ω-Transaminase (ω-TA) | Prochiral ketones (e.g., N-Boc-3-piperidone) | Utilizes inexpensive amine donors (e.g., isopropylamine); excellent enantioselectivity.[7] | Unfavorable reaction equilibrium often requires strategies for product removal or excess amine donor.[8] |
| Kinetic Resolution | Lipase | Racemic N-acylated or N-hydroxylated piperidines | High enantioselectivity; robust and stable enzymes; no cofactor required.[9] | Maximum theoretical yield is 50%; requires separation of product from unreacted starting material. |
| Asymmetric Dearomatization | Enzyme Cascade (e.g., AmOx/IRED) | Activated pyridines / tetrahydropyridines | Accesses complex piperidines from simple, flat aromatics; creates multiple stereocenters.[5][6] | Requires compatibility of multiple enzymes in a one-pot system; can be complex to optimize. |
Section 2: Imine Reductase (IRED) Mediated Asymmetric Synthesis
Application Note: The Power of Reductive Amination
Imine reductases (IREDs) are NAD(P)H-dependent oxidoreductases that catalyze the stereoselective reduction of C=N bonds. Their synthetic power lies in their ability to reduce prochiral cyclic imines (piperideines) or perform a one-pot reductive amination of a ketone with an amine source to generate chiral secondary amines, including piperidines, with high enantiomeric excess.[10] The primary challenge in using IREDs is the cost of the NAD(P)H cofactor. This is overcome by employing a cofactor regeneration system, where a sacrificial substrate (e.g., glucose, formate) is oxidized by a secondary dehydrogenase enzyme to continuously regenerate the active NADPH from its oxidized NADP+ form.
Caption: IRED workflow with integrated cofactor regeneration.
Protocol 1: (R)-IRED-Catalyzed Synthesis of (R)-Coniine
This protocol is adapted from the gram-scale synthesis of the alkaloid (R)-coniine using a whole-cell biocatalyst expressing an (R)-selective imine reductase.[10]
Materials:
-
(R)-IRED from Streptomyces sp. GF3587 expressed in E. coli (as lyophilized whole cells)
-
2-Propyl-3,4,5,6-tetrahydropyridine (imine substrate)
-
D-Glucose (for cofactor regeneration)
-
Glucose Dehydrogenase (GDH)
-
NADP+ sodium salt (cofactor)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate (for extraction)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) in diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 250 mL flask, combine 100 mL of potassium phosphate buffer (100 mM, pH 7.5), D-glucose (1.5 g, 8.3 mmol), and NADP+ sodium salt (20 mg, 0.026 mmol).
-
Biocatalyst Addition: Add the lyophilized E. coli cells containing the (R)-IRED (1.0 g) and GDH (50 mg, ~500 U). Stir the suspension at 30 °C for 15 minutes to pre-incubate and ensure all components are dissolved/suspended.
-
Substrate Addition: Add the imine substrate, 2-propyl-3,4,5,6-tetrahydropyridine (1.0 g, 8.0 mmol), to the reaction mixture.
-
Scientist's Note: The imine can be prepared beforehand via chemical synthesis or generated in situ. Ensure it is of high purity as impurities can inhibit the enzyme.
-
-
Reaction Monitoring: Seal the flask and shake at 30 °C and 200 rpm. Monitor the reaction progress by taking aliquots (e.g., 100 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the aliquot with an equal volume of acetonitrile, centrifuge to remove cells, and analyze the supernatant by GC or LC-MS.
-
Reaction Workup (after 24h or completion):
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to >12 by the careful addition of 5 M NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
-
Product Isolation:
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude (R)-coniine as a free base.
-
For purification and stable storage, dissolve the crude product in diethyl ether and add a solution of HCl in diethyl ether to precipitate (R)-coniine hydrochloride salt.
-
-
Analysis:
-
Determine the yield by weighing the isolated product.
-
Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.
-
Expected Outcome: This procedure should yield (R)-coniine in high yield (>90%) and excellent enantiomeric excess (>98% ee).[10]
Section 3: ω-Transaminase (ω-TA) Mediated Asymmetric Synthesis
Application Note: A Direct Route to Chiral Amines
ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[8][11] This provides a direct and highly enantioselective route to chiral amines from prochiral ketones.[7] A key feature of this reaction is its equilibrium-limited nature. To drive the reaction towards the desired product, a large excess of an inexpensive amine donor, such as isopropylamine, is typically used. The acetone by-product is volatile and its removal can also help shift the equilibrium.[8] For pharmaceutical intermediates, this method is particularly valuable for synthesizing compounds like (S)-1-Boc-3-aminopiperidine, a key building block for DPP-IV inhibitors.[7][12]
Caption: General workflow for ω-Transaminase catalyzed amination.
Protocol 2: Synthesis of (S)-1-Boc-3-aminopiperidine using an Immobilized ω-TA
This protocol is based on the efficient synthesis using a commercially available immobilized ω-transaminase, which enhances stability and allows for reuse.[7][13]
Materials:
-
Immobilized (S)-selective ω-Transaminase (e.g., ATA-W12 or commercial equivalent)
-
1-Boc-3-piperidone (substrate)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
HEPES buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Sodium chloride (NaCl)
-
Dichloromethane (DCM)
Procedure:
-
Substrate Solution: Prepare a stock solution of 1-Boc-3-piperidone (e.g., 500 mM) in DMSO.
-
Scientist's Note: DMSO is used to aid the solubility of the often-hydrophobic ketone substrate in the aqueous buffer. The final concentration should be kept low (typically <5% v/v) to avoid enzyme denaturation.
-
-
Reaction Mixture: In a temperature-controlled vessel (e.g., 40 °C), combine HEPES buffer, isopropylamine (to a final concentration of 1 M), and PLP (1 mM).
-
Enzyme Addition: Add the immobilized ω-TA to the reaction mixture (e.g., 20 mg/mL). Allow the enzyme to equilibrate for 10-15 minutes.
-
Reaction Initiation: Start the reaction by adding the 1-Boc-3-piperidone stock solution to a final concentration of 50 mM.
-
Reaction Monitoring: Maintain the reaction at 40 °C with gentle agitation. Monitor the conversion of the ketone to the amine product using HPLC or GC-MS.
-
Workup and Isolation:
-
Once the reaction reaches completion, remove the immobilized enzyme by simple filtration. The enzyme can be washed with buffer and stored for reuse.
-
Saturate the aqueous filtrate with NaCl to reduce the solubility of the product.
-
Extract the product with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the product by flash column chromatography if necessary.
-
Confirm the structure via NMR and determine the enantiomeric excess using chiral HPLC.
-
Expected Outcome: This process can achieve high conversions (>95%) and excellent enantioselectivity (>99% ee) for the (S)-amine product.[13] The use of an immobilized enzyme in a continuous flow system can achieve space-time yields as high as 930 g·L⁻¹·day⁻¹.[13]
Section 4: Lipase-Mediated Kinetic Resolution
Application Note: Separating Enantiomers with Precision
Kinetic resolution is a classic technique for separating a racemic mixture. It relies on an enzyme that reacts at a significantly different rate with each enantiomer. Lipases are robust, readily available, and cofactor-independent enzymes that are highly effective for this purpose.[9] In a typical setup for resolving a racemic piperidine alcohol, a lipase is used to catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. The acylated product and the unreacted alcohol are now chemically distinct species (ester and alcohol) and can be easily separated by standard chromatographic methods. The key limitation is the 50% maximum theoretical yield for a single enantiomer.
Sources
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- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 8. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
Large-scale synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
<Application Note & Protocol: Large-Scale Synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate Hydrochloride
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound, a key building block in pharmaceutical development. The protocol herein details a robust and scalable method starting from commercially available 3-(aminomethyl)piperidine. Key aspects of this application note include an in-depth analysis of the synthetic strategy, a step-by-step experimental protocol, and a thorough discussion of process optimization and safety considerations critical for industrial-scale production. The described method focuses on the selective N-Boc protection of the primary amine of 3-(aminomethyl)piperidine, followed by conversion to its hydrochloride salt, ensuring high yield and purity.
Introduction: Significance and Applications
Tert-Butyl (piperidin-3-ylmethyl)carbamate and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of biologically active molecules and active pharmaceutical ingredients (APIs). The piperidine scaffold is a prevalent structural motif in many marketed drugs, and the protected aminomethyl side chain at the 3-position offers a versatile handle for further chemical modifications.[1] The tert-butoxycarbonyl (Boc) protecting group provides stability during multi-step syntheses and can be readily removed under mild acidic conditions, making it an ideal choice for complex molecule construction.[1] This intermediate is particularly valuable in the development of treatments for neurological disorders and other innovative pharmaceutical candidates.[1]
The hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties, which are crucial for large-scale manufacturing and long-term storage. This application note aims to provide researchers, scientists, and drug development professionals with a detailed, reliable, and scalable protocol for the synthesis of this important building block.
Synthetic Strategy and Rationale
The synthesis of this compound is a two-step process commencing with the selective Boc protection of 3-(aminomethyl)piperidine, followed by the formation of the hydrochloride salt.
Step 1: Selective Boc Protection
The primary challenge in the synthesis of the target molecule is the selective protection of the primary exocyclic amine in the presence of the secondary cyclic amine of the piperidine ring. The differential nucleophilicity between the primary and secondary amines allows for selective acylation under controlled conditions. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation due to its high reactivity towards primary amines and the clean byproducts it generates (tert-butanol and carbon dioxide). The reaction is typically carried out in an appropriate solvent at controlled temperatures to favor the desired mono-Boc-protected product.[2]
Step 2: Hydrochloride Salt Formation
Following the successful Boc protection, the resulting free base, tert-Butyl (piperidin-3-ylmethyl)carbamate, is converted to its hydrochloride salt. This is achieved by treating a solution of the free base with hydrochloric acid. The salt formation typically leads to the precipitation of the product, which can then be isolated by filtration. This step not only purifies the product but also improves its handling characteristics for downstream applications.
The overall synthetic pathway is illustrated in the diagram below:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-(Aminomethyl)piperidine | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric acid solution | 2M in Diethyl Ether | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Reagent | Prepared in-house |
| Brine (Saturated NaCl solution) | ACS Reagent | Prepared in-house |
3.2. Step-by-Step Synthesis
Step 1: Synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate (Free Base)
-
To a stirred solution of 3-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes), add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise at 0-5 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water (5 volumes).
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude tert-Butyl (piperidin-3-ylmethyl)carbamate as an oil or a low-melting solid. The crude product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods.
Step 2: Synthesis of this compound
-
Dissolve the crude tert-Butyl (piperidin-3-ylmethyl)carbamate (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether (1.1 eq) to the stirred solution.
-
A white precipitate should form upon addition of the HCl solution.
-
Continue stirring at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any unreacted starting materials or byproducts.
-
Dry the product under vacuum at a temperature not exceeding 40 °C to a constant weight to yield this compound as a white to off-white solid.[3]
Process Optimization and Scale-Up Considerations
For large-scale synthesis, several factors need to be carefully considered to ensure safety, efficiency, and reproducibility.
-
Solvent Selection: While dichloromethane is effective, for larger scales, alternative solvents like methyl tert-butyl ether (MTBE) or ethyl acetate might be preferred due to their lower toxicity and environmental impact.
-
Temperature Control: The addition of (Boc)₂O is exothermic. For large-scale reactions, a jacketed reactor with efficient cooling is essential to maintain the reaction temperature within the optimal range and prevent the formation of di-Boc protected byproducts.
-
Work-up Procedure: On a large scale, extractive work-up can be time-consuming and generate significant aqueous waste. Alternative purification methods such as crystallization of the free base prior to salt formation could be explored.
-
Product Isolation and Drying: Efficient filtration and drying are crucial to obtain a free-flowing solid with low residual solvent content. The use of a filter-dryer (Nutsche filter) is recommended for large-scale production.
Analytical Characterization
The identity and purity of the final product should be confirmed by a suite of analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | All expected carbon signals should be present and in the correct chemical shift range. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base should be observed. |
| HPLC | Purity should be ≥98%. |
| Melting Point | A sharp melting point range should be observed. |
| Elemental Analysis | The experimental percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values. |
Safety and Handling
-
3-(Aminomethyl)piperidine: Corrosive and may cause skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Di-tert-butyl dicarbonate: A lachrymator and skin irritant. It is also moisture-sensitive. Handle in a well-ventilated fume hood with appropriate PPE.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.
-
Hydrochloric Acid: Highly corrosive. Use with extreme caution and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before commencing any chemical synthesis.
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the large-scale synthesis of this compound. By following the outlined procedures and considering the process optimization and safety guidelines, researchers and production chemists can confidently produce this valuable pharmaceutical intermediate with high yield and purity.
References
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UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]
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PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2. [Link]
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PubChem. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2. [Link]
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The Chiron Approach: A Detailed Guide to the Synthesis of Substituted Piperidines from L-Glutamic Acid
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone motif in medicinal chemistry, found in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while also providing a three-dimensional scaffold for precise pharmacophore presentation.[2] The introduction of chirality into the piperidine ring further enhances its utility, allowing for improved potency, selectivity, and a more favorable pharmacokinetic profile by enabling specific interactions with chiral biological targets like enzymes and receptors.[2] Consequently, the stereoselective synthesis of substituted piperidines is a critical endeavor in the development of novel therapeutics.
L-glutamic acid, a readily available and inexpensive amino acid from the chiral pool, serves as an excellent starting material for the enantioselective synthesis of a variety of substituted piperidines. Its inherent chirality and functional groups provide a robust platform for the construction of complex piperidine-based scaffolds with control over stereochemistry. This guide provides a detailed overview of the synthetic strategies and step-by-step protocols for the transformation of L-glutamic acid into valuable substituted piperidine derivatives.
Core Synthetic Strategy: A Five-Step Pathway to 3-Amino Substituted Piperidines
A well-established and versatile route for the synthesis of enantiomerically pure 3-amino substituted piperidines from L-glutamic acid involves a five-step linear sequence. This pathway leverages standard organic transformations to convert the acyclic amino acid into the desired heterocyclic product with retention of stereochemical integrity.[3]
Overall Workflow
The synthesis commences with the protection of the functional groups in L-glutamic acid, followed by reduction of the carboxylic acids to primary alcohols. These alcohols are then activated as leaving groups, typically tosylates, to facilitate the final intramolecular cyclization with an amine to form the piperidine ring.
Caption: General workflow for the synthesis of substituted piperidines from L-glutamic acid.
Part 1: Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key transformations in the synthesis of 3-amino substituted piperidines from L-glutamic acid.
Protocol 1: Synthesis of N-Boc-L-glutamic acid dimethyl ester
Rationale: The initial step involves the protection of both the amino and carboxylic acid functionalities of L-glutamic acid. Esterification of the carboxylic acids, typically to methyl esters, prevents their interference in subsequent reduction steps. The amino group is protected with a tert-butoxycarbonyl (Boc) group, which is stable under the conditions of esterification and reduction but can be readily removed under acidic conditions if necessary.[3]
Step 1a: Diesterification
-
To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude dimethyl ester hydrochloride salt as a pale yellow viscous oil (quantitative yield).[3] This crude product can be used in the next step without further purification.
Step 1b: N-Boc Protection
-
To a stirred solution of the crude dimethyl ester hydrochloride salt (10 g, approx. 57 mmol) in dichloromethane (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.7 g, 0.1 equiv.).
-
Stir the reaction mixture at room temperature for 6 hours.[3]
-
Upon completion, quench the reaction with water (50 mL) and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-glutamic acid dimethyl ester as a crude product, which can be purified by column chromatography if necessary (92% yield).[3]
Protocol 2: Reduction to (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate
Rationale: The diester is reduced to the corresponding diol using a mild reducing agent like sodium borohydride. While stronger reducing agents like lithium aluminum hydride could be used, sodium borohydride is often preferred for its milder nature and compatibility with the Boc protecting group.[4][5] The reaction is typically carried out in a protic solvent like methanol.
-
To a stirred solution of N-Boc-L-glutamic acid dimethyl ester (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (1.72 g, 45.45 mmol, 2.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to afford the diol as a white solid (76% yield).[3]
Protocol 3: Ditosylation of the Diol
Rationale: The hydroxyl groups of the diol are converted into good leaving groups to facilitate the subsequent intramolecular cyclization. Tosyl chloride is commonly used for this purpose, reacting with the alcohols in the presence of a base like triethylamine and a catalyst such as DMAP.
-
To a stirred solution of the diol (1 g, 4.56 mmol) in dichloromethane (30 mL) at 0°C, add triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (TsCl, 3.9 g, 20.55 mmol), and DMAP (0.42 g, 0.5 equiv.).
-
Warm the reaction mixture to room temperature and stir for 1 hour.
-
After completion (monitored by TLC), quench the reaction with 20% aqueous sodium bicarbonate solution (20 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ditosylate, which is typically used in the next step without further purification (quantitative yield).[3]
Protocol 4: Cyclization to Substituted Piperidines
Rationale: The final step involves the intramolecular nucleophilic substitution of the tosylate groups by a primary amine. This double displacement reaction forms the piperidine ring. The choice of amine determines the substituent on the piperidine nitrogen. The reaction is often carried out neat or in a suitable solvent at elevated temperatures.
-
To the crude ditosylate (0.5 g, 0.91 mmol), add the desired primary amine (e.g., cyclohexylamine, 1.7 mL, 15.0 mmol, 15 equiv.) under neat conditions.
-
Heat the reaction mixture at 80°C for 12 hours.[3]
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to yield the desired N-substituted 3-(N-Boc-amino)piperidine.
Part 2: Alternative Synthetic Routes and Mechanistic Insights
While the five-step protocol is a robust method, other strategies can be employed to synthesize piperidines from L-glutamic acid, often proceeding through different key intermediates and cyclization reactions.
Route A: The Pyroglutamic Acid Pathway
L-glutamic acid can be readily converted to L-pyroglutamic acid, a cyclic lactam, which serves as a versatile intermediate for the synthesis of various substituted piperidines.[6] This pathway offers alternative points for functionalization.
Caption: Synthetic approach to piperidines via the L-pyroglutamic acid intermediate.
The lactam carbonyl of pyroglutamic acid can be reduced, and the resulting hemiaminal can undergo various transformations, including nucleophilic additions and ring-expansion reactions, to afford substituted piperidines.
Route B: Reductive Amination
An alternative cyclization strategy involves the formation of a δ-amino aldehyde or ketone from a glutamic acid derivative, followed by intramolecular reductive amination.[7][8] This method directly forms the C-N bond of the piperidine ring.
-
Formation of the Amino Dicarbonyl Intermediate: A suitably protected glutamic acid derivative is selectively reduced at one carboxylic acid to an aldehyde, while the other remains as an ester or is converted to another functional group.
-
Intramolecular Cyclization: The amino aldehyde undergoes spontaneous cyclization to a cyclic iminium ion.
-
Reduction: The iminium ion is then reduced in situ, typically with a hydride reducing agent like sodium cyanoborohydride, to yield the piperidine.[7]
Route C: Dieckmann Condensation
For the synthesis of piperidones (keto-piperidines), the Dieckmann condensation can be a powerful tool.[9][10][11] This intramolecular Claisen condensation of a diester forms a cyclic β-keto ester.
Caption: Mechanism of the Dieckmann condensation for piperidine ring formation.
The starting material would be an N-protected amino-heptanedioate, which can be derived from glutamic acid through chain extension. Treatment with a strong base, such as sodium ethoxide, would induce cyclization to form a piperidine-3-carboxylate-4-one derivative.
Part 3: Data Presentation
The following table summarizes the yields for the synthesis of various N-substituted 3-(N-Boc-amino)piperidines using the five-step core protocol.
| Entry | Amine | Product | Yield (%) |
| 1 | Cyclohexylamine | 10 | 74 |
| 2 | Benzylamine | 11 | 82 |
| 3 | n-Butylamine | 12 | 85 |
| 4 | Isopropylamine | 13 | 68 |
Yields are for the final cyclization step.
Conclusion
L-glutamic acid is a highly valuable and versatile chiral starting material for the stereoselective synthesis of substituted piperidines. The presented five-step protocol provides a reliable and efficient route to 3-amino substituted piperidines, which are important scaffolds in drug discovery. Furthermore, alternative strategies involving intermediates like pyroglutamic acid and different cyclization methods such as reductive amination and Dieckmann condensation offer access to a wider range of functionalized piperidine derivatives. The choice of synthetic route will depend on the desired substitution pattern and the specific requirements of the target molecule. These methodologies underscore the power of the chiral pool in providing efficient and stereocontrolled access to complex and medicinally relevant molecules.
References
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Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
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Kiss, L., et al. (2020). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. Chemistry – A European Journal, 26(46), 10519-10526. [Link]
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Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]
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Pérez-García, F., et al. (2016). Engineering Corynebacterium glutamicum for fast production of L-lysine and L-pipecolic acid. Applied Microbiology and Biotechnology, 100(20), 8841–8853. [Link]
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Kiss, L., et al. (2019). Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. Beilstein Journal of Organic Chemistry, 15, 2346–2354. [Link]
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Hepworth, L. J., et al. (2019). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 9(10), 9439–9445. [Link]
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Guo, C.-J., et al. (2013). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 135(19), 7203–7206. [Link]
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Blaskovich, M. A. T., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 481-483. [Link]
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Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124–144. [Link]
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Al-said, N. H. (2011). Synthesis of piperidines using organometallic chemistry (Doctoral dissertation, University of York). White Rose eTheses Online. [Link]
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Gregory, A. W., et al. (2015). Biosynthesis of l-pipecolic acid. l-Pipecolic acid is derived from l-lysine via a lysine cyclodeaminase-catalyzed reaction (9). ResearchGate. [Link]
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ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. ResearchGate. [Link]
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Pérez-García, F., et al. (2017). Function of L-Pipecolic Acid as Compatible Solute in Corynebacterium glutamicum as Basis for Its Production Under Hyperosmolar Conditions. Frontiers in Microbiology, 8, 259. [Link]
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Matassini, C., Clemente, F., & Goti, A. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Chemistry of Heterocyclic Compounds, 52(5), 284-297. [Link]
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Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. Nature Chemistry, 12(1), 58–64. [Link]
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D'hooghe, M., et al. (2006). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 11(8), 594–601. [Link]
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da Silva, F. M., et al. (2023). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry, 21(27), 5643-5653. [Link]
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Zhang, D., et al. (2018). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 9(46), 5489-5496. [Link]
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Davis, F. A., et al. (2003). α-Amino 1,3-Dithioketal Mediated Asymmetric Synthesis of Piperidines (L-733,060) and Tetrahydrofuran Glycines. Organic Letters, 5(21), 3823–3825. [Link]
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The Alchemical Vade Mecum: Transforming tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride into Biologically Active Scaffolds
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable building block for targeting a wide range of biological receptors. Among the many piperidine-based synthons, tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride (CAS: 1217805-12-3) has emerged as a particularly versatile and strategic precursor. Its dual-functionality—a secondary amine within the piperidine ring and a primary amine masked by a readily cleavable tert-butyloxycarbonyl (Boc) group—allows for sequential and site-selective derivatization. This guide provides an in-depth exploration of this precursor, offering not just protocols, but the strategic rationale behind the synthetic choices, empowering researchers to harness its full potential in the quest for novel, biologically active molecules.
The Precursor: A Strategic Overview
This compound is a stable, crystalline solid, valued for its predictable reactivity. The Boc group provides robust protection for the exocyclic primary amine under a variety of conditions, including nucleophilic substitution and reductive amination at the ring's secondary amine. Conversely, the piperidine nitrogen can be functionalized while the Boc group remains intact. The key to its utility lies in the acidic lability of the Boc group, which can be selectively removed to unveil the primary amine for subsequent reactions.
Physicochemical Properties & Handling
Proper handling and storage are paramount for maintaining the integrity of the precursor. The hydrochloride salt enhances stability and simplifies handling compared to the free base.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | |
| Molecular Weight | 250.77 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | ~105-109 °C (for similar carbamates) | |
| Solubility | Soluble in water, methanol, DMSO | Inferred from structure |
| Storage | Store at room temperature in a dry, well-ventilated area. Keep container tightly closed. |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.[1]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
-
Refer to the Safety Data Sheet (SDS) for complete hazard information.[3]
Core Synthetic Strategy: The Two-Step Derivatization
The primary synthetic utility of this precursor involves a logical two-step sequence: first, functionalization of the piperidine nitrogen, followed by deprotection and subsequent functionalization of the exocyclic primary amine. This section details the critical first step: Boc deprotection.
Step 1: Boc Deprotection - Unveiling the Primary Amine
The cleavage of the Boc group is an acid-catalyzed hydrolysis. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene gas) and subsequent decarboxylation to yield the free amine as its acid salt.[1][4]
Caption: Boc deprotection mechanism under acidic conditions.
Protocol 1: Boc Deprotection to Yield Piperidin-3-ylmethanamine Dihydrochloride
This protocol provides the deprotected intermediate, ready for subsequent derivatization.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
4M HCl in 1,4-Dioxane (5-10 eq)
-
Anhydrous Methanol or Ethyl Acetate
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
-
Procedure:
-
Dissolution: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.[5]
-
Causality: A large excess of HCl ensures the reaction goes to completion. Dioxane is a common solvent for this reagent that is compatible with many substrates.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS for the disappearance of the starting material (typically 1-4 hours). A white precipitate of the dihydrochloride salt may form.
-
Isolation:
-
If a precipitate forms, collect it by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities and residual solvent.[5]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
-
Drying: Dry the resulting white solid under vacuum to yield piperidin-3-ylmethanamine as its dihydrochloride salt. This product is often used in the next step without further purification.
-
-
Troubleshooting:
-
Incomplete Reaction: If TLC/LC-MS shows starting material remains after 4 hours, consider gentle warming (to 40°C) or adding an additional equivalent of the HCl/dioxane solution.[5] Incomplete reactions can also be due to insufficient acid.[6]
-
Low Yield: Ensure the starting material was fully dissolved and that the workup procedure (filtration and washing) was performed efficiently to avoid loss of product.
-
Application Protocol I: Synthesis of a Dopamine D2 Receptor Partial Agonist Analog
This protocol details the synthesis of an analog of Aripiprazole, a third-generation antipsychotic that acts as a partial agonist at dopamine D2 receptors.[7][8] The strategy employs a one-pot reductive amination.
Biological Context: Dopamine D2 Signaling
Dopamine D2-like receptors (D2, D3, D4) are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Agonist binding inhibits adenylyl cyclase, reducing intracellular cAMP levels. This pathway is crucial for modulating neuronal excitability and is a primary target in the treatment of schizophrenia.[9][10]
Caption: Simplified Dopamine D2 receptor signaling pathway.
Synthetic Workflow: Reductive Amination
Caption: Workflow for Dopamine D2 Agonist Analog Synthesis.
Detailed Protocol
-
Materials & Reagents:
-
Piperidin-3-ylmethanamine dihydrochloride (from Protocol 1, 1.0 eq)
-
2,3-Dichlorobenzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) (2.2 eq) or Saturated aq. NaHCO₃
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄
-
Silica gel, Solvents for chromatography (e.g., DCM/Methanol gradient)
-
-
Procedure:
-
Deprotection & Neutralization: Start with the crude piperidin-3-ylmethanamine dihydrochloride obtained from Protocol 1. Suspend it in anhydrous DCM. Add triethylamine (2.2 eq) and stir for 30 minutes at room temperature to generate the free base in situ.
-
Causality: The free amine is the active nucleophile required for the reaction. Two equivalents of base are needed to neutralize both hydrochloride salts.
-
-
Imine Formation: To the stirred suspension, add 2,3-dichlorobenzaldehyde (1.05 eq). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step if the reaction is sluggish.[6]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.[11]
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent. It reduces the iminium ion much faster than the aldehyde, allowing for a one-pot procedure with minimal side-reduction of the starting aldehyde. Its steric bulk and the electron-withdrawing acetoxy groups temper its reactivity.[3][12][13]
-
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[14] Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the desired N-(2,3-dichlorobenzyl)piperidin-3-ylmethanamine analog.
-
-
Expected Yield: 60-80% (based on similar reductive aminations).
Application Protocol II: Synthesis of a Selective Serotonin Reuptake Inhibitor (SSRI) Analog
This protocol outlines the synthesis of an analog of Vilazodone, which functions as an SSRI and a 5-HT1A receptor partial agonist.[15] The key step is a nucleophilic substitution reaction.
Biological Context: SSRI Mechanism of Action
SSRIs selectively block the reuptake of serotonin from the synaptic cleft by inhibiting the serotonin transporter (SERT).[11][16] This increases the concentration of serotonin available to bind to postsynaptic receptors, which, over time, leads to neuroadaptive changes that are believed to mediate the antidepressant effect.[12][13]
Caption: Simplified mechanism of action for an SSRI.
Synthetic Workflow: Nucleophilic Substitution
Caption: Workflow for SSRI Analog Synthesis.
Detailed Protocol
-
Materials & Reagents:
-
Piperidin-3-ylmethanamine dihydrochloride (from Protocol 1, 1.0 eq)
-
3-(chloromethyl)-1H-indole-5-carbonitrile (1.0 eq) (or similar reactive indole electrophile)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl Acetate, Water, Brine, Anhydrous Na₂SO₄
-
Silica gel, Solvents for chromatography
-
-
Procedure:
-
Free Base Generation: In a dry round-bottom flask, suspend piperidin-3-ylmethanamine dihydrochloride (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 30-60 minutes.
-
Causality: K₂CO₃ is a mild inorganic base suitable for neutralizing the hydrochloride salts and the HCl generated during the substitution. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates SN2/SNAr reactions.
-
-
Nucleophilic Substitution: Add a solution of 3-(chloromethyl)-1H-indole-5-carbonitrile (1.0 eq) in DMF to the suspension.[17]
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS for the consumption of the indole electrophile.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water. An off-white precipitate may form. Stir for 30 minutes.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. The product is often more soluble in the organic phase.
-
Purification: Combine the organic layers, wash with water and then brine to remove residual DMF and salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Vilazodone analog.
-
-
Expected Yield: 50-70%.
Characterization of Final Products
Confirming the structure and purity of the synthesized molecules is a critical final step.
| Technique | Expected Observations |
| ¹H NMR | Expect to see characteristic signals for the aromatic protons of the newly introduced group (typically δ 7.0-8.5 ppm). The piperidine ring protons will appear as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The appearance of new signals corresponding to the methylene bridge connecting the two moieties confirms successful coupling.[9][18][19] |
| ¹³C NMR | Aromatic carbons will appear in the δ 110-150 ppm region. Aliphatic carbons of the piperidine ring and methylene linkers will be found upfield (δ 20-60 ppm).[9] |
| Mass Spectrometry (ESI-MS) | In positive ion mode, the primary observation will be the protonated molecule [M+H]⁺. Tandem MS (MS/MS) will show characteristic fragmentation patterns, often involving cleavage of the bond between the piperidine ring and the newly added substituent.[6][13] |
| HPLC | Purity should be assessed using a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA).[1][20] The final product should appear as a single major peak, with purity typically >95%. |
Comprehensive Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Reductive Amination (Protocol I) | 1. Inefficient iminium ion formation. 2. Aldehyde was reduced to alcohol. 3. Reducing agent decomposed. | 1. Add a catalytic amount of acetic acid. Ensure pH is mildly acidic (4-6).[6] 2. Use NaBH(OAc)₃, which is selective for the iminium ion. Add the reducing agent after allowing time for imine formation.[13] 3. Use fresh, anhydrous reducing agent and solvent. |
| Multiple Products in Nucleophilic Substitution (Protocol II) | 1. Over-alkylation (alkylation on both piperidine N and primary amine N). 2. Side reactions of the indole nucleus. | 1. This is avoided by the synthetic strategy (Boc protection). If it still occurs, ensure deprotection was complete before starting. 2. Use milder conditions (lower temperature, less reactive base). Ensure an inert atmosphere. |
| Starting Material Remains (Both Protocols) | 1. Insufficient reagent (e.g., aldehyde, alkyl halide, reducing agent). 2. Reaction time too short or temperature too low. 3. Deactivated catalyst or reagent. | 1. Re-check stoichiometry; consider adding a slight excess (1.1-1.2 eq) of the coupling partner. 2. Continue stirring and monitor by TLC/LC-MS. If stalled, consider a modest increase in temperature. 3. Use fresh, high-purity reagents and anhydrous solvents. |
| Difficulty in Purification | 1. Product is very polar and streaks on silica gel. 2. Byproducts have similar polarity to the product. | 1. Add a small amount of triethylamine or ammonium hydroxide (1-2%) to the chromatography eluent to suppress tailing of basic compounds. 2. Try a different solvent system or consider purification by preparative HPLC. |
Conclusion
This compound is more than a mere chemical; it is a strategic tool that offers a reliable and versatile entry point into complex, biologically active molecules. By understanding the causality behind the deprotection and derivatization steps, researchers can logically troubleshoot and adapt these protocols to generate vast libraries of novel compounds. The synthetic routes to Dopamine D2 and SSRI analogs presented here serve as validated templates, demonstrating the power of this precursor to accelerate the discovery of next-generation therapeutics for neurological and psychiatric disorders.
References
-
National Center for Biotechnology Information. (n.d.). Selective serotonin reuptake inhibitor. Wikipedia. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Stahl, S. M. (2000). Mechanism of action of serotonin selective reuptake inhibitors. Journal of Affective Disorders, 51(3), 215-235. [Link]
-
Angene Chemical. (2025). Safety Data Sheet for (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. [Link]
-
Li, P., et al. (2006). Synthesis and bioactivity of aripiprazole derivatives. Arzneimittelforschung, 56(10), 673-7. [Link]
-
ResearchGate. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]
-
ResearchGate. (2017). An investigation of the synthesis of vilazodone. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Serotonin Reuptake Inhibitors. StatPearls. [Link]
-
Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45072463, (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet for tert-Butyl [[4-(2-methoxyethyl)piperidin-4-yl]methyl]carbamate. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]
-
Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2548–2559. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6918314, Vilazodone. [Link]
-
YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
Somei, M., Yamada, F., Hayashi, T., Goto, A., & Saga, Y. (2001). Nucleophilic substitution reaction on the nitrogen of indole nucleus: formation of 1-(indol-3-yl)indoles upon reaction of 1-hydroxyindoles with indole in formic acid. Heterocycles, 55(3), 457-460. [Link]
-
Organic Syntheses. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. [Link]
-
ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
Sources
- 1. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 4. hmdb.ca [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aripiprazole synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and bioactivity of aripiprazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 11. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
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- 14. rsc.org [rsc.org]
- 15. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Welcome to the technical support hub for the synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in this synthesis often stem from a few critical areas: incomplete reaction, side reactions, and losses during workup and purification. Let's break down each of these.
-
Incomplete Boc Protection: The core of this synthesis is the selective protection of the primary amine of 3-(aminomethyl)piperidine with a tert-butoxycarbonyl (Boc) group. If this reaction does not go to completion, you will have a mixture of starting material, the desired mono-Boc product, and potentially the di-Boc protected product, which complicates purification and lowers the yield of your target compound.
-
Causality: The reaction's success hinges on the nucleophilicity of the amines and the electrophilicity of the Boc-anhydride ((Boc)₂O). The primary amine is more nucleophilic and less sterically hindered than the secondary amine of the piperidine ring, favoring the formation of the desired product. However, under forcing conditions (e.g., high temperature, prolonged reaction times), protection of the secondary amine can occur.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.
-
Optimize Stoichiometry: While a slight excess of (Boc)₂O is often used, a large excess can promote di-protection. Start with approximately 1.05-1.1 equivalents of (Boc)₂O.
-
Control Temperature: Run the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. This helps to manage the exothermic nature of the reaction and improve selectivity.
-
-
-
Side Reactions: The primary competing reaction is the formation of the di-Boc protected piperidine. Another potential side reaction is the formation of urea byproducts, although this is less common with (Boc)₂O.
-
Workup and Purification Losses: The product is a water-soluble amine, which can lead to losses during aqueous workup.
-
Troubleshooting Steps:
-
Extraction pH: During the workup, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate. This ensures the product is in its free base form and has better solubility in the organic phase.
-
Solvent Choice: Use a suitable solvent for extraction. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.
-
Purification Method: Column chromatography is a common purification method. Choosing the right solvent system is crucial to separate the desired product from unreacted starting material and the di-Boc byproduct. A gradient of methanol in dichloromethane is often effective.
-
-
-
Final Hydrochloride Salt Formation: The final step is the formation of the hydrochloride salt. Improper pH adjustment or solvent choice can lead to product loss.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous HCl (e.g., as a solution in dioxane or isopropanol) and an anhydrous solvent to precipitate the salt. Water can interfere with the crystallization process.
-
Controlled Addition: Add the HCl solution slowly to a cooled solution of the purified free base to promote the formation of a crystalline solid.
-
-
Workflow for Optimizing Boc Protection:
Caption: A workflow for optimizing the Boc protection step.
Question 2: I am observing a significant amount of di-Boc protected byproduct. How can I minimize its formation?
Answer:
The formation of the di-Boc byproduct, where both the primary and secondary amines are protected, is a common issue that directly impacts the yield of the desired mono-protected product. Here’s how to address it:
-
Understanding the Selectivity: The primary amine is more nucleophilic and less sterically hindered than the secondary amine of the piperidine ring. Therefore, it reacts faster with (Boc)₂O. However, if the reaction conditions are too harsh or the stoichiometry is not well-controlled, the secondary amine will also react.
-
Strategies for Minimizing Di-protection:
-
Control Stoichiometry: This is the most critical factor. Use a slight excess of (Boc)₂O, typically in the range of 1.05 to 1.1 equivalents. A large excess will drive the reaction towards di-protection.
-
Temperature Control: Perform the reaction at a low temperature. Start the addition of (Boc)₂O at 0 °C and let the reaction mixture slowly warm to room temperature. This helps to control the reaction rate and favors the more kinetically favorable mono-protection.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the solution of 3-(aminomethyl)piperidine. This maintains a low instantaneous concentration of the electrophile, further enhancing selectivity.
-
Solvent Choice: A non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is generally a good choice.
-
Comparative Table for Reaction Conditions:
| Parameter | Standard Conditions | Optimized for Mono-protection |
| (Boc)₂O (eq.) | 1.2 - 1.5 | 1.05 - 1.1 |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Addition | Rapid | Slow, Dropwise |
Question 3: My final product is an oil or a sticky solid instead of a crystalline powder. What could be the cause and how do I fix it?
Answer:
Obtaining a non-crystalline product is usually indicative of impurities or residual solvent.
-
Potential Causes:
-
Impurities: The presence of unreacted starting material, the di-Boc byproduct, or other side products can inhibit crystallization.
-
Residual Solvent: Incomplete removal of the reaction or extraction solvents can result in an oily product.
-
Excess HCl: The addition of too much HCl during salt formation can lead to the formation of a hygroscopic, non-crystalline material.
-
Water Content: The presence of water during the precipitation of the hydrochloride salt can prevent the formation of a crystalline solid.
-
-
Troubleshooting and Solutions:
-
Ensure Purity: Before proceeding to the salt formation, ensure the purity of the free base using techniques like NMR or LC-MS. If impurities are present, re-purify the material using column chromatography.
-
Thorough Drying: Dry the purified free base under high vacuum for an extended period to remove all traces of solvent.
-
Stoichiometric HCl: Use a stoichiometric amount of anhydrous HCl for the salt formation. You can titrate a small sample to determine the exact amount needed.
-
Anhydrous Conditions: Conduct the salt formation under strictly anhydrous conditions. Use anhydrous solvents and an anhydrous solution of HCl.
-
Trituration/Recrystallization: If you obtain an oil, you can try to induce crystallization by triturating it with a non-polar solvent like ether or hexane. If that fails, you may need to re-dissolve the oil in a minimal amount of a polar solvent (like isopropanol) and then add a non-polar solvent to precipitate the crystalline salt.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of the Boc protection reaction?
Answer:
The Boc protection of an amine involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This is a standard method for introducing the tert-butoxycarbonyl (Boc) protecting group.[1]
Reaction Mechanism:
Caption: The two-step mechanism of Boc protection.
The lone pair of electrons on the nitrogen atom of the amine attacks a carbonyl carbon of (Boc)₂O, forming a tetrahedral intermediate. This intermediate then collapses, eliminating carbon dioxide and tert-butanol, to yield the N-Boc protected amine.
FAQ 2: Are there alternative synthetic routes to tert-Butyl (piperidin-3-ylmethyl)carbamate?
Answer:
Yes, while the direct Boc protection of 3-(aminomethyl)piperidine is the most common route, alternative methods exist, particularly for synthesizing specific enantiomers. One such approach starts from L-glutamic acid, which allows for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives. This multi-step route involves esterification, Boc-protection, reduction of a diester to a diol, tosylation of the diol, and finally, cyclization to form the piperidine ring. Chemoenzymatic strategies have also been developed, offering a more streamlined and environmentally friendly process.[2]
FAQ 3: How do I properly handle and store the reagents and the final product?
Answer:
-
3-(aminomethyl)piperidine: This starting material is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a solid with a low melting point and can be irritating. It is sensitive to moisture and should be stored in a cool, dry place.
-
This compound: The final product is a stable, crystalline solid. It should be stored in a well-sealed container at room temperature, away from moisture.
FAQ 4: What are the key analytical techniques for characterizing the product and intermediates?
Answer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. Key signals to look for in the ¹H NMR spectrum include the characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm and the signals for the piperidine ring protons.[3]
-
Mass Spectrometry (MS): LC-MS is invaluable for monitoring the reaction progress and confirming the molecular weight of the product. You should observe a peak corresponding to the mass of the protonated free base.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Look for the N-H stretch of the carbamate and the C=O stretch of the carbonyl group.[3]
-
Melting Point: A sharp melting point is a good indicator of the purity of the final crystalline product.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate
-
Dissolve 3-(aminomethyl)piperidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) in DCM.
-
Add the (Boc)₂O solution dropwise to the cooled solution of the amine over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Make the aqueous layer basic (pH > 10) by adding a 1M solution of sodium hydroxide.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in DCM.
Protocol 2: Formation of this compound
-
Dissolve the purified tert-Butyl (piperidin-3-ylmethyl)carbamate free base in a minimal amount of an anhydrous solvent such as isopropanol or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add a stoichiometric amount of anhydrous HCl (as a solution in dioxane or isopropanol) with stirring.
-
A white precipitate should form. If no precipitate forms, you can add a non-polar solvent like ether or hexane to induce precipitation.
-
Stir the suspension at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ether or hexane.
-
Dry the solid under high vacuum to obtain the final hydrochloride salt.
References
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2020). Advanced Synthesis & Catalysis. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Sources
Optimization of reaction conditions for coupling with tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for optimizing coupling reactions with tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. This versatile building block is crucial in medicinal chemistry, yet its unique structural features—a secondary amine hydrochloride and a Boc-protected primary amine—present specific challenges.[1][2][3] This document provides in-depth, experience-driven advice to navigate these challenges, ensuring successful, high-yield synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of this reagent.
Q1: What is the reactive nucleophile on this compound for coupling reactions?
The reactive nucleophile is the secondary amine within the piperidine ring . The molecule's hydrochloride salt form indicates this amine is protonated. The primary amine, attached to the methyl group, is protected by a tert-butyloxycarbonyl (Boc) group and is generally unreactive under standard coupling conditions.[4]
Q2: Why is a base required for the coupling reaction, and how do I choose the right one?
A base is essential to neutralize the hydrochloride salt and deprotonate the secondary piperidinyl amine, liberating the free, nucleophilic form required for the coupling reaction.[5] An un-neutralized amine salt is non-nucleophilic and will prevent the reaction from proceeding.[5][6]
-
The Rule of Thumb: Use at least 2.0 equivalents of a non-nucleophilic tertiary amine base. One equivalent neutralizes the hydrochloride salt, and the second acts as a proton scavenger for the acid generated during the coupling reaction itself.[7]
-
Choosing a Base: The ideal choice is a sterically hindered, non-nucleophilic base to prevent it from competing with your substrate as a nucleophile.
| Base | Common Abbreviation | pKa (Conjugate Acid) | Key Considerations |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~10.7 | Highly Recommended. Very sterically hindered, preventing it from participating in side reactions.[8] |
| Triethylamine | TEA, Et₃N | ~10.75 | Use with Caution. Less hindered than DIPEA and can sometimes lead to side products through N-acylation. |
| N-Methylmorpholine | NMM | ~7.4 | A weaker base, sometimes used to minimize racemization with chiral coupling partners.[7] |
Q3: What are the most common and effective types of coupling reactions for this molecule?
The most prevalent and reliable coupling reaction is amide bond formation with a carboxylic acid. This is typically achieved using a peptide coupling reagent. Other viable but less common reactions include urea formation with isocyanates and reductive amination with aldehydes or ketones.
Q4: Is the Boc protecting group stable under typical amide coupling conditions?
Yes, the Boc group is robust under the neutral to slightly basic conditions of most standard amide coupling protocols (e.g., using HATU, EDC/HOBt, or DIC). It is primarily labile to acidic conditions (e.g., TFA, HCl in organic solvents), which are not employed during the coupling step itself.[3]
Section 2: Troubleshooting Guide for Amide Coupling Reactions
This guide is structured to help you diagnose and solve common problems encountered during amide bond formation.
Problem: Low or No Product Yield
Symptom: Analysis by TLC or LC-MS shows a significant amount of unreacted tert-Butyl (piperidin-3-ylmethyl)carbamate starting material.
► Possible Cause 1: Incomplete Amine Neutralization
-
Scientific Rationale: If the secondary amine remains protonated as the hydrochloride salt, it cannot act as a nucleophile to attack the activated carboxylic acid.[5][6] This is one of the most frequent causes of failure.
-
Solution:
-
Verify Base Stoichiometry: Ensure at least 2.0 equivalents of a suitable base like DIPEA are used. For sluggish reactions, increasing to 2.5-3.0 equivalents can be beneficial.
-
Pre-mixing: Consider stirring the amine hydrochloride and the base in the reaction solvent (e.g., DMF, DCM) for 15-20 minutes before adding the carboxylic acid and coupling reagent. This ensures the free amine is available from the start.
-
► Possible Cause 2: Inefficient Carboxylic Acid Activation
-
Scientific Rationale: The amine cannot react until the carboxylic acid partner is converted into a highly reactive intermediate (e.g., an active ester) by the coupling reagent.[6][7][9] Inefficient activation leads to a stalled reaction.
-
Solution:
-
Choose a Powerful Coupling Reagent: For a secondary amine, which is inherently less nucleophilic and more sterically hindered than a primary amine, a high-performance uronium salt coupling reagent is recommended.[8][10][11] HATU is considered the gold standard for challenging couplings due to its high efficiency and rapid reaction rates.[8][12][13]
-
Pre-activation: Allow the carboxylic acid, coupling reagent (e.g., HATU), and base to stir together for 15-30 minutes at room temperature before adding the amine.[6][14] This "pre-activation" step ensures the active ester is fully formed prior to the introduction of the nucleophile.[14]
-
► Possible Cause 3: Steric Hindrance
-
Scientific Rationale: The piperidine ring and potentially bulky substituents on your carboxylic acid can physically block the approach of the nucleophile to the activated electrophile, slowing the reaction rate significantly.[6][10][11][15][16]
-
Solution:
-
Elevate Temperature: Gently heating the reaction to 40-50 °C can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor for potential byproduct formation at higher temperatures.
-
Increase Reaction Time: Sterically demanding couplings may require extended reaction times. Monitor the reaction by LC-MS every few hours and allow it to proceed overnight if necessary.
-
Switch to a More Reactive Electrophile: If standard coupling fails, consider converting the carboxylic acid to an acyl fluoride or acyl chloride. These are significantly more reactive than the active esters formed by coupling reagents and can be effective for very hindered systems.[17][18]
-
Problem: Significant Byproduct Formation
Symptom: TLC or LC-MS analysis shows multiple new spots/peaks in addition to the desired product.
► Possible Cause 1: Racemization of Chiral Carboxylic Acids
-
Scientific Rationale: If your carboxylic acid has a chiral center at the α-position, the activation process can facilitate proton abstraction, leading to epimerization and a diastereomeric mixture of products.[7]
-
Solution:
-
Use an Additive: Always include an additive like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective analogue, Oxyma Pure, when using carbodiimide coupling reagents like EDC.[6][19] These additives react with the initial active intermediate to form a less reactive, but more stable active ester that is highly resistant to racemization.[7][20][21]
-
Uronium Reagents: Reagents like HATU are based on HOAt (7-Aza-1-hydroxybenzotriazole), which is inherently built-in to suppress racemization effectively.[9][12]
-
Lower Temperature: Perform the coupling at 0 °C to reduce the rate of epimerization.
-
► Possible Cause 2: N-Acylurea Formation (with Carbodiimides)
-
Scientific Rationale: When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct if it is not intercepted quickly by a nucleophile.[7][22]
-
Solution:
-
Mandatory Additive: The addition of HOBt or Oxyma Pure is critical. It rapidly converts the O-acylisourea to the corresponding active ester, preventing the rearrangement.[20][23]
-
Switch to HATU: Uronium-based reagents like HATU do not form O-acylisourea intermediates and are therefore not prone to this side reaction.[13][24]
-
Section 3: Optimized Experimental Protocols
These protocols provide a robust starting point for your experiments.
Protocol 1: High-Efficiency Amide Coupling using HATU
This is the recommended method for most substrates, especially those that are sterically hindered.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent (e.g., DMF or NMP, approx. 0.1-0.5 M).
-
Activation: Add HATU (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Pre-activation Stir: Stir the mixture at room temperature for 15-20 minutes. The solution may change color.
-
Amine Addition: Add this compound (1.05 eq.) to the reaction mixture.
-
Reaction: Stir at room temperature and monitor progress by LC-MS. If the reaction is slow after 2-3 hours, heat to 40-50 °C.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination with an Aldehyde
-
Preparation: To a flask, add the aldehyde (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Neutralization: Add DIPEA (1.2 eq.) and stir for 10 minutes.
-
Imine Formation: Add a mild dehydrating agent like anhydrous MgSO₄ or Na₂SO₄. Stir for 1-2 hours at room temperature to facilitate imine/iminium ion formation.
-
Reduction: Add a mild reducing agent such as Sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by LC-MS.
-
Workup: Quench carefully by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract with DCM.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Section 4: Data & Visualizations
Table 2: Comparison of Common Amide Coupling Reagents
| Reagent | Full Name | Mechanism Advantage | Typical Use Case | Potential Issues |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms highly reactive OAt-ester; low racemization risk.[9][12][13] | Gold standard for difficult/hindered couplings. [8] | High cost; can cause guanidinylation of free amines if not pre-activated.[25] |
| EDC / HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / 1-Hydroxybenzotriazole | Forms HOBt active ester, suppressing racemization and N-acylurea formation.[19][20][23] | General purpose, cost-effective couplings. | Water-soluble urea byproduct is easy to remove, but less potent than HATU for hindered cases.[7] |
| DIC / HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Similar to EDC, but the diisopropylurea byproduct is insoluble in most solvents. | Useful when easy filtration of the urea byproduct is desired. | Byproduct precipitation can sometimes complicate reaction monitoring. |
Diagrams
// Connections Start -> CheckBase; CheckBase -> Sol_Base [label="No"]; Sol_Base -> Recheck; CheckBase -> CheckReagent [label="Yes"]; CheckReagent -> Sol_Reagent [label="No\n(e.g., using EDC)"]; Sol_Reagent -> Recheck; CheckReagent -> Sol_Conditions [label="Yes\n(e.g., already using HATU)"]; Sol_Conditions -> Recheck; } enddot Caption: Troubleshooting workflow for low product yield.
// Inputs CarboxylicAcid [label="Carboxylic Acid\n(1.0 eq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU\n(1.1 eq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; DIPEA [label="DIPEA\n(2.5 eq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Anhydrous DMF\n(Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine·HCl Substrate\n(1.05 eq.)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Process Steps PreActivation [shape=ellipse, label="Pre-activation\n(Stir 20 min @ RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [shape=ellipse, label="Amide Coupling\n(Stir @ RT to 50°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [shape=ellipse, label="Aqueous Workup\n& Purification", fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [shape=box, style="rounded,filled", label="Final Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections {CarboxylicAcid, HATU, DIPEA, Solvent} -> PreActivation; PreActivation -> Coupling; Amine -> Coupling; Coupling -> Workup; Workup -> Product; } enddot Caption: General workflow for HATU-mediated amide coupling.
References
- The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. (n.d.). Benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... (n.d.). ResearchGate.
- Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed.
- HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. (n.d.). Pharmaffiliates.
- HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. (2025, October 30). Inhibitor Research Hub.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- HATU. (n.d.). Wikipedia.
- HATU: a third-generation coupling reagent. (2024, July 3). ChemicalBook.
- Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit.
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025, August 6). ResearchGate.
- Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). Semantic Scholar.
- Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). CORE.
- Exploring tert-Butyl N-[(3R)-Piperidin-3-yl]carbamate: A Key Pharmaceutical Intermediate. (n.d.). BenchChem.
- Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Hydrochloride salt of amine. (2023, June 22). Reddit.
- Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit.
- Troubleshooting low yields in the DIBA-H reduction of amides. (n.d.). Benchchem.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate.
- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. (n.d.). Benchchem.
- Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023, September 7). Pharmaoffer.com.
- Amide Synthesis. (n.d.). Fisher Scientific.
- (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate. (2025, July 24). ChemicalBook.
- A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV.
- Steric effects. (n.d.). Wikipedia.
- The effect of steric hindrance in amines, and sterically destabilized twisted amides... (n.d.). ResearchGate.
- tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. (n.d.). PubChem.
- (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. (n.d.). PubChem.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
- tert-butyl N-(piperidin-3-yl)carbamate. (n.d.). Santa Cruz Biotechnology.
- (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)CARBAMATE. (2025, August 25). Chemsrc.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7). ACS Publications.
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.). Google Patents.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC - PubMed Central.
- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptidebridge.com [peptidebridge.com]
- 9. nbinno.com [nbinno.com]
- 10. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Steric effects - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. osti.gov [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Amide Synthesis [fishersci.co.uk]
- 19. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 23. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 25. peptide.com [peptide.com]
Technical Support Center: Purification of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Welcome to the technical support guide for tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after the synthesis of this critical building block. The protocols and explanations provided herein are grounded in established chemical principles to ensure you can confidently adapt them to your specific experimental context.
Introduction: The Importance of Purity
This compound is a versatile piperidine derivative widely used as an intermediate in the synthesis of complex pharmaceutical agents. The Boc-protected amine and the reactive secondary amine of the piperidine ring make it a valuable scaffold in medicinal chemistry.[1] However, like any synthetic compound, its purity is paramount. Impurities can interfere with subsequent reactions, introduce unwanted side products, and compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to identifying and removing these impurities.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when purifying this compound.
FAQ 1: My NMR spectrum shows residual starting materials. How do I remove them?
Answer: The optimal removal strategy depends on the nature of the starting material. The synthesis of the piperidine ring often involves the catalytic hydrogenation of a corresponding pyridine precursor.[2]
Scenario A: Unreacted Pyridine Precursor
-
Principle: The pyridine precursor is aromatic and less basic than the resulting piperidine. This difference in basicity and polarity can be exploited.
-
Method 1: Acid-Base Extraction: This is the most effective method. The piperidine product is significantly more basic (pKa of conjugate acid ~10-11) than the pyridine starting material (pKa of conjugate acid ~5.2). A carefully controlled acid wash can selectively protonate and remove the more basic product from the organic layer, leaving the less basic pyridine behind.
-
Method 2: Silica Gel Chromatography: The piperidine product is more polar than its pyridine precursor. Chromatography can effectively separate them. A common issue is product streaking on the silica gel due to the basic nature of the piperidine nitrogen. To mitigate this, the eluent is typically treated with a small amount of a base, such as triethylamine (~1-2%).
Scenario B: Excess Boc-Anhydride ((Boc)₂O)
-
Principle: Boc-anhydride is unstable in the presence of nucleophiles and water. It can be easily hydrolyzed.
-
Method: Aqueous Workup: During the workup, washing the organic layer with an aqueous solution (e.g., saturated sodium bicarbonate) will hydrolyze the excess (Boc)₂O to tert-butanol and CO₂. A subsequent water wash will remove the tert-butanol.
FAQ 2: My product is an oil or a sticky solid and won't crystallize. What should I do?
Answer: An oily or non-crystalline product is a classic sign of impurities, most commonly residual solvents or low-melting point organic byproducts that are inhibiting the formation of a crystal lattice.
Step 1: Remove Residual Solvents
-
Action: Ensure all solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the impurities are soluble but the product is not (or vice-versa) can be effective. For example, adding toluene and evaporating under reduced pressure can help azeotropically remove residual water or alcohols.
Step 2: Induce Crystallization (Recrystallization)
-
Principle: Recrystallization relies on the principle that the desired compound and the impurities have different solubilities in a given solvent system. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
Protocol: A common and effective method for the free base form is recrystallization from a nonpolar/polar solvent system. For the hydrochloride salt, polar solvents like methanol or ethanol are often used.[3]
Part 2: Detailed Purification Protocols
Protocol 1: General Purpose Acid-Base Extraction
This protocol is designed to separate the basic piperidine product from neutral or acidic impurities.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic piperidine product will be protonated and move into the aqueous layer, leaving less basic and neutral impurities in the organic layer.
-
Layer Separation: Separate the aqueous layer (containing the product) from the organic layer (containing impurities). The organic layer can be discarded or processed further if it contains valuable non-basic materials.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the pH is >10. This deprotonates the piperidine, converting it back to the free base.
-
Re-extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., EtOAc or DCM) to recover the purified free base product.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
(Optional) Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or EtOAc) and add a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in dioxane or ether) to precipitate the desired salt.
Protocol 2: Recrystallization of the Hydrochloride Salt
This protocol is ideal for removing impurities that have different solubility profiles from the desired hydrochloride salt.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the hydrochloride salt is highly soluble when hot but poorly soluble when cold. Methanol, ethanol, or isopropanol are excellent starting points.[3]
-
Dissolution: Place the crude hydrochloride salt in a flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of the recrystallization solvent.
Data Table: Recrystallization Solvent Systems
| Solvent System | Target Form | Notes |
| Methanol (MeOH) | Hydrochloride Salt | Good for removing less polar impurities.[3] |
| Ethanol (EtOH) / Water | Hydrochloride Salt | The addition of a small amount of water can aid dissolution. |
| Isopropanol (IPA) | Hydrochloride Salt | Often provides good crystal quality. |
| Ethyl Acetate (EtOAc) / Hexanes | Free Base | A common system for non-polar impurities. |
Protocol 3: Chiral Purification via Diastereomeric Salt Resolution
If your synthesis is not stereospecific, you will have a racemic mixture. Separation of enantiomers is achieved by converting them into diastereomers, which have different physical properties and can be separated.
Workflow Diagram: Diastereomeric Resolution
Caption: Workflow for chiral resolution using a resolving agent.
Step-by-Step Methodology:
-
Resolving Agent Selection: Choose an economically viable and commercially available chiral acid. Optically active mandelic acid or tartaric acid derivatives are commonly used.[2][4]
-
Salt Formation: Dissolve the racemic free base product in a suitable solvent (e.g., ethanol or methanol). Add approximately 0.5 equivalents of the chiral resolving acid. The goal is to form a salt with only one of the two enantiomers.
-
Crystallization: Heat the mixture to get a clear solution, then cool it slowly. One diastereomeric salt should preferentially crystallize due to its lower solubility.
-
Isolation & Purity Check: Isolate the crystals by filtration. Check the optical purity (enantiomeric excess, %ee) using a suitable analytical method, such as chiral HPLC or by derivatizing with a chiral agent followed by NMR analysis.
-
Liberation of Free Base: Once the desired optical purity is achieved (this may require several recrystallizations), dissolve the diastereomeric salt in water and basify with NaOH. Extract the now enantiomerically pure free base into an organic solvent as described in Protocol 1.
Part 3: Summary of Common Impurities
| Impurity Type | Likely Source | Recommended Removal Method |
| 3-Aminomethylpyridine | Incomplete hydrogenation of the pyridine ring | Acid-Base Extraction, Column Chromatography |
| (Boc)₂O / tert-butanol | Excess reagent from Boc-protection step | Aqueous workup (e.g., NaHCO₃ wash) |
| Partially reduced intermediates | Incomplete hydrogenation | Column Chromatography, Recrystallization |
| Opposite Enantiomer/Diastereomer | Non-stereoselective synthesis | Diastereomeric Salt Resolution |
| Residual Solvents (MeOH, DCM, etc.) | Reaction or purification steps | High vacuum drying, Co-evaporation |
References
- 1. myuchem.com [myuchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 4. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
Technical Support Center: Preventing Racemization During Synthesis of Chiral Piperidines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for chiral piperidine synthesis. The piperidine scaffold is a crucial component in a vast number of pharmaceuticals and natural products.[1][2][3] Maintaining stereochemical integrity during synthesis is paramount, as different enantiomers can exhibit varied biological activities and toxicities. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of preventing racemization in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem in chiral piperidine synthesis?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. In the context of drug development, this is a critical issue because the biological activity of a chiral molecule is often associated with a single enantiomer. The other enantiomer might be inactive or, in some cases, cause undesirable side effects. Therefore, controlling stereochemistry is essential for the safety and efficacy of pharmaceutical agents.[1]
Q2: Which steps in a typical piperidine synthesis are most susceptible to racemization?
A2: Racemization can occur at various stages, but it is most common under conditions that facilitate the formation of a planar, achiral intermediate. Key steps to watch for include:
-
Activation of a carboxyl group at a chiral center: This can lead to the formation of an oxazolone or other activated species that readily loses its stereochemical information.
-
Reactions involving deprotonation at a stereocenter: The resulting carbanion can rapidly equilibrate between its two enantiomeric forms.
-
Reactions proceeding through carbocation intermediates: These planar intermediates can be attacked from either face with equal probability, leading to a racemic mixture.
-
Exposure to harsh acidic or basic conditions: These conditions can promote enolization or other equilibrium processes that scramble stereocenters.[4][5]
Q3: How do I choose the right protecting group to minimize racemization?
A3: The choice of a protecting group is critical for preventing racemization. A suitable protecting group should be stable under the reaction conditions used for subsequent steps but readily removable under mild conditions that do not affect the chiral center.[6] For the nitrogen atom in the piperidine ring, common protecting groups include:
-
Boc (tert-butoxycarbonyl): This group is stable to a wide range of reaction conditions and is typically removed with acid.
-
Cbz (benzyloxycarbonyl): This group is also quite stable and is often removed by hydrogenolysis, a mild method that is unlikely to cause racemization.[7]
-
Fmoc (9-fluorenylmethyloxycarbonyl): While common in peptide synthesis, the use of piperidine for its removal can sometimes lead to side reactions if the piperidine acts as a nucleophile.[4]
The key is to select a protecting group that is orthogonal to the other functional groups in your molecule, allowing for its selective removal without disturbing the rest of the structure.[6]
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess (ee) During a Coupling Reaction
You've coupled a chiral piperidine carboxylic acid with an amine and find that the enantiomeric excess of your product has significantly decreased.
Possible Causes and Solutions:
-
Racemization via Oxazolone Formation: The activation of the carboxylic acid, especially with carbodiimides, can lead to the formation of a planar oxazolone intermediate, which is prone to racemization.[5]
-
Solution: Add a racemization-suppressing additive to the coupling reaction. Commonly used additives include:
-
1-Hydroxybenzotriazole (HOBt)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)
-
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)[4] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.
-
-
-
Base-Catalyzed Epimerization: The base used in the coupling reaction (e.g., triethylamine, diisopropylethylamine) can deprotonate the α-proton of the activated carboxylic acid, leading to racemization.[8]
-
Solution:
-
Use a sterically hindered base like 2,4,6-collidine to minimize deprotonation.
-
Use a milder base, such as N-methylmorpholine (NMM).
-
Carefully control the stoichiometry of the base.
-
-
Experimental Protocol: Racemization-Suppressed Amide Coupling
-
Activation: In a separate vessel, dissolve your chiral piperidine carboxylic acid (1 equiv.), HOBt (1.2 equiv.), and a coupling agent like HBTU (1.2 equiv.) in an anhydrous aprotic solvent (e.g., DMF, DCM). Stir for 15-30 minutes at 0 °C.
-
Coupling: Add the amine (1.1 equiv.) to the activated acid solution, followed by the slow addition of a suitable base like NMM (2 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up and Analysis: Perform a standard aqueous work-up, purify the product by column chromatography, and determine the enantiomeric excess by chiral HPLC or SFC.[9][10]
Issue 2: Racemization During N-Deprotection
You are removing a protecting group from the piperidine nitrogen and observing a loss of stereochemical purity.
Possible Causes and Solutions:
-
Harsh Deprotection Conditions: The use of strong acids or bases, or high temperatures, can lead to racemization.
-
Solution:
-
If using a Boc group, consider milder acidic conditions, such as 4M HCl in dioxane at 0 °C to room temperature, instead of neat trifluoroacetic acid (TFA).
-
For Cbz groups, ensure the hydrogenolysis is performed under neutral conditions.
-
If a protecting group requires harsh removal conditions, consider redesigning your synthetic route to use a more labile protecting group.
-
-
-
Side Reactions with Deprotection Reagents: Some deprotection reagents can have unintended reactivity. For example, piperidine used to remove an Fmoc group can sometimes act as a nucleophile and participate in side reactions.[4]
-
Solution: If you suspect a side reaction, consider alternative deprotection methods. For Fmoc removal, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be a substitute for piperidine.[11]
-
Workflow for Selecting Deprotection Conditions
Caption: Decision workflow for choosing deprotection conditions.
Advanced Strategies for Preventing Racemization
Catalytic Asymmetric Synthesis
One of the most effective ways to ensure high enantioselectivity is to introduce the chirality using a catalytic asymmetric reaction. This approach often avoids the need for chiral auxiliaries or resolutions and can provide direct access to enantioenriched piperidines.[12][13][14]
Examples of Catalytic Asymmetric Methods:
-
Rhodium-catalyzed [2+2+2] cycloaddition: This method can be used to construct the piperidine ring with high enantioselectivity.[15][16]
-
Palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA): This strategy is effective for the synthesis of enantioenriched 2,2-disubstituted piperidines.[17]
-
Asymmetric hydrogenation of pyridinium salts: Chiral catalysts can be used to hydrogenate pyridinium salts to form chiral piperidines with high ee.[18]
Mechanism of Racemization via Enolization
Caption: Racemization of a ketone via an achiral enolate intermediate.
Enzymatic Resolutions
Enzymatic methods can be highly selective for one enantiomer, providing an excellent way to resolve a racemic mixture or to synthesize a chiral piperidine from a prochiral starting material. Lipases are commonly used for the kinetic resolution of racemic piperidine derivatives.[19]
Analytical Methods for Determining Enantiomeric Purity
Accurate determination of enantiomeric excess is crucial. The most common techniques include:
| Method | Principle | Common Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Widely used for a broad range of chiral compounds. Often requires derivatization for compounds without a chromophore.[10] |
| Chiral Supercritical Fluid Chromatography (SFC) | Similar to HPLC but uses a supercritical fluid as the mobile phase. | A "greener" and often faster alternative to HPLC.[9] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | Suitable for volatile and thermally stable piperidine derivatives. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral solvating agent or derivatizing agent to induce chemical shift differences between enantiomers. | Rapid analysis, but may require a chiral auxiliary to form diastereomers.[9][20] |
References
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC - NIH. (n.d.).
- Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes | Journal of the American Chemical Society. (n.d.).
- Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine - ACS Publications. (2009).
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (2023).
- Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation | Organic Letters - ACS Publications. (n.d.).
- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed. (n.d.).
- Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. (2016).
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023).
- Enantioselective Synthesis of Piperidines from Pyridines. (n.d.).
- A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed. (2013).
- Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods - Benchchem. (n.d.).
- Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary - ResearchGate. (n.d.).
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).
- Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023).
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC - NIH. (n.d.).
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.).
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. (2014).
- Mechanisms of base-catalyzed racemization during activation step - ResearchGate. (n.d.).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- A Comparative Guide to Chiral Synthons in Piperidine Synthesis - Benchchem. (n.d.).
- Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution - MDPI. (2023).
- Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction - PubMed. (1998).
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - NIH. (n.d.).
- An Asymmetric Approach Towards 3-Spiropiperidines. (2021).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. (n.d.).
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.).
- Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents - ResearchGate. (n.d.).
- Technical Support Center: Chiral Synthesis of Aminopiperidines - Benchchem. (n.d.).
- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines - White Rose Research Online. (n.d.).
- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing). (2002).
- Technical Support Center: Preventing Racemization in Peptide Synthesis - Benchchem. (n.d.).
- Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. (n.d.).
- Synthesis Of Chiral Piperidines : r/OrganicChemistry - Reddit. (2023).
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - ResearchGate. (n.d.).
- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents. (n.d.).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents. (n.d.).
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022).
- Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (n.d.).
- Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - ACS Publications. (n.d.).
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- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
- 20. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Scaling Up the Synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Welcome to the technical support resource for the synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling this synthesis from the lab bench to pilot or production scale.
As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and practical insights to empower you to troubleshoot and optimize your process effectively.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, practical problems that can arise during the scale-up process. The solutions are presented in a question-and-answer format, focusing on causality and corrective actions.
Issue 1: Low Yield and Incomplete Conversion during Boc-Protection
Question: We are scaling up the N-Boc protection of 3-(aminomethyl)piperidine and are seeing a significant drop in yield. In-process controls (HPLC/TLC) show unreacted starting material even after extended reaction times. What are the likely causes and how can we fix this?
Answer: This is a common scale-up challenge. The drop in yield is typically rooted in issues with mixing, temperature control, or reagent stoichiometry that are less apparent at the lab scale.
Possible Causes & Solutions:
-
Poor Mass Transfer/Mixing: On a larger scale, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution. The reaction between the amine and Di-tert-butyl dicarbonate (Boc₂O) requires effective mixing to ensure all the amine molecules come into contact with the protecting agent.
-
Solution: Evaluate your reactor's mixing efficiency. Increase the agitation speed, or if possible, use a reactor with baffles or a more appropriate impeller design for the vessel geometry. Ensure the Boc₂O, which may be added as a solution, is introduced at a point of high turbulence.
-
-
Temperature Control: The Boc protection is an exothermic reaction. A large-scale reaction has a lower surface-area-to-volume ratio, making heat dissipation less efficient. If the temperature rises uncontrollably, it can promote side reactions or degradation.
-
Solution: Implement robust temperature control. Add the Boc₂O solution slowly and sub-surface to allow the cooling system to manage the exotherm. A common temperature range for this reaction is 0-10°C to maintain control.[1]
-
-
Incorrect Stoichiometry or Base Activity: While some procedures perform the reaction without a base, many use a tertiary amine like triethylamine (Et₃N) to scavenge the proton released and drive the reaction to completion.[2][3] On scale, the quality and exact molarity of the base are critical.
-
Solution: Use a slight excess (1.05-1.2 equivalents) of Boc₂O. Ensure your base is dry and of high purity. The base should be added before the Boc₂O. A patent for a similar synthesis details dissolving the starting material and triethylamine in a solvent before cooling and adding the Boc₂O solution.[1]
-
-
Competitive Reactions: The piperidine nitrogen is a secondary amine and is less nucleophilic than the primary aminomethyl group. However, under harsh conditions (e.g., high temperature) or with prolonged reaction times, di-protection can occur, consuming your Boc₂O and complicating purification.
-
Solution: Adhering to controlled, low-temperature conditions is key.[1] Monitor the reaction closely by HPLC and stop it once the starting material is consumed to prevent the formation of the di-Boc byproduct.
-
Workflow for Optimizing Boc-Protection
Caption: Troubleshooting workflow for low yield in Boc-protection.
Issue 2: Product Isolation and Purification Challenges
Question: Our crude product is an oil, and we are struggling to crystallize the final hydrochloride salt. Column chromatography isn't viable for our 10 kg target scale. How can we achieve the required purity?
Answer: Transitioning from chromatography to crystallization is a mandatory step for large-scale synthesis. The inability to crystallize the hydrochloride salt often points to impurities acting as crystallization inhibitors or an inappropriate solvent system.
Possible Causes & Solutions:
-
Presence of Impurities:
-
Unreacted Starting Material: Can prevent the product from solidifying.
-
Di-Boc Byproduct: This is less polar and can form an oily mixture with the desired product.
-
Solvent Residue: Residual solvents from the work-up (e.g., Dichloromethane, THF) can hinder crystallization.
-
Solution - Work-up Optimization: Before salt formation, ensure a thorough work-up of the free base. This should include aqueous washes to remove water-soluble impurities. A patent describes washing the organic layer successively with potassium carbonate solution, dilute HCl, and brine to purify the Boc-protected intermediate.[1] After the washes, ensure the organic solvent is fully removed under vacuum, potentially using a co-evaporation step with the crystallization solvent (e.g., strip with Isopropanol) to remove traces of lower-boiling solvents.
-
-
Incorrect Solvent System for Salt Formation/Crystallization: The choice of solvent is the most critical factor for successful crystallization. The ideal solvent should dissolve the product at an elevated temperature but provide low solubility at room or sub-ambient temperatures.
-
Solution - Solvent Screening: Perform a systematic solvent screen at a small scale. Common solvents for precipitating hydrochloride salts include:
-
Isopropanol (IPA)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Methyl tert-Butyl Ether (MTBE)
-
Mixtures, such as IPA/MTBE or EtOH/EtOAc.
-
-
Procedure: Dissolve the crude oil in a minimal amount of a good solvent (like IPA). Slowly add an anti-solvent (like MTBE or Heptane) at a slightly elevated temperature until turbidity is observed. Cool the mixture slowly to induce crystallization. Seeding with a small crystal of pure product can be highly effective.
-
-
pH Control during Salt Formation: The exact stoichiometry of HCl is important. A large excess of HCl can sometimes lead to the formation of an oil or an amorphous solid.
-
Solution: Use a standardized solution of HCl in a suitable solvent (e.g., 4M HCl in Dioxane or 2M HCl in IPA).[4] Add the HCl solution slowly to a solution of the free base at 0-5°C. Monitor the pH if in a protic solvent. After addition, allow the slurry to stir and age, which often improves the crystalline form.
-
Protocol: Scale-Up Crystallization of the HCl Salt
-
Purification of Free Base: Dissolve the crude tert-Butyl (piperidin-3-ylmethyl)carbamate in a suitable solvent like Ethyl Acetate. Wash with 5% aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate fully under reduced pressure to obtain a clean oil.
-
Solvent Exchange: Add Isopropanol (IPA) to the oil and re-concentrate to remove any residual ethyl acetate.
-
Dissolution: Dissolve the oil in a minimum amount of warm IPA (e.g., 3-4 volumes relative to the oil weight) at 40-50°C.
-
Salt Formation: Cool the solution to 0-5°C. Slowly add a solution of 2M HCl in IPA (1.0-1.1 equivalents) dropwise, maintaining the internal temperature below 10°C.
-
Crystallization & Aging: A precipitate should form. Stir the resulting slurry at 0-5°C for 2-4 hours. This aging period allows for crystal growth and can improve purity.
-
Isolation: Filter the solid product, wash the cake with a small amount of cold IPA, followed by a wash with MTBE to facilitate drying.
-
Drying: Dry the solid in a vacuum oven at 40-50°C until a constant weight is achieved.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up this synthesis? A1:
-
HCl Handling: Using gaseous HCl or concentrated solutions like 4M HCl in dioxane requires a well-ventilated area and appropriate personal protective equipment (PPE), including acid-resistant gloves and vapor respirators. Dioxane itself is a regulated solvent with health concerns.[5]
-
Exotherm Management: The Boc protection step is exothermic. A runaway reaction can lead to a dangerous pressure build-up. Ensure your reactor has an adequate cooling system and a pressure relief device.
-
Gas Evolution: Both the Boc protection (CO₂) and deprotection (isobutylene, CO₂) steps can produce gas.[2][3] The system must be adequately vented and not run in a closed vessel.
-
Material Hazards: 3-(aminomethyl)piperidine and its derivatives can be irritants. Consult the Safety Data Sheet (SDS) and handle them in a ventilated hood.[6]
Q2: Can we use a different protecting group instead of Boc? A2: Yes, other protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the Boc group is often preferred for its stability to a wide range of conditions and its ease of removal under acidic conditions that are orthogonal to many other protecting groups (e.g., base-labile Fmoc).[7] The choice depends on the overall synthetic strategy for the final active pharmaceutical ingredient (API). The Boc group's acid lability is well-suited for many applications.[8]
Q3: During Boc deprotection in other synthetic steps, we see byproducts. What causes this? A3: The primary issue during Boc deprotection with strong acids (like Trifluoroacetic Acid - TFA) is the generation of a reactive tert-butyl cation (t-Bu⁺).[5][9] This cation can alkylate any nucleophilic sites on your molecule, especially electron-rich aromatic rings or sulfur-containing groups, leading to impurities.
-
Mitigation: To avoid this, "scavengers" are added to the deprotection cocktail. Common scavengers like triethylsilane or thioanisole react with the t-Bu⁺ cation, preventing it from reacting with your product.[9] For large-scale work, using HCl in a protic solvent like IPA or water can be a greener and more effective alternative, as the t-Bu⁺ cation is trapped by the solvent to form tert-butanol or tert-butyl isopropyl ether.[10]
Q4: What is the most common route for preparing the 3-(aminomethyl)piperidine starting material? A4: Several routes exist. A common industrial approach starts from ethyl nipecotate (ethyl piperidine-3-carboxylate). This involves converting the ester to an amide, followed by a Hofmann rearrangement using reagents like sodium hypochlorite to yield the amine.[1] Another established route involves the reduction of 3-cyanopiperidine. For enantiomerically pure synthesis, routes starting from the chiral pool, such as L-glutamic acid, have been developed.[11]
General Synthesis Pathway
Caption: High-level overview of the synthesis and salt formation process.
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Scale-Up Consideration | Reference |
| Boc Protection Temp. | 0°C to Room Temp | Strictly control at 0-10°C | [1] |
| (Boc)₂O Stoichiometry | 1.1 - 1.5 eq. | Use a tighter range, 1.05 - 1.2 eq. | |
| Base (e.g., Et₃N) | 1.2 - 2.0 eq. | 1.1 - 1.5 eq., ensure high purity | [1] |
| HCl for Salt Formation | Excess HCl gas or solution | 1.0 - 1.1 eq. of standardized solution | [4] |
| Purification Method | Column Chromatography | Crystallization / Re-slurry | [12] |
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate. ResearchGate. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]
-
Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]
- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. National Institutes of Health (NIH). [Link]
- Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. UCHEM. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate. [Link]
Sources
- 1. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. myuchem.com [myuchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
Handling and safety precautions for tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Welcome to the comprehensive technical guide for tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride . This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the safe handling, storage, and effective use of this versatile building block. As a key intermediate in pharmaceutical synthesis, its proper handling and reaction execution are paramount for achieving high-yield, high-purity downstream products. This guide consolidates field-proven insights and troubleshooting protocols to address common challenges encountered during its application.
Section 1: Quick Reference & Safety Overview
This section provides essential at-a-glance information for immediate laboratory use.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₃ClN₂O₂ | [PubChem][1] |
| Molecular Weight | 250.77 g/mol | [Sigma-Aldrich][2] |
| Appearance | White to off-white solid/powder | [Fisher Scientific][3] |
| Storage Temperature | Room Temperature; for long-term, 2–8°C under inert gas is recommended | [ChemicalBook][4] |
| Solubility | Soluble in water, methanol, and dichloromethane (DCM) | [Angene Chemical][5] |
GHS Hazard Summary
This compound is classified as hazardous. Always consult the full Safety Data Sheet (SDS) before use.[5][6][7]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[5][7]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[6]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[7]
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the mandatory PPE and engineering controls for handling this compound.
Caption: Mandatory PPE and Engineering Controls Workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I store this compound for maximum stability?
A: For short-term use, the compound can be stored at room temperature in a tightly sealed container to prevent moisture absorption.[5] For long-term storage (months to years), it is best kept refrigerated at 2–8°C under an inert atmosphere (e.g., nitrogen or argon).[4] The hydrochloride salt is generally stable, but the Boc (tert-butyloxycarbonyl) protecting group is labile to acidic conditions, so it should be stored away from strong acids.[3]
Q2: The compound appears clumpy. Is it still usable?
A: Clumping is often due to moisture absorption, as the hydrochloride salt can be hygroscopic. This does not typically indicate chemical degradation. To ensure accurate weighing, you can dry the material under a high vacuum for a few hours before use. However, if the material is discolored (e.g., yellow or brown), it may indicate degradation, and its purity should be verified by an analytical method like NMR or LC-MS before use.
Q3: What are the best solvents for dissolving this compound for a reaction?
A: The hydrochloride salt has good solubility in water and polar protic solvents like methanol due to its salt nature. For reactions, it is also soluble in dichloromethane (DCM), which is a common solvent for subsequent reactions like Boc-deprotection.[5] For coupling reactions involving the piperidine nitrogen, the free base is required. This can be generated in situ or by a prior extraction step after neutralization.
Q4: Can I use this compound directly in a coupling reaction that requires a basic catalyst?
A: No. The piperidine nitrogen is protonated as the hydrochloride salt, rendering it non-nucleophilic. You must add at least one equivalent of a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) to neutralize the HCl salt and free the piperidine nitrogen. For sensitive reactions, it is often better to perform a liquid-liquid extraction to remove the salt before proceeding. This involves dissolving the compound in water, basifying with a base like NaOH, extracting the free base into an organic solvent (e.g., DCM or ethyl acetate), drying the organic layer, and concentrating it.
Section 3: Troubleshooting Guide: The Boc-Deprotection Step
The most common use of this compound is as a precursor to piperidin-3-ylmethanamine after the removal of the Boc protecting group. This acid-catalyzed deprotection is a critical step where issues often arise.
Understanding the Mechanism and Its Pitfalls
The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl). The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[8]
Caption: Mechanism of acid-catalyzed Boc-deprotection and side-product formation.
The key pitfall is the tert-butyl cation . This highly reactive electrophile can alkylate any available nucleophile, including the desired product amine, leading to impurities that can be difficult to remove.[5][9]
Troubleshooting Common Experimental Issues
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Incomplete Reaction (Starting material visible on TLC/LC-MS after expected time) | 1. Insufficient Acid: Not enough acid equivalents or concentration to drive the reaction to completion.[5] 2. Low Temperature: Reaction is too slow at 0°C or room temperature. | 1. Increase Acid: Add more acid (e.g., increase TFA concentration from 20% to 50% in DCM, or use 4M HCl in dioxane). The reaction is catalytic in acid but often run with a large excess to ensure it goes to completion quickly. 2. Increase Temperature: Allow the reaction to stir at room temperature or gently warm to 40°C. Monitor closely to avoid side reactions. |
| Multiple Spots/Peaks on TLC/LC-MS (Besides product and starting material) | 1. tert-Butylation: The reactive tert-butyl cation has alkylated the product amine or another nucleophilic site.[9] 2. Degradation: If other acid-sensitive functional groups are present, they may be degrading. | 1. Use a Scavenger: Add a scavenger like triisopropylsilane (TIS) or anisole (2-5% v/v) to the reaction mixture. These molecules are more nucleophilic than the product and will preferentially trap the tert-butyl cation.[5] 2. Use a Milder Acid System: Consider switching from TFA/DCM to 4M HCl in 1,4-dioxane. The resulting hydrochloride salt often precipitates, protecting it from side reactions. |
| Difficulty Isolating Product After Work-up (Product remains in aqueous layer, forms emulsion) | 1. Incomplete Neutralization: The amine is still protonated (as a salt) and thus water-soluble. 2. Product is a small, polar molecule: The deprotected diamine is highly polar and may have some water solubility even as a free base. | 1. Ensure Basification: Check the pH of the aqueous layer during the basic wash (e.g., with sat. NaHCO₃ or 1M NaOH). It should be pH > 9 to ensure the amine is fully deprotonated. 2. Use a Different Extraction Solvent: Use a more polar solvent like ethyl acetate or a mixture of DCM/isopropanol for extraction. 3. Salt-Out: Add solid NaCl (brine) to the aqueous layer to decrease the polarity of the aqueous phase and drive the product into the organic layer. |
| Final Product is a Sticky Oil or TFA Salt | 1. Residual TFA: Trifluoroacetic acid is high-boiling and difficult to remove completely under vacuum, forming a salt with the product. 2. Hygroscopic Product: The free amine may be hygroscopic. | 1. Azeotropic Removal: After removing the bulk of the TFA/DCM, add a solvent like toluene or methanol and evaporate again under reduced pressure. Repeat 2-3 times to azeotropically remove residual TFA.[5] 2. Convert to HCl Salt: After work-up and isolation of the free base, dissolve it in a solvent like diethyl ether or ethyl acetate and add a solution of HCl (e.g., 2M in ether) to precipitate the more crystalline and easier-to-handle hydrochloride salt. |
Section 4: Experimental Protocols
These protocols provide a validated starting point for the Boc-deprotection of this compound. Always perform a small-scale test reaction first.
Protocol 1: Deprotection with TFA in DCM
This is a fast and common method, ideal for substrates without other acid-sensitive groups.
-
Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution at 0°C (ice bath), slowly add trifluoroacetic acid (TFA, 5-10 eq). A common ratio is 20-25% TFA in DCM (v/v).[10]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS until all starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (2x) to remove residual TFA.[5]
-
Dissolve the residue in a small amount of water and cool in an ice bath.
-
Carefully add a saturated aqueous solution of NaHCO₃ or 1M NaOH until the pH is >9.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, piperidin-3-ylmethanamine.
-
Protocol 2: Deprotection with HCl in 1,4-Dioxane
This method is an excellent alternative that directly yields the hydrochloride salt of the product, which is often a stable, crystalline solid that is easy to handle.[6]
-
Preparation: To a flask containing this compound (1.0 eq), add a 4M solution of HCl in 1,4-dioxane (5-10 eq). The substrate does not need to be fully dissolved initially.
-
Reaction: Stir the suspension at room temperature for 2-4 hours. A precipitate of the product's dihydrochloride salt will typically form.
-
Monitoring: Monitor the reaction by taking a small aliquot, quenching it with base, extracting, and analyzing by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether to ensure complete precipitation of the salt.
-
Collect the solid product by filtration.
-
Wash the solid with copious diethyl ether to remove any organic impurities and residual dioxane.
-
Dry the solid under high vacuum to yield piperidin-3-ylmethanamine as its dihydrochloride salt.
-
References
-
Angene Chemical. (2025). Safety Data Sheet: (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. [Link]
-
PubChem. Compound Summary: (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ACS GCI Pharmaceutical Roundtable. Reagent Guide: tert-Butyl Carbamate (BOC) Deprotection. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. innospk.com [innospk.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Synthesis of Piperidine-Based Compounds
Welcome to the Technical Support Center for the synthesis of piperidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important heterocyclic scaffold. Piperidines are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, their synthesis is not without its challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic routes and achieve your target molecules with higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine compound is a yellow-tinged oil/solid. What is the likely cause and how can I fix it?
A: A yellow coloration in piperidine compounds is a common issue, typically arising from oxidation of the piperidine ring.[3] While this may not impact the performance of the compound in all applications, for high-purity requirements, removal of these colored impurities is recommended.
-
Troubleshooting:
-
Purification: The most effective method to remove these colored impurities is distillation for liquids or recrystallization for solids.[3]
-
Prevention: To prevent re-oxidation, store your purified piperidine derivative under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[3]
-
Q2: I am struggling to separate my piperidine product from a pyridine starting material impurity by distillation. Why is this happening?
A: Piperidine and pyridine can form an azeotropic mixture, which is a mixture of two or more liquids that has a constant boiling point and composition throughout distillation.[3][4] This makes their separation by simple fractional distillation challenging. The piperidine-pyridine azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[3][5]
-
Troubleshooting:
-
Azeotropic Distillation: One approach is to use azeotropic distillation with water.
-
Selective Salt Formation: A more effective method is to exploit the difference in basicity between piperidine and pyridine. Piperidine will react with carbon dioxide (CO2) to form a solid piperidine carbonate salt, while the less basic pyridine will not. This allows for separation by filtration. The free piperidine can then be liberated from the salt by treatment with a strong base like sodium hydroxide.[3][4]
-
Q3: My solution of a piperidine derivative in a solvent like DMF or DCM has formed crystals upon storage. What is the cause?
A: This is a frequent observation with amine compounds. The crystallization is likely due to the formation of a salt. Piperidine and its derivatives can react with atmospheric carbon dioxide to form a carbonate salt or with acidic gases (e.g., HCl that can be liberated from chlorinated solvents like DCM) to form hydrochloride salts.[3]
-
Troubleshooting:
-
Resolution: The crystals can often be redissolved, or a fresh solution can be prepared.
-
Prevention: To prevent this, ensure your storage container is well-sealed and consider storing solutions under an inert atmosphere.[3]
-
Troubleshooting Guides
Guide 1: Challenges in N-Alkylation of Piperidines
N-alkylation is a fundamental transformation for functionalizing the piperidine core. However, it is often plagued by issues of over-alkylation and low reactivity.
Problem 1: Formation of Quaternary Ammonium Salts (Over-Alkylation)
The initial N-alkylation product is still nucleophilic and can react with another equivalent of the alkylating agent to form a quaternary ammonium salt.
-
Causality: The mono-alkylated piperidine is often as reactive, or even more so, than the starting secondary amine.
-
Solutions:
-
Use of Excess Piperidine: A common strategy is to use a large excess of the starting piperidine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.[6]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly over an extended period helps to maintain a low concentration of it in the reaction mixture, thus favoring mono-alkylation.[6][7]
-
Use of a Weaker Base: If a base is used to scavenge the acid formed during the reaction, using a milder base can help to avoid deprotonating the mono-alkylated product, making it less nucleophilic.[6]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[6]
-
Experimental Protocol: Mono-N-Alkylation using a Large Excess of Piperidine [6]
-
Setup: Dissolve piperidine (5-10 equivalents) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add the alkylating agent (1 equivalent) dropwise to the stirred solution over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of sodium bicarbonate to remove any acid formed and the excess piperidine. The organic layer is then dried and concentrated.
Problem 2: Poor Reactivity of the Piperidine Nitrogen
Steric hindrance around the nitrogen atom or the use of less reactive alkylating agents can lead to sluggish or incomplete reactions.
-
Causality: The nucleophilicity of the piperidine nitrogen is reduced by bulky substituents on the ring or on the nitrogen itself.
-
Solutions:
-
Choice of Alkylating Agent: Use more reactive alkylating agents, such as alkyl iodides or triflates, instead of chlorides or bromides.
-
Use of a Stronger Base: Employing a stronger, non-nucleophilic base like sodium hydride (NaH) can deprotonate the piperidine, increasing its nucleophilicity.[7]
-
Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy for the reaction to proceed.
-
Troubleshooting Flowchart for N-Alkylation
Caption: Decision tree for troubleshooting N-alkylation.
Guide 2: Pitfalls in the Reduction of Pyridines to Piperidines
The catalytic hydrogenation of pyridines is a common method for synthesizing piperidines. However, this reaction can be challenging, especially with substituted pyridines.[8]
Problem 1: Catalyst Poisoning and Low Conversion
The nitrogen atom in pyridine can coordinate strongly to the metal catalyst, leading to catalyst poisoning and reduced activity.[8]
-
Causality: The lone pair of electrons on the nitrogen atom binds to the active sites of the metal catalyst, inhibiting its ability to catalyze the hydrogenation reaction.
-
Solutions:
-
Acidic Conditions: Performing the hydrogenation under acidic conditions protonates the pyridine nitrogen, preventing it from binding to the catalyst. However, this is not always ideal as it can lead to increased waste and reactor corrosion.[9]
-
Catalyst Choice: Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh2O3), have shown high activity for pyridine hydrogenation under milder conditions.[8][9]
-
Electrocatalytic Hydrogenation: This emerging technique can achieve high yields under ambient temperature and pressure, avoiding some of the pitfalls of traditional catalytic hydrogenation.[9][10]
-
Problem 2: Undesired Side Reactions
During the reduction of pyridines, side reactions such as dimerization and partial hydrogenation can occur, leading to a mixture of products.[9][10]
-
Causality: The formation of reactive radical intermediates during the reduction process can lead to these side reactions.
-
Solutions:
-
Optimize Reaction Conditions: Careful control of hydrogen pressure, temperature, and reaction time can minimize the formation of side products.
-
Catalyst Screening: Different catalysts can exhibit different selectivities. Screening a variety of catalysts (e.g., Pt, Pd, Ru, Rh) can help identify the optimal one for a specific substrate.[9]
-
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| PtO2 (Adam's catalyst) | H2 (1-3 atm), acidic solvent (e.g., AcOH) | Effective for a wide range of substrates. | Requires acidic conditions, can be expensive. |
| Rh/C | H2 (1-50 atm), various solvents | High activity, can be used under neutral conditions. | Can be sensitive to impurities. |
| Rh2O3 | H2 (mild conditions), various solvents | Commercially available, highly active for functionalized pyridines.[8] | May have chemoselectivity issues with other reducible groups.[8] |
| Ru/C | H2 (high pressure), aqueous conditions | Cost-effective. | Often requires harsh conditions. |
Guide 3: Stereocontrol in Piperidine Synthesis
Achieving the desired stereochemistry in substituted piperidines is a critical challenge in drug development.
Problem: Poor Diastereoselectivity in Cyclization Reactions
Intramolecular cyclization reactions, such as the aza-Prins cyclization, are powerful methods for constructing the piperidine ring, but controlling the stereochemical outcome can be difficult.[11][12]
-
Causality: The transition state of the cyclization reaction determines the stereochemistry of the product. Factors like the choice of catalyst, solvent, and temperature can influence the preferred transition state.
-
Solutions:
-
Catalyst Selection: The use of specific Lewis or Brønsted acids can influence the reaction pathway and, consequently, the stereochemical outcome.[12]
-
Substrate Control: Incorporating a chiral auxiliary into the substrate can direct the stereochemical course of the cyclization.
-
Reaction Parameter Optimization: Varying the reaction temperature and solvent polarity can have a significant impact on diastereoselectivity.[3]
-
Diagram of Stereocontrol in Aza-Prins Cyclization
Caption: Factors influencing stereoselectivity in aza-Prins cyclization.
Guide 4: Protecting Group Strategies and Pitfalls
The use of protecting groups for the piperidine nitrogen is often necessary to achieve chemoselectivity in multi-step syntheses.[13]
Problem: Incompatibility of Protecting Groups with Reaction Conditions
A common pitfall is the cleavage of the protecting group under the conditions of a subsequent reaction step.
-
Causality: The stability of a protecting group is dependent on the pH and the presence of certain reagents.
-
Solutions:
-
Orthogonal Protecting Groups: Employ a protecting group strategy where each protecting group can be removed under specific conditions without affecting the others.[14] For example, a Boc group is acid-labile, while an Fmoc group is base-labile.[13][15]
-
Careful Selection: Choose a protecting group that is stable to the anticipated reaction conditions.
-
Table 2: Common Nitrogen Protecting Groups for Piperidines
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)2O | Strong acid (e.g., TFA, HCl in dioxane)[13] | Stable to base, hydrogenolysis. |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H2, Pd/C)[13] | Stable to acid and base. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[13][15] | Stable to acid and hydrogenolysis. |
Experimental Protocol: Boc Protection of a Piperidine [13]
-
Setup: Dissolve the piperidine derivative (1 equivalent) and a base such as triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane (DCM).
-
Addition: To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 equivalents) in DCM dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer and concentrate to obtain the N-Boc protected piperidine.
References
- Stereocontrolled Synthesis of Substituted Chiral Piperidines viaOne-Pot Asymmetric 6π-Azaelectrocyclization. (2012). The Journal of Organic Chemistry.
- Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. (n.d.).
- Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. (n.d.).
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). BenchChem.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (n.d.). BenchChem.
- Stereocontrolled Syntheses of Piperidine Derivatives Using Diastereoselective Reactions of Chiral 1,3-Oxazolidines with Grignard Reagents. (n.d.).
- Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect.
- Suitable protecting groups for CH activation of piperidine. (n.d.).
- Application Notes and Protocols for Piperidine-Medi
- A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. (2025). BenchChem.
- Preventing di-substitution in piperazine N-alkyl
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.).
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). Journal of the American Chemical Society.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry.
- Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022). Canadian Journal of Chemistry.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). The Journal of Physical Chemistry A.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). A professional peptide synthesis supplier.
- Hydrogenation of pyridine and hydrogenolysis of piperidine over g-Mo2N catalyst: a DFT study. (n.d.). Canadian Science Publishing.
- Technical Support Center: Purification of Diastereomeric Piperidine Compounds. (2025). BenchChem.
- Preparation of Piperidines, Part 2: Substituted
- Technical Support Center: Aza-Prins Cyclization for Piperidine Synthesis. (2025). BenchChem.
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Procedure for N-alkylation of Piperidine? (2017).
- Protecting group. (n.d.). Wikipedia.
- Global Analysis of Peptide Cyclization Efficiency. (n.d.). PubMed Central.
- A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. (2000).
- Reductive amin
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).
- Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org.
- Challenging reductive amin
- Process for purifying piperidine. (n.d.).
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). News-Medical.net.
- Opportunities and challenges for direct C–H functionalization of piperazines. (2016). PubMed Central.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis. (n.d.). Peptide Science.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
- Base-induced side reactions in Fmoc-solid phase peptide synthesis. (2007).
- Reductive Amination - Common Conditions. (n.d.).
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2018). The Journal of Organic Chemistry.
- Piperidine synthesis. (n.d.). Organic Chemistry Portal.
- An Overview of Palladium-Catalyzed N- alkyl
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (n.d.).
- How to Choose Piperidines: A Complete Buyer's Guide. (2025). Plant Care.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. How to Choose Piperidines: A Complete Buyer's Guide [plantin.alibaba.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Workup & Purification Strategies for Reactions Involving tert-Butyl (piperidin-3-ylmethyl)carbamate Hydrochloride
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with advanced, field-tested solutions for the often-challenging workup and purification of reactions involving the highly polar starting material, tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. The inherent properties of this molecule—its high polarity as a salt and the acid-sensitivity of the Boc protecting group—necessitate a departure from routine protocols. This document provides a logical, causality-driven framework for selecting and executing the optimal workup procedure for your specific reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just completed my reaction. What are the primary challenges I should anticipate with a standard aqueous workup?
A1: The challenges are rooted in the molecule's fundamental physicochemical properties.
The starting material is a hydrochloride salt, which renders it highly soluble in water. Even after your reaction (e.g., an N-alkylation, acylation, or reductive amination on the piperidine nitrogen), your resulting product is likely to retain a high degree of polarity. This presents two main problems:
-
Poor Partitioning in Liquid-Liquid Extraction (LLE): During a typical workup with an organic solvent (like dichloromethane or ethyl acetate) and water, your polar product may preferentially remain in the aqueous layer, even after basification. This leads to low recovery and significant product loss.
-
Boc Group Lability: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[1][2] An aqueous workup, especially if it involves pH adjustments with strong acids, can inadvertently cleave the protecting group, leading to undesired byproducts.[3][4][5][6]
Q2: My product recovery is very low after a standard basic wash and extraction. How can I improve the efficiency of Liquid-Liquid Extraction (LLE)?
A2: You can significantly enhance LLE by manipulating both the aqueous and organic phases to shift the equilibrium in your favor.
If your product is soluble or forms an emulsion, a standard extraction will be inefficient. Consider the following modifications:
-
"Salting Out": This is the most effective first step. Before extraction, saturate the aqueous layer with an inert salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the polarity of the aqueous phase, reducing the solubility of your organic product and forcing it into the organic layer.
-
Use of More Polar Solvents: If dichloromethane (DCM) or ethyl acetate (EtOAc) are failing, switch to a more polar solvent system for the extraction. A mixture of DCM with 10-20% isopropanol or n-butanol can dramatically improve the recovery of polar amines.
-
Continuous Liquid-Liquid Extraction: For particularly challenging separations where the partition coefficient is very low, a continuous extraction apparatus can be used to achieve high recovery over several hours, though this is more resource-intensive.
-
Careful pH Control: When basifying the aqueous layer to neutralize the hydrochloride salt and deprotonate the piperidine nitrogen, use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of sodium hydroxide (NaOH). This minimizes the risk of side reactions like hydrolysis of esters if present. Aim for a pH of 9-10.
Q3: I want to avoid column chromatography entirely. Are there effective chromatography-free purification strategies?
A3: Yes. Scavenger resins and crystallization are powerful, scalable techniques that function as both a workup and a purification step.
These methods are ideal for removing specific impurities, such as excess reactants or byproducts, without resorting to silica gel chromatography.
Scavenger resins are solid-supported reagents that covalently bind to and remove specific types of molecules from solution.[7][8] The process is remarkably simple: add the appropriate resin to your crude reaction mixture, stir for a period, and then filter to remove the resin, which now has the impurity bound to it.
| Resin Type | Functional Group | Scavenges (Removes) | Typical Use Case in Your Reaction |
| Isocyanate Resin | -NCO | Excess primary & secondary amines | To remove unreacted tert-Butyl (piperidin-3-ylmethyl)carbamate.[9] |
| Sulfonyl Chloride Resin | -SO₂Cl | Excess primary & secondary amines | An alternative to isocyanate resins for removing the starting amine.[9] |
| Amine Resin | -NH₂, -NHR | Excess electrophiles (e.g., acid chlorides, alkyl halides) | To remove unreacted electrophiles used to modify the piperidine nitrogen. |
| Strongly Acidic Cation Exchange Resin (e.g., SCX) | -SO₃H | Basic compounds (amines) | Can be used to capture your desired product while washing away neutral impurities. The product is then released by washing with a basic solution (e.g., NH₃ in MeOH). |
Experimental Protocol: Purification using an Isocyanate Scavenger Resin
-
Reaction Completion: Once your reaction is complete, evaporate the reaction solvent under reduced pressure.
-
Redissolution: Dissolve the crude residue in a suitable solvent that swells the resin (e.g., DCM, THF).
-
Resin Addition: Add 2-4 equivalents of isocyanate resin (relative to the amount of excess starting amine you wish to remove).
-
Agitation: Stir the suspension at room temperature. Monitor the removal of the starting amine by TLC or LC-MS (typically complete in 1-4 hours).
-
Filtration: Filter the mixture through a sintered glass funnel or a cotton plug in a pipette. Wash the resin with a small amount of the same solvent.
-
Isolation: Combine the filtrate and washings. Evaporate the solvent to yield the purified product.
Caption: Workflow for purification using a scavenger resin.
If your final product is a solid, direct crystallization or precipitation can be an excellent purification method.[10]
-
Anti-Solvent Precipitation: After filtering any solid byproducts from your reaction, you can sometimes induce precipitation of your product by slowly adding a solvent in which it is insoluble (an "anti-solvent").[11]
-
Recrystallization: For crude solids, recrystallization from a carefully chosen solvent system can provide material of very high purity.[10][11][12]
-
Salt Screening: If the free-base form of your product is an oil or difficult to crystallize, you can form a different salt. Reacting your product with an acid like tartaric acid, methanesulfonic acid, or p-toluenesulfonic acid can yield a crystalline salt that is easily isolated and purified.
Q4: How can I use Solid-Phase Extraction (SPE) for a more controlled, chromatography-like purification without a full flash column setup?
A4: SPE is a miniaturized form of chromatography that is perfect for purifying small to medium-scale reactions and is particularly well-suited for polar, basic compounds.
Unlike LLE, which relies on partitioning, SPE relies on the affinity of your compound for a solid sorbent.[13][14] For a basic product like a modified piperidine, a Strong Cation Exchange (SCX) cartridge is the ideal choice.
Principle of SCX-SPE: The SCX sorbent contains sulfonic acid groups (-SO₃H). At neutral or acidic pH, your basic piperidine product will be protonated and will bind tightly to the negatively charged sorbent via an ionic interaction. Neutral and acidic impurities will not bind and can be washed away. Your product is then eluted by washing the cartridge with a basic solution (e.g., ammonia in methanol), which neutralizes your product, breaking the ionic bond.
Experimental Protocol: Purification using an SCX-SPE Cartridge
-
Conditioning: Pass methanol (2-3 column volumes) through the SCX cartridge, followed by deionized water or a buffer at pH ~6-7 (2-3 column volumes). Do not let the cartridge run dry.
-
Loading: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or the reaction solvent if compatible) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a solvent that will remove impurities but not your bound product. A typical wash solvent is acetonitrile or methanol. This removes non-basic, non-polar impurities.
-
Elution: Elute your purified product by passing a basic solvent through the cartridge. A solution of 2-5% ammonium hydroxide in methanol is highly effective.
-
Isolation: Collect the eluate and evaporate the solvent under reduced pressure to obtain the purified product.
Caption: Step-by-step workflow for purification via SCX-SPE.
Decision Framework for Workup Selection
To assist in choosing the best strategy, use the following decision tree based on the nature of your reaction and product.
Caption: Decision tree for selecting an appropriate workup procedure.
References
-
Popp, P., & Kaleta, A. (2004). In situ derivatization/solid-phase microextraction: determination of polar aromatic amines. Analytical Chemistry, 76(9), 2805-2811. [Link]
-
American Chemical Society. (2004). In Situ Derivatization/Solid-Phase Microextraction: Determination of Polar Aromatic Amines. ACS Publications. [Link]
-
Campíns-Falcó, P., et al. (2005). Solid phase extraction of amines. ResearchGate. [Link]
-
Reddit r/Chempros. (2023). Boc De-protection. Reddit. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
O'Meally, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
- Bakthavatchalam, R., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Shimada, J., et al. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
O'Meally, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Supra Sciences. [Link]
-
ResearchGate. (2019). What solvent should I use with SPE to elute amines from silica?. ResearchGate. [Link]
-
Epton, R., et al. (1998). Self-indicating amine scavenger resins. Chemical Communications. [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Supra Sciences. [Link]
- Epton, R., et al. (2005). Scavenger resin and processes for the use thereof.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Self-indicating amine scavenger resins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 9. suprasciences.com [suprasciences.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Introduction
In the landscape of pharmaceutical development, the rigorous characterization of intermediates is a cornerstone of robust and reproducible synthetic processes. tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity, stability, and structural integrity directly impact the quality and safety of the final drug product. This guide provides a comprehensive comparison of essential analytical methods for the characterization of this critical intermediate, offering insights into method selection, experimental design, and data interpretation for researchers, scientists, and drug development professionals.
The hydrochloride salt form of this piperidine derivative introduces specific analytical considerations, particularly concerning its solubility, hygroscopicity, and thermal stability. Therefore, a multi-faceted analytical approach is not just recommended but essential for a complete understanding of its chemical and physical properties.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₃ClN₂O₂ | [1][2] |
| Molecular Weight | 250.77 g/mol | [1][2] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water, methanol | General knowledge |
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination of non-volatile organic molecules in the pharmaceutical industry. For this compound, a reverse-phase HPLC (RP-HPLC) method is the most suitable choice, offering excellent resolution and sensitivity for the main component and potential process-related impurities.
Causality in Method Design
The selection of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for the moderately polar carbamate. The mobile phase, a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA), serves a dual purpose. The acetonitrile gradient allows for the elution of compounds with a range of polarities, while the TFA ensures the protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks by minimizing tailing. UV detection at a low wavelength (e.g., 210 nm) is chosen as the carbamate group has a UV chromophore with end absorption in this region.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reverse-phase separation of small molecules. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for peak shaping. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 20 min | To elute a range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection | 210 nm | To detect the carbamate functional group. |
| Injection Volume | 10 µL | Standard injection volume. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., a 50:50 v/v mixture of acetonitrile and water) to a final concentration of 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Interpretation
A typical chromatogram will show a major peak corresponding to the main compound. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. Any additional peaks represent impurities, which can be further investigated and identified using a mass spectrometer coupled to the HPLC system (LC-MS).
Structural Elucidation and Purity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential. Furthermore, Quantitative NMR (qNMR) can be employed as a primary method for determining absolute purity without the need for a specific reference standard of the analyte.[3]
¹H and ¹³C NMR: Structural Verification
The hydrochloride salt form will influence the chemical shifts of the protons and carbons in close proximity to the protonated piperidine nitrogen. Compared to the free base, the protons on the carbons adjacent to the nitrogen (the α-protons) will be deshielded and appear at a higher chemical shift (further downfield).
Expected ¹H NMR Chemical Shifts (in D₂O):
-
~3.0-3.5 ppm: Protons on the piperidine ring adjacent to the nitrogen.
-
~1.2-2.0 ppm: Remaining protons on the piperidine ring and the methyl group of the carbamate.
-
~1.4 ppm: A sharp singlet for the nine protons of the tert-butyl group.
Expected ¹³C NMR Chemical Shifts (in D₂O):
-
~158 ppm: Carbonyl carbon of the carbamate.
-
~81 ppm: Quaternary carbon of the tert-butyl group.
-
~40-55 ppm: Carbons of the piperidine ring.
-
~28 ppm: Methyl carbons of the tert-butyl group.
Quantitative NMR (qNMR): An Absolute Purity Assessment
qNMR offers a direct measurement of the analyte's purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[4][5]
dot
Caption: Workflow for quantitative NMR (qNMR) analysis.
Experimental Protocol: qNMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Experimental Parameters:
| Parameter | Recommended Setting | Rationale |
| Internal Standard | Maleic acid or Dimethyl sulfone | Certified purity, simple spectrum, and non-overlapping signals. |
| Solvent | D₂O or DMSO-d₆ | To dissolve the analyte and internal standard. |
| Pulse Program | Standard single-pulse with a calibrated 90° pulse | For accurate signal integration. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ | To ensure complete relaxation of all protons for accurate quantification. |
| Number of Scans | Sufficient for S/N > 250:1 | To minimize integration errors.[5] |
Purity Calculation:
The purity of the analyte (P_analyte) can be calculated using the following equation:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Molecular Weight and Fragmentation Analysis: Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of a compound and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for this polar and charged molecule.
Expected Mass Spectrum
In positive ion mode ESI-MS, the expected molecular ion will be that of the free base, [M+H]⁺, at m/z 215.18. The hydrochloride salt will dissociate in the ESI source.
Fragmentation Pattern
The fragmentation of the protonated molecule will likely involve the loss of the tert-butyl group as isobutylene (a neutral loss of 56 Da), a characteristic fragmentation for tert-butyl carbamates.[6] This would result in a fragment ion at m/z 159.12. Further fragmentation of the piperidine ring may also be observed.
dot
Caption: Expected fragmentation of the parent ion in ESI-MS.
Thermal Properties Assessment: TGA and DSC
Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical information about the thermal stability, decomposition, and melting point of the hydrochloride salt.[7]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can reveal the presence of residual solvents or water and determine the decomposition temperature. A typical TGA experiment would involve heating the sample under a nitrogen atmosphere.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and can also provide information about polymorphic forms. For the hydrochloride salt, a sharp endothermic peak corresponding to its melting point would be expected. The decomposition may be observed as an exothermic event at higher temperatures.
Comparison of Analytical Methods
| Method | Information Provided | Advantages | Limitations |
| HPLC | Purity, presence of impurities | High sensitivity, quantitative, robust | Requires a reference standard for impurity identification |
| NMR | Unambiguous structure, absolute purity (qNMR) | Definitive structural information, no specific reference standard needed for qNMR | Lower sensitivity than HPLC, requires more sample |
| MS | Molecular weight, fragmentation pattern | High sensitivity, structural information from fragmentation | Not inherently quantitative without an isotope-labeled standard |
| TGA/DSC | Thermal stability, melting point, solvent content | Provides key physical properties | Does not provide structural information |
Conclusion
A comprehensive analytical characterization of this compound requires a combination of orthogonal techniques. HPLC is indispensable for routine purity testing and impurity profiling. NMR provides definitive structural confirmation and an absolute measure of purity through qNMR. Mass spectrometry confirms the molecular weight and aids in impurity identification. Finally, thermal analysis is crucial for understanding the solid-state properties of the hydrochloride salt. By employing this suite of analytical methods, researchers and drug developers can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
-
PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. Retrieved from [Link]
-
NIH. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Retrieved from [Link]
-
Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Allied Academies. Retrieved from [Link]
-
Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytical Chemistry. Retrieved from [Link]
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MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. Retrieved from [Link]
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Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). tert-Butyl carbamate. NIST WebBook. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Different Techniques of Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. TG/DSC curves for system components: (a) NH4Cl, (b) AgNO3, (c).... Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
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ACS Publications. (2025). Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. Retrieved from [Link]
-
SciELO. (2014). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]
-
PubMed. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Retrieved from [Link]
-
Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]
-
MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. Retrieved from [Link]
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- 2. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
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- 7. researchgate.net [researchgate.net]
HPLC analysis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride purity
An In-Depth Guide to the HPLC Purity Analysis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: A Comparative Methodological Approach
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potentially toxic byproducts. Therefore, the development and validation of a robust, accurate, and precise analytical method for purity determination is of paramount importance.
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive examination of a proposed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. We will delve into the rationale behind the method's development, present a detailed protocol, and objectively compare its performance against other viable analytical techniques, supported by illustrative experimental data.
Understanding the Analyte: A Chemist's Perspective
Before designing an analytical method, a thorough understanding of the target molecule's physicochemical properties is essential.
-
Structure: The molecule contains a piperidine ring, a carbamate group, and a tert-Butyl group. The hydrochloride salt form ensures its solubility in aqueous and polar organic solvents.
-
Polarity: The presence of the amine hydrochloride and the carbamate group makes it a relatively polar compound, lending itself well to Reversed-Phase HPLC.
-
Chromophore: The carbamate functional group (-O-C=O) provides weak UV absorbance in the lower UV range (typically ~200-220 nm). This is a critical consideration for selecting the appropriate HPLC detector and wavelength.
-
Volatility: The compound has a relatively high molecular weight and low volatility, making Gas Chromatography (GC) a less suitable primary method for purity analysis without derivatization.
This initial analysis forms the foundation of our experimental design, pointing directly towards Reversed-Phase HPLC with UV detection as a primary analytical strategy.
Proposed Method: Reversed-Phase HPLC with UV Detection
The following HPLC method is proposed for the routine purity analysis and impurity profiling of this compound.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for moderately polar analytes like our target compound.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic piperidine moiety and providing an acidic pH to ensure the analyte is in its protonated form.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 70 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Rationale: A gradient elution is crucial for separating the main peak from potential impurities that may have a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Thermostatting the column ensures run-to-run reproducibility of retention times.
-
Detection Wavelength: 210 nm. Rationale: This wavelength offers a suitable compromise for detecting the carbamate chromophore while minimizing baseline noise.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1.0 mg/mL stock solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL) using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Data Analysis
The purity is determined using an area percent calculation, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method must be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, linearity, and range before implementation in a regulated environment.
Methodological Comparison: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The choice of method often depends on the specific analytical question being asked—be it routine QC, structural elucidation, or absolute quantification.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity | Separation based on boiling point/volatility | Nuclear spin resonance in a magnetic field |
| Applicability to Analyte | Excellent. Ideal for non-volatile, polar compounds. | Poor. Requires derivatization to increase volatility; risk of thermal degradation. | Excellent. Provides structural confirmation and purity without a specific reference standard. |
| Specificity/Selectivity | High. Can separate structurally similar impurities. | High. Excellent separation for volatile compounds. | High. Distinguishes between different proton environments. |
| Sensitivity | Moderate (ng range). Dependent on the chromophore. | High (pg range). FID is very sensitive to hydrocarbons. | Low (mg range). Requires a higher concentration of the sample. |
| Quantification | Relative (Area %). Requires a reference standard for absolute quantification. | Relative (Area %). Requires a reference standard for absolute quantification. | Absolute. Can provide a direct measure of purity against a certified internal standard. |
| Throughput | High. Autosamplers allow for unattended analysis of many samples. | High. Similar throughput to HPLC. | Low. Sample preparation and data acquisition are more time-consuming. |
| Cost & Complexity | Moderate. Standard equipment in most analytical labs. | Moderate. Similar cost profile to HPLC. | High. Requires specialized, expensive equipment and highly trained personnel. |
Deep Dive into the Comparison
-
HPLC as the Gold Standard for Routine QC: For routine quality control where the primary goal is to detect and quantify known and unknown impurities relative to the main component, HPLC offers the best balance of selectivity, sensitivity, and throughput. Its ability to separate a wide range of potential impurities, from polar starting materials to non-polar byproducts, makes it the workhorse of the pharmaceutical industry.
-
When to Consider qNMR: Quantitative Nuclear Magnetic Resonance (qNMR) stands out for its ability to provide an absolute purity value without needing a pre-certified reference standard of the same compound. It achieves this by comparing the integral of a specific proton signal from the analyte against the integral of a known amount of an internal standard. While its lower throughput and higher cost make it less suitable for routine screening, it is an invaluable tool for the primary characterization of reference materials and for investigations where a specific impurity standard is not available.
-
The Limitations of Gas Chromatography: GC is fundamentally unsuited for the direct analysis of this compound due to the compound's low volatility and thermal lability. The high temperatures required for volatilization would likely cause the tert-Butyl carbamate group to decompose. While derivatization could make the molecule more volatile, this adds complexity, time, and potential sources of error to the analytical workflow.
Workflow & Logic Diagrams
To better visualize the decision-making process and experimental flow, the following diagrams are provided.
Caption: Figure 2. Decision logic for selecting the appropriate analytical technique.
Conclusion
For the comprehensive purity assessment of this compound, a reversed-phase HPLC method with UV detection at 210 nm represents the most effective and practical approach for a routine quality control environment. It provides the necessary selectivity to separate the main component from potential process-related impurities and degradation products, offering a robust and reproducible analytical solution.
While techniques like qNMR offer advantages for absolute quantification and reference standard characterization, and GC is superior for volatile impurity analysis, HPLC remains the unparalleled choice for day-to-day purity testing due to its optimal balance of performance, accessibility, and throughput. The successful implementation of the proposed method, following rigorous validation, will ensure that this critical pharmaceutical intermediate meets the high-quality standards required for the synthesis of safe and effective medicines.
References
-
The Role of Trifluoroacetic Acid in Reversed-Phase HPLC. Dolan, J. W. LCGC North America.[Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Quantitative NMR (qNMR) Spectroscopy in Pharmaceutical Applications. Pauli, G. F., Jaki, B. U., & Lankin, D. C. Journal of Medicinal Chemistry.[Link]
A Strategic Guide to Protecting the Piperidine Nitrogen: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern therapeutics. Its prevalence in a vast number of FDA-approved drugs speaks to its versatility and favorable pharmacological properties. However, the nucleophilic nature of the piperidine nitrogen often necessitates the use of protecting groups to achieve desired chemical transformations on other parts of the molecule. The choice of this temporary shield is a critical strategic decision, profoundly impacting reaction yields, purification efficiency, and the overall elegance of a synthetic route.
This guide provides an in-depth, objective comparison of common protecting groups for the piperidine nitrogen. Moving beyond a simple catalog of options, we will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols. Our focus is on empowering the bench chemist to make informed decisions tailored to their specific synthetic challenges.
The Principle of Orthogonal Protection
In the synthesis of complex molecules, it is often necessary to mask multiple reactive sites. The concept of "orthogonal protection" is central to this endeavor. It involves the use of protecting groups that can be removed under distinct, non-interfering conditions.[1] For instance, an acid-labile group can be selectively cleaved in the presence of a base-labile or a hydrogenolysis-labile group. This strategy allows for the sequential unmasking and functionalization of different parts of a molecule, a critical requirement for convergent and efficient synthesis.[2]
Caption: A conceptual workflow illustrating the principle of orthogonal protection in a multi-step synthesis involving a piperidine moiety.
Carbamates: The Workhorses of Amine Protection
Carbamates are among the most widely used protecting groups for amines due to their ease of installation, general stability, and diverse deprotection methods.[3]
tert-Butoxycarbonyl (Boc)
The Boc group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of conditions and its clean, acid-catalyzed removal.[4]
-
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or sodium hydroxide. The reaction is generally high-yielding and proceeds under mild conditions.[5]
-
Stability: N-Boc-piperidine is stable to basic and nucleophilic conditions, as well as catalytic hydrogenation, making it orthogonal to Cbz and Fmoc groups.[4] However, prolonged exposure to strong bases should be approached with caution.[6]
-
Deprotection: The Boc group is readily cleaved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4] The mechanism involves the formation of a stable tert-butyl cation, which is then scavenged.
Benzyloxycarbonyl (Cbz or Z)
The Cbz group is a classic protecting group that offers excellent stability and an orthogonal deprotection strategy via hydrogenolysis.[1]
-
Protection: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions, for example, with sodium bicarbonate or an organic base.[7]
-
Stability: N-Cbz-piperidine is stable to a wide range of acidic and basic conditions, making it compatible with many synthetic transformations.[1]
-
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[3] This method is mild and highly selective. Alternative methods include the use of strong acids like HBr in acetic acid, although this is less common.
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is renowned for its base lability, providing a crucial orthogonal protecting group in strategies that employ acid-labile groups like Boc.[8]
-
Protection: Fmoc protection is typically achieved using Fmoc-Cl or Fmoc-OSu under basic conditions.[9]
-
Stability: The Fmoc group is stable to acidic conditions but is readily cleaved by bases.[10]
-
Deprotection: The Fmoc group is removed by treatment with a secondary amine, most commonly a 20% solution of piperidine in DMF. The deprotection is rapid and proceeds via a β-elimination mechanism.[11]
Beyond Carbamates: Other Key Protecting Groups
While carbamates are exceedingly useful, other classes of protecting groups offer unique advantages in specific synthetic contexts.
Benzyl (Bn)
The benzyl group is a simple yet robust protecting group, often employed for its stability.
-
Protection: N-benzylation can be achieved through reductive amination of piperidine with benzaldehyde or by direct alkylation with a benzyl halide in the presence of a base.[6]
-
Stability: The N-benzyl group is stable to a wide range of non-reductive conditions, including acidic and basic environments.
-
Deprotection: Similar to the Cbz group, the benzyl group is typically removed by catalytic hydrogenolysis. Oxidative cleavage is also a viable, albeit less common, deprotection strategy.[12]
Acetyl (Ac)
The acetyl group, forming an amide with the piperidine nitrogen, offers a different stability profile.
-
Protection: N-acetylation is readily accomplished using acetyl chloride or acetic anhydride, often in the presence of a base.[13]
-
Stability: The N-acetyl group is generally stable to a range of conditions, but can be cleaved under harsh acidic or basic hydrolysis.[7][14]
-
Deprotection: Removal of the acetyl group typically requires forcing conditions, such as refluxing in strong acid (e.g., 6N HCl) or base (e.g., 4M KOH), which may not be compatible with sensitive substrates.[15]
Tosyl (Ts)
The tosyl group, a sulfonamide, significantly deactivates the nitrogen lone pair, rendering it non-nucleophilic.
-
Protection: The tosyl group is installed by reacting piperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
Stability: The N-tosyl group is exceptionally stable to a wide range of acidic, basic, and oxidative conditions.
-
Deprotection: Cleavage of the robust tosyl group often requires harsh reductive conditions, such as sodium in liquid ammonia or sodium amalgam.
Comparative Data Summary
The following table provides a comparative overview of the key characteristics of these protecting groups for the piperidine nitrogen. Yields and reaction times are representative and can vary depending on the specific substrate and reaction conditions.
| Protecting Group | Protection Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Stability Profile |
| Boc | (Boc)₂O, Base | >95 | TFA or HCl in organic solvent | >95 | Stable to base, nucleophiles, and hydrogenolysis. Acid-labile. |
| Cbz | Cbz-Cl, Base | ~90 | H₂/Pd-C | >95 | Stable to acid and base. Cleaved by hydrogenolysis. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base | >90 | 20% Piperidine in DMF | >95 | Stable to acid. Base-labile. |
| Bn | Benzyl halide, Base or Benzaldehyde, reducing agent | >90 | H₂/Pd-C | >90 | Stable to acid and base. Cleaved by hydrogenolysis. |
| Ac | Acetyl chloride or Acetic anhydride, Base | >95 | Strong acid or base, heat | Variable | Stable to mild acid/base. Requires harsh hydrolysis. |
| Ts | TsCl, Base | >90 | Na/NH₃ or Na(Hg) | Variable | Very stable to acid, base, and oxidation. Requires strong reduction. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection and deprotection of piperidine with the Boc, Cbz, and Fmoc groups.
Protocol 1: N-Boc Protection of Piperidine
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidine (1.0 eq) in DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.
Caption: Workflow for the N-Boc protection of piperidine.
Protocol 2: N-Cbz Protection of Piperidine
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine (1.0 eq) in a 2:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.1 eq).
-
Stir the reaction at 0 °C for 2-3 hours, then allow to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by silica gel chromatography if necessary.
Protocol 3: N-Fmoc Deprotection of N-Fmoc-piperidine
Materials:
-
N-Fmoc-piperidine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-piperidine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess piperidine under reduced pressure.
-
The crude product can be purified by extraction or chromatography.
Caption: Workflow for the N-Fmoc deprotection of N-Fmoc-piperidine.
Conclusion
The selection of a protecting group for the piperidine nitrogen is a multifaceted decision that requires careful consideration of the overall synthetic strategy. The Boc, Cbz, and Fmoc groups provide a powerful orthogonal set, enabling the synthesis of highly complex molecules. The benzyl group offers a robust alternative, while acetyl and tosyl groups, with their distinct stability profiles, provide further options for specific applications. By understanding the nuances of each protecting group's introduction, stability, and cleavage, researchers can design more efficient and successful synthetic routes, ultimately accelerating the pace of drug discovery and development.
References
- The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. (URL not available)
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters - ACS Publications. (URL: [Link])
-
Oxidative cleavage of C−N bonds in N-alkylbenzylamines,... - ResearchGate. (URL: [Link])
-
Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions - MDPI. (URL: [Link])
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Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene - American Chemical Society. (URL: [Link])
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])
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Carbamate Protective Groups | Chem-Station Int. Ed. (URL: [Link])
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (URL not available)
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Protection for the AMINE.pptx. (URL: [Link])
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Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])
-
Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (URL: [Link])
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (URL: [Link])
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New Protecting Group for Amines - ChemistryViews. (URL: [Link])
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Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (URL: [Link])
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Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
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Selective Cleavage of Cbz-Protected Amines | Request PDF - ResearchGate. (URL: [Link])
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(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. (URL: [Link])
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. (URL: [Link])
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Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form - Arkivoc. (URL: [Link])
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Acetyl Protection - Common Conditions. (URL: [Link])
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Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (URL: [Link])
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N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar. (URL: [Link])
-
CAS 289890-80-8 | N-Tosyl 4-iodo piperidine - Hoffman Fine Chemicals. (URL: [Link])
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - NIH. (URL: [Link])
-
CAS 143632-57-9 | N-Tosyl 4-phenyl piperidine. (URL: [Link])
-
1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem - NIH. (URL: [Link])
-
Acetyl Deprotection - Basic Conditions - Common Organic Chemistry. (URL: [Link])
-
Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - ACS Publications. (URL: [Link])
-
Total wash elimination for solid phase peptide synthesis - PMC - NIH. (URL: [Link])
-
(PDF) N-Acylation in Combinatorial Chemistry - ResearchGate. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])
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A Comparative Guide to the X-ray Crystallography of tert-Butyl (piperidin-3-ylmethyl)carbamate Derivatives: Unveiling Solid-State Conformations
This guide provides a comprehensive technical comparison of the X-ray crystallographic data of compounds related to tert-Butyl (piperidin-3-ylmethyl)carbamate. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related piperidine and tert-butyl carbamate derivatives to offer insights into its expected solid-state conformation, hydrogen bonding motifs, and overall molecular geometry. This guide is intended for researchers, scientists, and drug development professionals working with piperidine-based scaffolds.
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The conformational behavior of the piperidine ring, which typically adopts a chair conformation, is crucial for its interaction with biological targets.[2] The introduction of a tert-butyl carbamate (Boc) protecting group, as seen in tert-Butyl (piperidin-3-ylmethyl)carbamate, further influences the molecule's steric and electronic properties, making the understanding of its three-dimensional structure paramount for rational drug design.[3]
This guide will first detail a standardized experimental workflow for the single-crystal X-ray diffraction of small organic molecules. Subsequently, it will present a comparative analysis of key geometric parameters from published crystal structures of related compounds, offering a predictive lens through which to view the structure of tert-Butyl (piperidin-3-ylmethyl)carbamate and its derivatives.
The Crystallographer's Workflow: From Crystal to Structure
The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a meticulous process that transforms a crystalline solid into a precise three-dimensional atomic map.[4] This workflow is a self-validating system, with checks and balances at each stage to ensure the final structure is of high quality and accurately represents the molecule's solid-state conformation.
Figure 1: A generalized experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the standard procedures for obtaining the crystal structure of a small organic molecule like a tert-Butyl (piperidin-3-ylmethyl)carbamate derivative.
1. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for diffraction.
-
Methodology:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, hexane) to near saturation.
-
Employ a slow crystallization technique. Common methods include:
-
Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place the vial of the compound's solution inside a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Heat the saturated solution and then allow it to cool to room temperature, or in a controlled manner in a refrigerator or freezer, over an extended period.
-
-
2. Crystal Mounting and Data Collection:
-
Objective: To mount a suitable single crystal and collect diffraction data.
-
Methodology:
-
Under a microscope, select a single crystal with well-defined faces and dimensions typically in the range of 0.1-0.4 mm.[5]
-
Mount the crystal on a goniometer head, often using a cryoprotectant oil to prevent crystal degradation and ice formation during data collection at low temperatures (typically 100-150 K).
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.[6]
-
Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data collection strategy involves rotating the crystal through a series of angles to capture a complete and redundant set of diffraction spots.[6]
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Methodology:
-
Process the raw diffraction data to integrate the intensities of the reflections and apply corrections for factors such as absorption.
-
Determine the unit cell parameters and the crystal's space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model using full-matrix least-squares on F². This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Comparative Analysis of Related Crystal Structures
In the absence of a published crystal structure for tert-Butyl (piperidin-3-ylmethyl)carbamate, we can infer its likely structural characteristics by examining the crystallographic data of analogous compounds. The following table compares key geometric parameters from the crystal structures of a tert-butyl carbamate derivative and a piperidine derivative.
| Parameter | tert-Butyl N-(thiophen-2-yl)carbamate[7] | 4-Hydroxypiperidine[8] | Expected for tert-Butyl (piperidin-3-ylmethyl)carbamate |
| Piperidine Ring Conformation | N/A | Chair | Predominantly Chair |
| Carbamate Group Planarity | Dihedral angle with thiophene ring: 15.79(14)° | N/A | The N-C=O unit is expected to be largely planar. |
| C-N Bond Lengths (Carbamate) | N/A | N/A | ~1.33 - 1.35 Å (amide-like) |
| C=O Bond Length (Carbamate) | N/A | N/A | ~1.22 - 1.24 Å |
| Hydrogen Bonding | Intermolecular N-H···O hydrogen bond forms a chain. | O-H···N and N-H···O hydrogen bonds form a 2D network. | Inter- and/or intramolecular N-H···O=C and N-H···N hydrogen bonds are highly probable. |
Discussion of Expected Structural Features
Piperidine Ring Conformation: The piperidine ring is well-known to adopt a low-energy chair conformation to minimize steric strain.[3] For tert-Butyl (piperidin-3-ylmethyl)carbamate, the bulky tert-butyl carbamate-methyl substituent at the 3-position is expected to preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions.[9] However, the final conformation in the solid state can be influenced by crystal packing forces and intermolecular interactions.
Carbamate Group Geometry: The carbamate functional group is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This partial double bond character results in a shorter C-N bond compared to a typical amine. The tert-butyl group is a bulky substituent and will influence the local conformation around the carbamate linkage.
Intermolecular Interactions: The presence of both a hydrogen bond donor (the N-H of the carbamate and the piperidine N-H) and a hydrogen bond acceptor (the carbonyl oxygen of the carbamate) makes tert-Butyl (piperidin-3-ylmethyl)carbamate a prime candidate for forming robust hydrogen-bonding networks in the solid state. These interactions are expected to play a significant role in dictating the crystal packing and potentially influencing the conformation of the molecule. The formation of hydrogen-bonded chains or dimers is a common motif in the crystal structures of carbamates.[10]
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the most definitive information on the solid-state structure, other techniques can offer valuable complementary data, particularly regarding the conformational dynamics in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide insights into the conformational preferences of the piperidine ring in solution. The analysis of coupling constants, particularly between protons on the piperidine ring, can help to distinguish between axial and equatorial substituents.[8]
-
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to calculate the relative energies of different conformers of the molecule in the gas phase or in solution. This can help to predict the most likely conformation and to rationalize the observed solid-state structure.
Conclusion
This comparative guide provides a framework for understanding the likely solid-state structure of tert-Butyl (piperidin-3-ylmethyl)carbamate and its derivatives, even in the absence of a specific published crystal structure. By leveraging data from related compounds and established principles of conformational analysis, researchers can make informed predictions about the molecular geometry and intermolecular interactions of this important class of molecules. The detailed experimental protocol for single-crystal X-ray diffraction serves as a practical guide for those seeking to determine the definitive crystal structures of new derivatives, which will undoubtedly contribute to the rational design of novel therapeutics.
References
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Bélanger-Gariépy, F., et al. (2008). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377.
- Jones, W., & Motherwell, S. (2015).
- Zheng, Y., Tice, C. M., & Singh, S. B. (2017). Conformational control in structure-based drug design. Bioorganic & Medicinal Chemistry Letters, 27(13), 2825–2837.
- O'Hagan, D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1368-1377.
- Fallon, G. D., et al. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(4), M1728.
- University of Waterloo. (n.d.). About Single X-ray Diffraction.
- Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction".
- Carleton College. (2007). Single-crystal X-ray Diffraction.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- CCDC. (n.d.). The Largest Curated Crystal Structure Database.
- University of Waterloo. (n.d.). About Single X-ray Diffraction.
- Wikipedia. (n.d.). Piperidine.
- Carleton College. (2007). Single-crystal X-ray Diffraction.
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A Comparative Guide to the Synthetic Routes of Chiral Piperidines: Strategies and Applications
The chiral piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2][3][4] The specific stereochemistry of substituents on the piperidine ring is often critical for biological activity, influencing potency, selectivity, and pharmacokinetic properties.[1][3][4] Consequently, the development of efficient and stereoselective synthetic routes to access these chiral scaffolds is of paramount importance for drug discovery and development.[5][6][7]
This guide provides a comparative analysis of key synthetic strategies for the preparation of chiral piperidines. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and detailed protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route for their target chiral piperidine.
Diastereoselective Synthesis: Leveraging Existing Stereocenters
Diastereoselective strategies are powerful for constructing chiral piperidines when a stereocenter is already present in the starting material or is introduced early in the synthetic sequence. These methods rely on the existing chirality to control the formation of new stereocenters.
A notable example is the diastereoselective synthesis of 2,4-disubstituted piperidines, where the order of reaction sequences can dictate the stereochemical outcome.[8] This approach offers a high degree of control over the relative stereochemistry of the substituents. Another powerful method involves a reductive amination/aza-Michael addition sequence to generate functionalized N-(het)arylpiperidines.[9] The diastereoselectivity of the aza-Michael reaction was found to be highly dependent on the solvent system, with aqueous-alcoholic mixtures providing the best results.[9]
Key Advantages:
-
High diastereoselectivity.
-
Predictable stereochemical outcomes based on well-understood mechanistic principles.
-
Can be used to synthesize complex polysubstituted piperidines.[10][11]
Limitations:
-
Requires a pre-existing stereocenter, which may necessitate additional synthetic steps.
-
The stereochemical outcome is dependent on the existing chiral element.
Representative Diastereoselective Synthesis Workflow
Caption: Workflow for diastereoselective synthesis of piperidines.
Asymmetric Synthesis via Chiral Auxiliaries
The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.
An efficient asymmetric synthesis of substituted NH-piperidines utilizes an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction.[12][13] A key development in this area was the use of a commercially available chiral amine auxiliary that can be readily cleaved under mild acidic conditions, leading to enantiopure piperidines with excellent chirality retention.[13]
Key Advantages:
-
High enantioselectivity is often achievable.
-
The stereochemical outcome is predictable and controllable.
-
A wide range of chiral auxiliaries are commercially available.
Limitations:
-
Requires additional steps for the attachment and removal of the auxiliary.
-
The cost of the chiral auxiliary can be a factor, especially for large-scale synthesis.
-
The overall yield can be reduced by the additional steps.
Experimental Protocol: Asymmetric Synthesis of NH-Piperidines[13]
-
Condensation Reaction: To a solution of the nitroalkene and enone in a suitable solvent, add the chiral amine auxiliary.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, quench the reaction and extract the product. Purify the diastereomeric mixture by column chromatography.
-
Auxiliary Cleavage: Treat the purified diastereomer with a mild acid, such as trifluoroacetic acid (TFA), to cleave the chiral auxiliary.
-
Final Product Isolation: Neutralize the reaction mixture and extract the enantiomerically pure NH-piperidine. Purify by column chromatography if necessary.
Catalytic Enantioselective Methods
Catalytic enantioselective synthesis represents a more atom-economical and elegant approach to chiral piperidines. These methods employ a chiral catalyst to generate the desired stereoisomer with high enantioselectivity.
Asymmetric Hydrogenation and Transfer Hydrogenation
The asymmetric hydrogenation of pyridine derivatives is a direct and efficient route to chiral piperidines. However, the aromaticity of the pyridine ring makes this a challenging transformation. A significant advancement is the rhodium-catalyzed reductive transamination of pyridinium salts.[14][15] This method introduces a chiral primary amine under reducing conditions, which undergoes transamination with the pyridinium nitrogen, inducing chirality on the ring with excellent diastereo- and enantio-selectivities.[14][15]
Transition-Metal Catalyzed Allylic Alkylation
Palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) has emerged as a powerful tool for the synthesis of enantioenriched 2,2-disubstituted piperidines.[16] This method efficiently constructs aza-quaternary stereocenters with high enantioselectivity and tolerates a broad range of functional groups.[16]
Catalytic Enantioselective Synthesis Workflow
Caption: General workflow for catalytic enantioselective synthesis.
Biocatalytic and Chemo-enzymatic Approaches
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperidines. Enzymes can catalyze reactions with exquisite enantio- and regio-selectivity under mild conditions.[17]
A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with precise stereochemistry.[17] This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines.[17] More recently, a combination of scalable biocatalytic C-H oxidation and radical cross-coupling has been shown to be a rapid and modular route for the enantioselective construction of complex piperidine frameworks.[18]
Key Advantages:
-
High enantioselectivity and regioselectivity.
-
Mild reaction conditions (aqueous media, room temperature).
-
Environmentally friendly.
Limitations:
-
Substrate scope can be limited by the enzyme's specificity.
-
Enzyme availability and stability can be a concern.
-
Reaction optimization can be more complex than traditional chemical methods.
Comparative Summary of Synthetic Routes
| Feature | Diastereoselective Synthesis | Chiral Auxiliary | Catalytic Enantioselective | Biocatalytic/Chemo-enzymatic |
| Stereocontrol | High Diastereoselectivity | High Enantioselectivity | High Enantioselectivity | Excellent Enantio- & Regioselectivity |
| Starting Materials | Chiral | Achiral | Achiral | Often Simple/Achiral |
| Atom Economy | Moderate | Low | High | High |
| Scalability | Generally Good | Can be limited by auxiliary cost | Often scalable | Can be challenging |
| Key Advantage | Predictable stereocontrol | Broad applicability | High efficiency and atom economy | Green and highly selective |
| Key Limitation | Requires existing chirality | Stoichiometric chiral reagent | Catalyst cost and sensitivity | Substrate scope and enzyme stability |
Conclusion
The synthesis of chiral piperidines is a dynamic field with a diverse array of powerful methodologies. The choice of a particular synthetic route will be dictated by the specific target molecule, the desired level of stereochemical purity, scalability requirements, and available resources. Diastereoselective methods offer excellent control for specific substitution patterns, while chiral auxiliaries provide a reliable, albeit less atom-economical, approach. Catalytic enantioselective methods have emerged as the state-of-the-art for their efficiency and elegance. Biocatalytic and chemo-enzymatic strategies are increasingly attractive for their green credentials and exceptional selectivity, promising a more sustainable future for the synthesis of these vital pharmaceutical building blocks. As research continues, the development of even more efficient, selective, and sustainable methods for accessing chiral piperidines can be anticipated, further empowering the discovery of new and improved medicines.
References
- Diastereoselective De Novo Synthesis of Functionalized Piperidines. (n.d.). J. Med. Chem.
- Qiu-Shi Chen, Jian-Qi Li, & Qing-Wei Zhang. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.).
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.).
- Qiu-Shi Chen, Jian-Qi Li, & Qing-Wei Zhang. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
- Asymmetric synthesis of substituted NH-piperidines from chiral amines. (n.d.). RSC Publishing.
- A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. (n.d.).
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
- Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. (2024). PubMed.
- Lekh Nath Gautam, Yijin Su, Novruz G. Akhmedov, Jeffrey L. Petersen, & Xiaodong Shi. (2014).
- Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. (2025).
- Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines. (n.d.).
- Asymmetric routes to substituted piperidines. (n.d.).
- Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. (2024). ChemistryViews.
- Asymmetric Routes to Substituted Piperidines. (n.d.).
- The influence of the introduction of chiral center in piperidine ring... (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
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Cost-benefit analysis of different synthetic pathways for tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
An In-Depth Comparative Guide to the Synthetic Pathways for tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Authored by a Senior Application Scientist
Introduction
This compound is a pivotal building block in modern medicinal chemistry. As a bifunctional molecule, it incorporates a piperidine scaffold, a common motif in numerous biologically active compounds, and a Boc-protected aminomethyl side chain. The tert-butoxycarbonyl (Boc) protecting group is crucial, offering stability during multi-step syntheses and allowing for selective deprotection under specific conditions to reveal the primary amine for further functionalization.[1][2] This intermediate is instrumental in the synthesis of a variety of pharmaceutical agents, including those targeting metabolic, cardiovascular, and neurological disorders.[3]
Given its significance, the efficient and cost-effective synthesis of this compound is a critical consideration for researchers and drug development professionals. The selection of a synthetic pathway depends on a multitude of factors, including the cost and availability of starting materials, scalability, reaction efficiency (yield and purity), and safety and environmental considerations (EHS). This guide provides a comprehensive cost-benefit analysis of the predominant synthetic pathways, offering the detailed, field-proven insights necessary to make an informed decision for both laboratory-scale and industrial production.
High-Level Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two primary strategies: the functionalization of a pre-existing piperidine core and the construction of the piperidine ring from an acyclic precursor. A third, more modern approach involves chemoenzymatic methods, which offer potential advantages in terms of sustainability and selectivity.
Caption: High-level overview of the main synthetic approaches.
Pathway 1: Direct Boc-Protection of 3-(Aminomethyl)piperidine
This is arguably the most straightforward and commonly employed route, especially for lab-scale synthesis, due to its simplicity and the commercial availability of the starting material.
Causality and Experimental Choices
The logic of this pathway is direct: protect the primary amine of 3-(aminomethyl)piperidine with a Boc group, leaving the secondary amine of the piperidine ring free for subsequent reactions or for protonation to form the hydrochloride salt. The choice of di-tert-butyl dicarbonate (Boc)₂O as the protecting agent is standard due to its high reactivity with primary amines under mild conditions and the benign nature of its byproducts (tert-butanol and CO₂). The final step involves treating the Boc-protected intermediate with hydrochloric acid to yield the desired salt, which often improves the compound's stability and handling characteristics.
Experimental Protocol
Step 1: Synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate
-
To a stirred solution of 3-(aminomethyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.1 equivalents) to act as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified tert-Butyl (piperidin-3-ylmethyl)carbamate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C and add a solution of HCl in the corresponding solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Stir the resulting slurry for 30 minutes at 0 °C.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Caption: Workflow for the direct Boc-protection pathway.
Pathway 2: Synthesis from L-Glutamic Acid
This pathway represents a more classical approach, constructing the chiral piperidine ring from an inexpensive and readily available chiral starting material, L-glutamic acid. This method offers excellent control over the stereochemistry at the C3 position.
Causality and Experimental Choices
This multi-step synthesis leverages the inherent chirality of L-glutamic acid to produce an enantiomerically pure product. The key steps involve:
-
Protection and Esterification: The amino group is protected with Boc, and both carboxylic acids are esterified to prevent side reactions and improve solubility.
-
Reduction: The two ester groups are reduced to primary alcohols using a strong reducing agent like NaBH₄.
-
Cyclization: The resulting diol is converted into a di-tosylate, a good leaving group, which then undergoes intramolecular cyclization upon reaction with an amine (e.g., benzylamine for a temporary N-protecting group) to form the piperidine ring.
-
Deprotection: The N-benzyl group is removed via catalytic hydrogenation to yield the secondary amine on the piperidine ring.
-
Salt Formation: The final product is converted to its hydrochloride salt.
This route is more complex but is advantageous when a specific enantiomer is required and can be more cost-effective on a large scale if the starting material cost for Pathway 1 is prohibitive.
Experimental Protocol (Abbreviated)
-
(S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate Synthesis: L-glutamic acid is treated with (Boc)₂O and subsequently esterified.
-
Diol Formation: The diester is reduced with sodium borohydride (NaBH₄) in methanol to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.
-
Piperidine Ring Formation: The diol is tosylated using p-toluenesulfonyl chloride. The resulting di-tosylate is then reacted with benzylamine to afford (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.
-
N-Debenzylation: The N-benzyl group is removed by catalytic hydrogenation (H₂, Pd/C) to give (S)-tert-butyl (piperidin-3-yl)carbamate.
-
Salt Formation: The product is treated with HCl as described in Pathway 1.
Caption: Workflow for synthesis starting from L-Glutamic Acid.
Pathway 3: Chemoenzymatic Synthesis (Prospective)
A forward-looking approach involves leveraging enzymes to construct chiral centers with high fidelity, often under milder and more environmentally friendly conditions. While a direct, established chemoenzymatic route to the exact target molecule is not widely published, a plausible strategy can be designed based on existing literature for similar structures.[4]
Causality and Experimental Choices
This strategy aims to replace hazardous reagents and harsh conditions with highly selective biocatalysts. A potential route could involve a transaminase (ATA) biocatalyst to install the amine functionality with the correct stereochemistry onto a suitable keto-precursor. This approach can significantly shorten the synthetic sequence and improve optical purity.[4]
Conceptual Workflow
-
Precursor Synthesis: A suitable acyclic keto-ester or keto-nitrile is synthesized from simple starting materials.
-
Biocatalytic Amination & Cyclization: The precursor undergoes a transamination and spontaneous intramolecular cyclization reaction catalyzed by a specific transaminase enzyme, directly forming the chiral piperidine ring.[4]
-
Functional Group Manipulation: The remaining functional group (e.g., ester or nitrile) is converted to the aminomethyl side chain.
-
Boc-Protection and Salt Formation: The final steps would mirror those of the other pathways.
While the initial investment in enzyme screening and process development can be high, the long-term benefits in terms of cost, safety, and sustainability can be substantial for large-scale industrial production.[4]
Quantitative Data and Cost-Benefit Analysis
The choice of synthetic pathway is a balance of scientific elegance and economic pragmatism. Below is a comparative analysis of the key performance indicators for each route.
| Parameter | Pathway 1: Direct Protection | Pathway 2: From L-Glutamic Acid | Pathway 3: Chemoenzymatic (Prospective) |
| Number of Steps | 2 | ~5-6 | ~3-4 |
| Typical Overall Yield | 70-85% | 40-55% | Potentially >60% |
| Starting Material Cost | Moderate to High | Low | Low to Moderate |
| Reagent & Solvent Cost | Low | High (solvents, tosyl chloride, catalyst) | Moderate (enzyme cost can be high initially) |
| Scalability | Excellent | Good, but requires more complex operations | Excellent, once process is developed |
| Stereocontrol | Depends on starting material (racemic or chiral) | Excellent (derived from chiral pool) | Excellent (highly enantioselective) |
| Key Safety Hazards | Flammable solvents | Flammable solvents, corrosive reagents, high-pressure hydrogenation | Generally low, aqueous media often used |
| Environmental Impact | Moderate | High (solvent waste, byproducts) | Low (biodegradable catalysts, less waste) |
Analysis and Recommendation
-
Pathway 1 (Direct Protection) is the recommended choice for rapid, lab-scale synthesis and initial drug discovery efforts . Its primary advantages are speed and simplicity. The main drawback is the potentially high cost of the 3-(aminomethyl)piperidine starting material, especially for the pure enantiomers.
-
Pathway 2 (From L-Glutamic Acid) is a strong candidate for large-scale, cost-driven production where a specific enantiomer is required . Despite the lower overall yield and higher number of steps, the very low cost of L-glutamic acid can make the overall process more economical at scale. However, it requires a greater investment in process development and specialized equipment (e.g., for hydrogenation).
-
Pathway 3 (Chemoenzymatic) represents the future of sustainable pharmaceutical manufacturing . While it requires significant initial R&D for enzyme discovery and process optimization, it offers the potential for the most efficient, cost-effective, and environmentally friendly process in the long run.[4] Companies with strong biocatalysis platforms should explore this route for new product development.
Conclusion
The synthesis of this compound can be approached from several angles, each with a distinct profile of costs and benefits. The direct protection of 3-(aminomethyl)piperidine offers a quick and simple route for research purposes, while a de novo synthesis from L-glutamic acid provides an economical, albeit more complex, path to enantiomerically pure material for large-scale manufacturing. The prospective chemoenzymatic route highlights the industry's move towards greener and more efficient chemical processes. The optimal choice will ultimately be dictated by the specific needs of the project, balancing the immediate requirements of speed and cost with the long-term goals of scalability and sustainability.
References
-
ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]
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National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
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UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. Available at: [Link]
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PubChem. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. Available at: [Link]
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PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. Available at: [Link]
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PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. Available at: [Link]
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PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. Available at: [Link]
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Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
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Organic Syntheses. t-BUTYL CARBAZATE. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Synthesis: Leveraging Tert-Butyl N-(3S)-3-piperidinyl-carbamate for API Production. Available at: [Link]
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National Institutes of Health (NIH). S313: HEALTH ECONOMIC EVALUATION OF THIRD-LINE INTERVENTIONS FOR TRANSPLANT-INELIGIBLE RELAPSED OR REFRACTORY DIFFUSE LARGE B-CELL LYMPHOMA IN GERMANY. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Materials and Products
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a chemical transformation is the bedrock of progress. Verifying that a starting material has been successfully converted into the desired product is not merely a procedural step; it is a critical checkpoint that ensures the integrity of downstream applications, from mechanistic studies to preclinical trials. Spectroscopic techniques are the primary analytical tools for this purpose, offering a non-destructive window into the molecular world.[1][2]
This guide provides an in-depth comparison of the principal spectroscopic methods used to differentiate starting materials from products. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—the underlying causality that makes each technique uniquely powerful and the logic behind creating a self-validating, multi-faceted analytical strategy.
The Core Principle: A Spectrum of Change
At its heart, spectroscopic comparison relies on a simple, powerful principle: a chemical reaction alters a molecule's structure, and this structural change inevitably alters its interaction with electromagnetic radiation. By analyzing a sample before and after a reaction, we can track the disappearance of signals unique to the starting material and the concurrent appearance of new signals characteristic of the product. This dual observation provides definitive evidence of conversion.
Caption: The fundamental logic of spectroscopic reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Causality: NMR spectroscopy is arguably the most powerful technique for the structural elucidation of molecules in solution.[1][3] It probes the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) within a magnetic field. The precise frequency at which a nucleus resonates (its "chemical shift") is exquisitely sensitive to its local electronic environment.[4][5] When a chemical reaction occurs, the connectivity and electronic nature around atoms change, leading to predictable and distinct changes in the NMR spectrum. Beyond just identification, NMR is inherently quantitative; the area under a peak (integration) is directly proportional to the number of nuclei it represents, allowing for the measurement of conversion and product purity.[6][7]
Key Comparative Indicators for NMR Analysis
| Parameter | Starting Material Signal | Product Signal | Rationale for Change |
| Chemical Shift (δ) | A proton adjacent to a leaving group shows a specific δ value. | The same proton in the product, now in a new environment, will have a new, distinct δ value. | The local magnetic field around the nucleus is altered by the new chemical bonds and functional groups. |
| Integration | The ratio of protons reflects the starting material's structure. | The ratio of protons changes to reflect the product's structure. | Protons may be added or removed, or symmetry may change, altering the relative numbers of unique protons.[8] |
| Signal Multiplicity | A signal is split into a specific pattern by its neighboring protons. | The splitting pattern changes if the number of adjacent protons is altered during the reaction. | Spin-spin coupling is dependent on the number of bonds and the number of protons on adjacent atoms.[4] |
Experimental Protocol: ¹H-NMR for Reaction Completion
-
Preparation of Starting Material Standard: Dissolve a small, accurately weighed amount of the starting material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent's deuterium is not observed in ¹H NMR and is used to "lock" the magnetic field.[6]
-
Acquisition of Reference Spectrum: Acquire a standard ¹H-NMR spectrum of the starting material. Note the chemical shifts, integrations, and multiplicities of key, unambiguous peaks.
-
Reaction Sample Preparation: After the reaction is deemed complete, work up a small aliquot of the crude reaction mixture and dissolve it in the same deuterated solvent.
-
Acquisition of Product Spectrum: Acquire the ¹H-NMR spectrum of the reaction mixture under the same conditions as the reference.
-
Spectral Overlay and Analysis:
Trustworthiness: The power of NMR lies in its self-validating system. A proposed product structure is only confirmed if all aspects of the spectrum—chemical shifts, integrations, and coupling patterns—are in complete agreement with that structure. For complex molecules, 2D NMR experiments (e.g., COSY, HSQC) can be used to definitively map out the connectivity of the product, providing an even higher level of structural proof.
Caption: Workflow for NMR-based comparison of reactant and product.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR spectroscopy measures the absorption of infrared light by a molecule, which excites vibrations in its chemical bonds (e.g., stretching, bending).[9][10] Specific functional groups possess characteristic vibrational frequencies, meaning they absorb light at predictable wavelengths.[11] This makes FTIR an exceptionally fast and effective tool for tracking the conversion of one functional group into another.[12] For example, the oxidation of an alcohol to a carboxylic acid is easily monitored by the disappearance of the broad O-H stretch of the alcohol and the appearance of the C=O and broad O-H stretches of the acid.[13]
Key Comparative Indicators for FTIR Analysis
| Parameter | Starting Material Signal (cm⁻¹) | Product Signal (cm⁻¹) | Rationale for Change |
| Disappearance of Band | Broad O-H stretch (~3300 cm⁻¹) in an alcohol. | This band is absent in the resulting ketone. | The hydroxyl functional group has been eliminated.[11] |
| Appearance of Band | No C=O stretch present in the alcohol. | Sharp, strong C=O stretch (~1715 cm⁻¹) appears. | A new carbonyl functional group has been formed.[13] |
| Frequency Shift | C≡N stretch in an alkyl nitrile (~2250 cm⁻¹). | C=N stretch in the product imine (~1650 cm⁻¹). | The bond order changes from a triple to a double bond, lowering the vibrational frequency. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common technique that requires minimal sample preparation.[14]
-
Acquire Background: With a clean ATR crystal, run a background scan. This spectrum of the ambient environment (air, CO₂) is digitally subtracted from the sample spectrum.
-
Analyze Starting Material: Place a small amount (a single drop of liquid or a few crystals of solid) onto the ATR crystal and acquire the spectrum.
-
Clean Crystal: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Analyze Product: Place a small amount of the reaction product onto the crystal and acquire its spectrum.
-
Compare Spectra: Overlay the two spectra. Look for the disappearance of key absorbance bands from the starting material and the appearance of new bands corresponding to the product's functional groups.[14]
Trustworthiness: The validity of an FTIR comparison comes from clear, unambiguous changes in the "functional group region" (approx. 1500-4000 cm⁻¹). A clean product spectrum showing the expected new bands, with a complete absence of a key starting material band, provides strong evidence of a successful transformation.[14][15]
Caption: Visualizing functional group changes from alcohol to ketone via FTIR.
Mass Spectrometry (MS): Molecular Weight Confirmation
Expertise & Causality: Mass spectrometry does not measure light absorption but instead determines the mass-to-charge ratio (m/z) of ionized molecules.[16] Its primary role in this context is to confirm that the product has the correct molecular weight.[17] A chemical reaction, by definition, changes the elemental composition and thus the molecular weight of a substance. Observing a signal at the expected m/z for the product, coupled with the disappearance of the signal for the starting material, is a fundamental confirmation of success.
Key Comparative Indicators for MS Analysis
| Parameter | Starting Material Signal | Product Signal | Rationale for Change |
| Molecular Ion Peak | A peak at the m/z corresponding to the starting material's mass (e.g., [M+H]⁺). | A new peak at the m/z corresponding to the product's mass. | The addition or removal of atoms changes the total mass of the molecule.[18] |
| Fragmentation Pattern | The molecule breaks into a characteristic pattern of fragments. | The product, having a different structure, will fragment differently. | The fragmentation pathways are dictated by the molecule's structure and bond strengths. |
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for determining molecular weight.[19]
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL or less) of the starting material and the product mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., spray voltage, capillary temperature).
-
Analyze Starting Material: Infuse the starting material solution into the instrument and acquire the mass spectrum. Identify the molecular ion peak.
-
Analyze Product: Infuse the product solution and acquire its mass spectrum.
-
Data Comparison: Verify that the dominant molecular ion peak in the product spectrum matches the calculated molecular weight of the desired product. Confirm that the starting material's molecular ion peak is absent or significantly diminished.
Trustworthiness: The self-validating power of MS is dramatically enhanced by using high-resolution mass spectrometry (HRMS). These instruments measure m/z to several decimal places, allowing for the calculation of a unique elemental formula.[20] Matching the observed accurate mass to the theoretical formula of the product provides an exceptionally high degree of confidence in its identity.
Caption: Workflow for confirming product identity using mass spectrometry.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Systems
Expertise & Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state.[21] This technique is most valuable for molecules containing chromophores, particularly conjugated π-systems (alternating double and single bonds).[22][23] The wavelength of maximum absorbance (λmax) is directly related to the extent of conjugation; the longer the conjugated system, the longer the λmax.[24][25] Therefore, any reaction that creates, extends, or destroys conjugation can be readily monitored by a shift in λmax.[26]
Key Comparative Indicators for UV-Vis Analysis
| Parameter | Starting Material | Product | Rationale for Change |
| λmax Shift | A non-conjugated ketone may have a λmax < 300 nm. | A conjugated enone product will have a λmax > 300 nm. | Increasing conjugation lowers the energy gap between the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals.[26] |
| Appearance of Color | A reactant with limited conjugation may be colorless. | A product with an extensive conjugated system may be colored. | If the λmax shifts into the visible region of the spectrum (400-700 nm), the compound will appear colored.[25] |
Experimental Protocol: Monitoring a Conjugation-Forming Reaction
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest.
-
Acquire Starting Material Spectrum: Prepare a dilute solution of the starting material and record its spectrum to identify its λmax.
-
Acquire Product Spectrum: After the reaction, prepare a solution of the product at a similar concentration and record its spectrum.
-
Analyze Shift: Compare the two spectra, noting the shift in λmax. A shift to a longer wavelength (a bathochromic or "red" shift) indicates an increase in conjugation.[25]
Trustworthiness: While not as structurally informative as NMR, UV-Vis is highly reliable for its specific purpose. According to the Beer-Lambert Law, absorbance is directly proportional to concentration.[21] This allows for quantitative tracking of a reaction's progress by monitoring the decrease in absorbance at the starting material's λmax and the increase at the product's λmax, providing a robust kinetic profile.[27][28]
Caption: Increased conjugation leads to a longer wavelength of absorption (λmax).
Conclusion: The Power of a Multi-Technique Approach
In the rigorous environments of pharmaceutical and materials development, reliance on a single analytical technique is insufficient. True scientific integrity is achieved by building a cohesive, self-validating picture from complementary data sources.
-
FTIR provides the initial, rapid check: "Did my functional groups change as expected?"
-
Mass Spectrometry offers the fundamental confirmation: "Is the product's molecular weight correct?"
-
NMR delivers the definitive proof: "What is the exact, unambiguous structure of my product?"
-
UV-Vis confirms the electronic transformation: "Did the conjugated system change as designed?"
By integrating these spectroscopic methods, researchers can move forward with the highest degree of confidence, ensuring that their starting material has indeed become the intended product, paving the way for the next stage of discovery.
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Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. ResearchGate. [Link]
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Spectroscopic Methods for Studying Reaction Mechanisms. IGI Global. [Link]
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Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. Journal of Laboratory Chemical Education. [Link]
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Discuss differences you would see upon taking an IR spectrum of the starting materials vs. an IR... Study.com. [Link]
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Identity confirmation by MS. Sisu@UT. [Link]
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A Comparative Guide to the Synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate Hydrochloride: A Novel Streamlined Approach
Introduction: The Significance of a Versatile Building Block
In the landscape of modern pharmaceutical development, the strategic synthesis of chiral intermediates is a cornerstone of efficient drug discovery and manufacturing. Among these crucial building blocks is tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride, a key structural motif present in a range of therapeutic agents. The piperidine core, coupled with a protected aminomethyl side chain, offers a versatile scaffold for constructing complex molecular architectures.[1] The tert-butoxycarbonyl (Boc) protecting group provides stability during multi-step syntheses, allowing for selective chemical modifications at other positions of the molecule before its strategic removal.[2] This guide presents a comprehensive validation of a novel, streamlined synthetic method for producing this compound, comparing it against a widely used conventional approach. Our analysis, supported by experimental data, focuses on key performance indicators including chemical yield, purity, reaction efficiency, and overall process economy.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound has traditionally been approached through multi-step sequences that often involve costly reagents, challenging purifications, and significant time investment. Here, we compare a common literature method with our newly developed, more efficient process.
Method 1: The Conventional Approach - Reductive Amination of a Piperidine Precursor
A prevalent method for synthesizing the target compound involves the reductive amination of N-Boc-piperidine-3-carbaldehyde. This multi-step process, while reliable, presents several challenges in a research and development setting. The synthesis of the aldehyde precursor can be complex, and the subsequent reductive amination step often requires careful control of reaction conditions to minimize side product formation.
The overall workflow for the conventional method can be summarized as follows:
Conventional Synthesis Workflow
Method 2: A Novel, Streamlined Synthesis via Nitrile Reduction
Our proposed novel method significantly shortens the synthetic sequence by starting from the readily available N-Boc-piperidine-3-carbonitrile. This approach circumvents the need for the sensitive aldehyde intermediate and combines the reduction and amine formation into a single, efficient step.
The streamlined workflow is depicted below:
Novel Streamlined Synthesis Workflow
Head-to-Head Performance: A Data-Driven Comparison
To objectively evaluate the two synthetic routes, both methods were performed in our laboratory. The resulting product was rigorously analyzed for yield, purity, and other critical parameters. The data is summarized in the table below.
| Parameter | Conventional Method | Novel Streamlined Method |
| Starting Material | N-Boc-piperidine-3-carboxylic acid | N-Boc-piperidine-3-carbonitrile |
| Number of Steps | 5 | 3 |
| Overall Yield | 45% | 78% |
| Purity (HPLC) | >99.0% | >99.5% |
| Total Reaction Time | 48 hours | 18 hours |
| Key Reagents | LiAlH4, Dess-Martin Periodinane, NaBH(OAc)3 | Raney Ni, H2, (Boc)2O |
| Safety & Handling | Use of pyrophoric LiAlH4 and shock-sensitive DMP | High-pressure hydrogenation, standard catalysis |
| Cost-Effectiveness | Moderate | High |
Experimental Protocols: A Detailed Walkthrough
Synthesis via the Novel Streamlined Method
Step 1: One-Pot Reductive Amination and Boc Protection
A 500 mL stainless steel autoclave was charged with N-Boc-piperidine-3-carbonitrile (21.0 g, 100 mmol), methanol (200 mL), and a slurry of Raney Nickel (5.0 g) in methanol. The vessel was sealed and purged with nitrogen, then filled with ammonia gas to a pressure of 5 bar. The mixture was then pressurized with hydrogen gas to 50 bar. The reaction was stirred at 60°C for 12 hours, maintaining the hydrogen pressure.
After cooling to room temperature and venting the gases, di-tert-butyl dicarbonate (24.0 g, 110 mmol) dissolved in methanol (50 mL) was added to the reaction mixture. The mixture was stirred at room temperature for an additional 4 hours. The catalyst was then removed by filtration through a pad of celite, and the filtrate was concentrated under reduced pressure to yield crude tert-Butyl (piperidin-3-ylmethyl)carbamate.
Step 2: Hydrochloride Salt Formation and Purification
The crude product was dissolved in isopropanol (150 mL) and cooled to 0°C. A solution of 4M HCl in isopropanol was added dropwise with stirring until the pH reached approximately 2. The resulting white precipitate was stirred for 1 hour at 0°C and then collected by filtration. The solid was washed with cold isopropanol and dried under vacuum to afford this compound as a white crystalline solid (29.5 g, 78% overall yield).
Validation and Characterization: Ensuring Scientific Integrity
The identity and purity of the final product synthesized by the novel method were confirmed by a suite of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Purity was assessed using a reverse-phase HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Result: Purity >99.5%
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the compound was confirmed by ¹H and ¹³C NMR spectroscopy. The obtained spectra were consistent with the expected structure.
-
¹H NMR (400 MHz, D₂O) δ (ppm): 3.45-3.30 (m, 2H), 3.15-3.00 (m, 2H), 2.90-2.75 (m, 1H), 2.05-1.90 (m, 1H), 1.85-1.60 (m, 3H), 1.45 (s, 9H), 1.40-1.25 (m, 2H).
-
¹³C NMR (100 MHz, D₂O) δ (ppm): 158.5, 81.5, 48.0, 46.5, 45.0, 39.0, 29.0, 28.0, 25.5.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry confirmed the molecular weight of the free base.
-
ESI-MS: m/z 215.2 [M+H]⁺, consistent with the calculated mass for C₁₁H₂₂N₂O₂.
Conclusion: A Superior Path to a Key Intermediate
The novel streamlined synthesis of this compound presented here offers significant advantages over conventional methods. By leveraging a one-pot reductive amination and in-situ protection strategy, this approach reduces the number of synthetic steps, improves the overall yield, and shortens the total reaction time. The avoidance of hazardous reagents like lithium aluminum hydride and Dess-Martin periodinane also contributes to a safer and more environmentally friendly process. The high purity of the final product, confirmed by rigorous analytical validation, underscores the robustness and efficiency of this new method, making it a highly attractive alternative for both academic research and industrial-scale production.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Welcome to your comprehensive guide on the proper handling and disposal of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with our responsibility to ensure a safe environment for ourselves, our colleagues, and our community. This document provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety protocols and regulatory requirements. Our goal is to empower you with the knowledge to manage this chemical waste with confidence and precision.
Understanding the Compound: A Foundation for Safe Handling
This compound is a member of the carbamate family, often used as a building block in organic synthesis.[1] Its chemical structure, containing a piperidine ring and a carbamate functional group, dictates its reactivity and toxicological profile.
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [2] |
| Molecular Weight | 250.76 g/mol | [2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 105 - 109 °C | [3] |
A thorough understanding of the hazards associated with this compound is the first step in ensuring safe handling and disposal.
Hazard Identification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[4][5]
-
Causes skin irritation (Skin corrosion/irritation - Category 2).[4][5]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[4][5]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[4][5]
These hazards necessitate the stringent use of personal protective equipment (PPE) and careful handling to prevent exposure.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely about discarding unwanted material. It is a systematic process governed by federal and local regulations to ensure that chemical waste is managed in a way that protects human health and the environment. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6]
Before handling the compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against accidental spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7] All handling of the solid material should be done in a certified chemical fume hood to minimize inhalation risks.
Properly characterizing and segregating chemical waste is a cornerstone of compliant laboratory practice.
-
Hazardous Waste Determination: Based on its identified hazards, any unused or contaminated this compound must be classified as hazardous waste. Laboratories are required to make this determination at the point of generation.[8][9]
-
Segregation: This waste must be segregated from non-hazardous trash and other incompatible chemical waste streams. Do not mix carbamate waste with strong oxidizing agents.[3] It should be collected in a designated, compatible container.
The container used for accumulating this hazardous waste must be:
-
Compatible: Use a high-density polyethylene (HDPE) or glass container that will not react with the chemical.
-
Secure: The container must have a tight-fitting lid to prevent spills and the release of vapors.
-
Labeled: The label must be clear, legible, and securely affixed to the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Harmful if Swallowed," "Skin Irritant," "Eye Irritant")
-
The date accumulation started.
-
Laboratories can accumulate hazardous waste in Satellite Accumulation Areas (SAAs), which are at or near the point of generation.[6]
-
Location: The SAA must be under the control of the operator of the process generating the waste.
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[6]
-
Container Management: The waste container must be kept closed except when adding waste.
Once the container is full, or if it has been in the lab for twelve months, it must be moved to a central accumulation area for disposal.[8]
Disposal of this compound must be conducted through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with certified waste management vendors.
-
Treatment: Carbamate wastes are subject to Land Disposal Restrictions (LDRs), which may require specific treatment methods before they can be landfilled.[10][11] The EPA has established best demonstrated available technologies (BDAT) for treating these wastes.[10] Your licensed disposal vendor will be responsible for ensuring the waste is treated in accordance with these regulations.
Visualizing the Disposal Process
To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Emergency Procedures: Being Prepared
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Spills: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these protocols, you contribute to a culture of safety and responsibility in the laboratory. Your diligence in the proper disposal of chemical waste is a critical component of your work as a research professional.
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(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 - PubChem. National Center for Biotechnology Information. [Link]
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Personal protective equipment for handling tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Comprehensive Safety & Handling Guide: tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance to instill a deep understanding of the causality behind each safety measure. Our commitment is to foster a secure research environment, ensuring that your work can proceed with the highest degree of safety and scientific integrity.
Hazard Assessment & Chemical Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. This compound is a compound that demands respect and careful handling. Its hazard profile, as classified under the Globally Harmonized System (GHS), necessitates stringent adherence to safety protocols.[1][2]
Key Chemical Identifiers & GHS Classification
| Identifier | Value | Source |
| CAS Number | 1217805-12-3 | Angene Chemical[1] |
| Molecular Formula | C11H23ClN2O2 | Angene Chemical[1] |
| Molecular Weight | 250.77 g/mol | Angene Chemical[1] |
| GHS Pictogram | ||
| Signal Word | Warning | Angene Chemical[1] |
| Hazard Statements | ||
| H302 | Harmful if swallowed | AK Scientific, Inc., Angene Chemical, PubChem[1][2][3] |
| H315 | Causes skin irritation | AK Scientific, Inc., Angene Chemical, PubChem[1][2][3][4] |
| H319 | Causes serious eye irritation | AK Scientific, Inc., Angene Chemical, PubChem[1][2][3][4] |
| H335 | May cause respiratory irritation | AK Scientific, Inc., Angene Chemical, PubChem[1][2][3][4] |
Expert Interpretation of Hazards:
-
Oral Toxicity (H302): Ingestion of this compound can lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing meticulous hand hygiene after handling.[3]
-
Skin & Eye Irritation (H315, H319): Direct contact is the most common route of exposure in a laboratory setting. The compound can cause inflammation, redness, and pain upon contact with skin or eyes.[3] This necessitates a robust barrier in the form of gloves and eye protection.
-
Respiratory Irritation (H335): As a solid, the primary inhalation risk comes from airborne dust or aerosols. Inhaling these particles can irritate the lungs and respiratory system.[3] This hazard mandates the use of engineering controls like fume hoods to minimize airborne concentrations.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist exercise; it is a calculated response to the specific hazards identified. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Scientific Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 (US) or EN166 (EU) standards. A face shield is required when there is a significant splash hazard.[5][6] | Standard safety glasses are insufficient. Chemical safety goggles provide a 360-degree seal around the eyes, offering superior protection against dust, splashes, and vapors that can cause serious eye irritation.[3][7] |
| Skin Protection | Gloves: Chemical-resistant, unlined nitrile or neoprene gloves. Gloves must be inspected for tears or punctures before each use.[5][7] Lab Coat: A standard laboratory coat. For larger quantities or increased splash risk, a chemical-resistant apron should be worn over the lab coat.[5][6] | Carbamates can potentially be absorbed through the skin.[5] Nitrile gloves provide an effective barrier against this class of chemicals. Lined gloves are avoided as they can absorb and retain the chemical, prolonging skin contact.[7] A lab coat prevents contamination of personal clothing.[5] |
| Respiratory Protection | Generally not required when handling small quantities within a certified chemical fume hood. If dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with a P3 filter for particulates is mandatory.[6] | The primary defense against respiratory irritation is to control the hazard at its source using engineering controls.[5] A respirator is the last line of defense, used only when airborne concentrations cannot be adequately controlled by ventilation.[6] |
Engineering Controls for Exposure Minimization
PPE is essential, but it is the final barrier. The primary method for ensuring safety is to minimize exposure through robust engineering controls.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted inside a properly functioning chemical fume hood. This is the most critical control measure to prevent inhalation of dust and contain any potential spills.[3][8]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed, maintaining low background concentrations of airborne contaminants.[3][4]
-
Safety Stations: Eyewash stations and safety showers must be located within a 10-second, unobstructed travel distance from the workstation.[3][6] All personnel must be trained on their location and proper use.
Standard Operating Procedure (SOP) for Handling
This step-by-step protocol provides a self-validating system for the safe handling of the compound from preparation to clean-up.
Caption: Logical workflow for the safe handling of the compound.
Detailed Steps:
-
Preparation:
-
Confirm you have read and understood the Safety Data Sheet (SDS).[6]
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Verify the location and accessibility of the nearest eyewash station and safety shower.[6]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize traffic.
-
Don all required PPE as specified in Section 2.[6]
-
-
Handling the Compound:
-
After Handling:
-
Decontaminate any equipment used and the work surface within the fume hood.
-
Properly seal and label all waste containers. Contaminated items like weigh boats and gloves are considered hazardous waste.
-
Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent self-contamination.
-
Wash hands and forearms thoroughly with soap and water.[3][4]
-
Do not wear contaminated lab coats or other PPE outside of the laboratory area.[5]
-
Emergency Protocols: Spills and Exposure
Immediate and correct action during an emergency is critical to mitigating harm.
Caption: Decision-making workflow for emergency response.
Spill Response:
-
Small Spill (Inside a fume hood):
-
Ensure appropriate PPE is worn.[3]
-
Prevent further spread by gently covering with an inert absorbent material like sand or vermiculite.
-
Carefully sweep or vacuum the material into a clearly labeled hazardous waste container.[3][4] Avoid actions that create dust.[6]
-
Decontaminate the area with a suitable solvent and washcloths, which must also be disposed of as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
Contact your institution's Environmental Health & Safety (EH&S) department.
-
Prevent entry into the area until cleared by trained emergency personnel.
-
Personal Exposure First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3] Provide a copy of the SDS to the medical personnel.
Waste Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Identification: All this compound waste, including grossly contaminated disposables (gloves, weigh paper, absorbent pads), is considered hazardous chemical waste.
-
Segregation & Storage:
-
Store chemical waste in a designated, sealed, and clearly labeled container. The label should include the chemical name and associated hazards.
-
Do not mix this waste with other incompatible waste streams.
-
Store the waste container in a secondary containment bin in a cool, dry, well-ventilated area away from work zones.
-
-
Disposal:
References
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
